molecular formula C5H2F6O2 B156138 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid CAS No. 1763-28-6

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

Cat. No.: B156138
CAS No.: 1763-28-6
M. Wt: 208.06 g/mol
InChI Key: ZSBJCNVMTCMOBW-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is a useful research compound. Its molecular formula is C5H2F6O2 and its molecular weight is 208.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBJCNVMTCMOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170109
Record name 3,3-Bis(trifluoromethyl)-2-propenoic acid
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Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1763-28-6
Record name 4,4,4-Trifluoro-3-(trifluoromethyl)-2-butenoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 4,4,4-trifluoro-3-trifluoromethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Bis(trifluoromethyl)-2-propenoic acid
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Record name 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid (CAS Number 1763-28-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid (CAS 1763-28-6), a fluorinated organic compound with applications in biochemical research and as a building block in the synthesis of pharmaceuticals and agrochemicals. This document summarizes its chemical and physical properties, provides insights into its synthesis, and details its known biological activities, including its role as a per- and polyfluoroalkyl substance (PFAS).

Chemical and Physical Properties

This compound, also known as 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoic acid, is a halogenated derivative of crotonic acid.[1] Its structure is characterized by the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties.

PropertyValueReference(s)
CAS Number 1763-28-6[1][2][3]
Molecular Formula C₅H₂F₆O₂[1][2][3]
Molecular Weight 208.06 g/mol [1][2][3]
Appearance White powder[4]
Melting Point 26-28 °C
Boiling Point 90 °C at 51 Torr[3]
Density 1.577 ± 0.06 g/cm³ (Predicted)
InChI Key ZSBJCNVMTCMOBW-UHFFFAOYSA-N[2]
Canonical SMILES C(=C(C(F)(F)F)C(F)(F)F)C(=O)O[5]

Spectroscopic Data

Spectroscopic DataInformationReference(s)
¹H NMR Predicted spectra are available.[5]
¹³C NMR Predicted spectra are available.[5]
Mass Spectrometry Monoisotopic Mass: 207.99589827[5]
Infrared (IR) Spectroscopy No experimental data found.

Synthesis

While a specific, detailed synthesis protocol for this compound is not widely published in readily accessible literature, its synthesis can be inferred from general methods for the preparation of similar fluorinated compounds. One plausible approach involves the reaction of 3,3,3-trifluoropropene with carbon monoxide and water in the presence of a palladium catalyst.[6] This method is used for the synthesis of (E)-4,4,4-trifluorobut-2-enoic acid and could potentially be adapted for this more substituted analogue.[6]

Another general route for synthesizing trifluoromethyl-containing building blocks involves the cyclocondensation reaction of precursors like ethyl 4,4,4-trifluoro-3-oxobutanoate.[7]

Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[8] Its high fluorine content can enhance the metabolic stability and bioavailability of the final products.[8] It is also used as a biochemical for proteomics research.[1]

Biological Activity and Toxicological Profile

As a member of the PFAS class of compounds, this compound has been subject to toxicological screening.

Developmental Toxicity in Zebrafish

The compound has been evaluated for developmental toxicity in zebrafish embryos.[9] In a large-scale screening of 182 unique PFAS compounds, this substance was tested at concentrations up to 100 µM.[9] While the study identified that 30% of the tested PFAS were developmentally toxic, the specific EC50 or LC50 values for this compound were not detailed in the primary report.[9] However, it is noted that for many PFAS, failed swim bladder inflation was a common and sensitive endpoint.[9]

Interaction with Serum Albumin

The binding of PFAS to serum albumin is a key determinant of their pharmacokinetic properties. In a study employing a machine learning framework to quantify serum albumin binding, this compound was identified as an outlier in the training set.[10] This suggests that its binding behavior may differ significantly from other PFAS compounds, though specific quantitative binding data (e.g., dissociation constant, Kd) were not provided.[10]

Thyroid Hormone System Disruption

Various PFAS have been shown to interfere with the thyroid hormone system.[11][12] In vitro screening assays are utilized to assess the potential of these compounds to interact with key molecular targets in the thyroid axis, such as thyroid hormone transporters and enzymes.[11] While large-scale screening of PFAS for thyroid hormone system disruption has been conducted, the specific results for this compound are not individually reported in the available literature.[11]

Experimental Protocols

Detailed experimental protocols for the key assays mentioned in this guide are provided below as representative examples of the methodologies used for testing PFAS compounds.

General Protocol for Developmental Toxicity Screening in Zebrafish

This protocol is based on methodologies used for high-throughput screening of PFAS toxicity.[9][13]

experimental_workflow_zebrafish cluster_setup Experimental Setup cluster_incubation Incubation cluster_assessment Assessment start Zebrafish Embryo Collection (0 hours post-fertilization) exposure Exposure to Test Compound (≤100 µM in 96-well plates) start->exposure Plating incubation Incubation at 28.5 °C (up to 120 hours post-fertilization) exposure->incubation Static or semi-static renewal morphological Morphological Assessment (e.g., mortality, edema, swim bladder inflation) incubation->morphological Daily observation data_analysis Data Analysis (Calculation of LC50/EC50) morphological->data_analysis Scoring

Zebrafish developmental toxicity screening workflow.

Methodology:

  • Embryo Collection and Exposure: Zebrafish embryos are collected shortly after fertilization and placed in 96-well plates.[9] They are then exposed to a range of concentrations of the test compound, typically from 0.015 to 100 µM, along with a vehicle control.[9]

  • Incubation: The plates are incubated at a standard temperature of 28.5 °C for up to 120 hours post-fertilization (hpf).[9]

  • Morphological Assessment: At various time points, embryos and larvae are assessed for a range of developmental endpoints, including mortality, hatching rate, edema, and abnormalities in the spine, tail, and craniofacial structures.[9] Swim bladder inflation is a particularly sensitive endpoint for many PFAS compounds.[9]

  • Data Analysis: The observed effects are quantified, and concentration-response curves are generated to calculate the lethal concentration 50 (LC50) and effective concentration 50 (EC50) for the most sensitive endpoints.[7][14]

General Protocol for Serum Albumin Binding Assay (Differential Scanning Fluorimetry)

This protocol is based on a high-throughput method for determining the binding of PFAS to human serum albumin (HSA).[8][10]

experimental_workflow_dsf cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis reagents Prepare HSA and Ligand Solutions mixing Mix HSA, Ligand, and Fluorescent Dye reagents->mixing dsf Differential Scanning Fluorimetry (Measure fluorescence vs. temperature) mixing->dsf tm_calc Determine Melting Temperature (Tm) dsf->tm_calc kd_calc Calculate Dissociation Constant (Kd) tm_calc->kd_calc

Serum albumin binding assay workflow using DSF.

Methodology:

  • Sample Preparation: Solutions of human serum albumin (HSA) and the test compound (ligand) are prepared in a suitable buffer.[8]

  • Reaction Mixture: The HSA, ligand at various concentrations, and a fluorescent dye that binds to unfolded proteins are mixed in a multiwell plate.[8]

  • Differential Scanning Fluorimetry (DSF): The temperature of the plate is gradually increased, and the fluorescence is measured at each temperature increment. As the protein unfolds, the dye binds, causing an increase in fluorescence.[8]

  • Data Analysis: The melting temperature (Tm) of the protein is determined as the midpoint of the unfolding transition. The change in Tm in the presence of the ligand is used to calculate the dissociation constant (Kd), which is a measure of binding affinity.[8]

General Protocol for In Vitro Thyroid Hormone System Disruption Assays

This protocol describes a common approach to screen for interference with key components of the thyroid hormone system.[11][15]

signaling_pathway_thyroid cluster_assays In Vitro Assays cluster_mechanism Mechanism of Disruption cluster_outcome Potential Outcome tpo Thyroid Peroxidase (TPO) Inhibition synthesis Reduced Hormone Synthesis tpo->synthesis deiodinase Deiodinase (DIO1, 2, 3) Inhibition metabolism Altered Hormone Metabolism deiodinase->metabolism transporter Transporter (e.g., MCT8) Inhibition transport Impaired Hormone Transport transporter->transport disruption Thyroid Hormone System Disruption synthesis->disruption metabolism->disruption transport->disruption

References

An In-Depth Technical Guide to 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid, a fluorinated organic compound, serves as a critical building block in the synthesis of advanced organic molecules. Its unique structure, featuring two trifluoromethyl groups, imparts enhanced stability and bioavailability to target compounds, making it a valuable intermediate in pharmaceutical and agrochemical research and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside available information on its synthesis, analysis, and biological relevance.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 1763-28-6[1]
Molecular Formula C₅H₂F₆O₂[1]
Molecular Weight 208.06 g/mol [1]
Melting Point 26-28 °CN/A
Boiling Point 90 °C at 51 Torr[2]
Density 1.577 g/cm³ (Predicted)N/A
pKa 1.26 ± 0.33 (Predicted)N/A
Refractive Index 1.3353N/A
Appearance Colorless to light yellow liquid or low melting solidN/A
Storage Temperature 2-8°C[1]

Synthesis and Purification

Hypothetical Synthesis Workflow:

G reagent1 Hexafluoroacetone intermediate1 Ethyl 4,4,4-Trifluoro-3-(trifluoromethyl)crotonate reagent1->intermediate1 reagent2 Wittig Reagent (e.g., (Carbethoxymethylene)triphenylphosphorane) reagent2->intermediate1 hydrolysis Acid or Base Hydrolysis intermediate1->hydrolysis product This compound hydrolysis->product purification Purification (e.g., Distillation, Crystallization) product->purification final_product Purified Product purification->final_product

A potential, unverified synthesis route for the target compound.

Purification of the final product would likely involve standard techniques such as distillation under reduced pressure or crystallization to achieve high purity (≥95%), as is common for intermediates in pharmaceutical and agrochemical synthesis.

Experimental Protocols for Analysis

Specific experimental protocols for the analysis of this compound are not detailed in available literature. However, standard analytical techniques for fluorinated organic compounds would be applicable.

General Analytical Workflow:

G sample This compound Sample nmr NMR Spectroscopy (1H, 13C, 19F) sample->nmr ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry (e.g., GC-MS, LC-MS) sample->ms structure_elucidation Structure Elucidation & Purity Assessment nmr->structure_elucidation ftir->structure_elucidation ms->structure_elucidation

A general workflow for the analytical characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a signal for the single vinylic proton, likely coupled to the trifluoromethyl groups.

  • ¹³C NMR: The carbon NMR would provide information on the five carbon atoms in the molecule, with characteristic shifts for the carboxylic acid carbon, the double bond carbons, and the trifluoromethyl carbons.

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for characterization. It would show signals corresponding to the two distinct trifluoromethyl groups, and the coupling between them would provide structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch of the carboxylic acid, typically a broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch of the carboxylic acid, a strong band around 1700 cm⁻¹.

  • C=C stretch of the alkene, around 1650 cm⁻¹.

  • C-F stretches of the trifluoromethyl groups, which would appear as strong, complex bands in the fingerprint region (typically 1400-1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), fragmentation would likely involve the loss of the carboxylic acid group and potentially cleavage of the C-C bonds adjacent to the trifluoromethyl groups. Electrospray ionization (ESI) in negative mode would likely show the deprotonated molecule [M-H]⁻.

Biological Activity and Signaling Pathways

There is currently a lack of publicly available data on the specific biological activity, cytotoxicity, or metabolic fate of this compound itself. Its primary role described in the literature is as a key intermediate for the synthesis of biologically active molecules in the pharmaceutical and agrochemical industries. The incorporation of the two trifluoromethyl groups is a common strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.

No specific signaling pathways involving this compound have been described. Research into the biological effects of this compound would be a novel area of investigation.

Conclusion

This compound is a commercially available and synthetically important fluorinated building block. While its physicochemical properties are partially characterized, detailed experimental protocols for its synthesis and analysis, as well as specific spectral data, are not widely published. Furthermore, its intrinsic biological activity remains an unexplored area. For researchers and drug development professionals, this compound represents a versatile starting material for the creation of novel fluorinated molecules with potentially enhanced biological properties. Further research is warranted to fully elucidate its reactivity, spectroscopic characteristics, and biological profile.

References

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key fluorinated building block in modern organic synthesis. With its unique structural features, this compound serves as a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2][3]

Molecular Structure and Formula

This compound, also known by its IUPAC name 4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic acid, is a highly fluorinated carboxylic acid.[4] Its structure is characterized by a four-carbon crotonic acid backbone with two trifluoromethyl groups attached to the C3 and C4 positions.

Key Identifiers:

IdentifierValue
CAS Number 1763-28-6[4]
Molecular Formula C₅H₂F₆O₂[5][6]
Molecular Weight 208.06 g/mol [4][5]
IUPAC Name 4,4,4-trifluoro-3-(trifluoromethyl)-2-butenoic acid[4]
InChI Code 1S/C5H2F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h1H,(H,12,13)[4]
InChI Key ZSBJCNVMTCMOBW-UHFFFAOYSA-N[4]
MDL Number MFCD00013574[4][5]

Physicochemical Properties

The quantitative properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Data Summary Table:

PropertyValueSource
Melting Point 26-28 °C[7][8]
Boiling Point 90 °C @ 51 Torr[4][5][7][8]
Density (Predicted) 1.577 ± 0.06 g/cm³[7][8]
Refractive Index 1.3353[8]
Storage Temperature 2-8 °C[8]

Role in Drug Design and Development

The incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, is a critical strategy in modern drug design.[2] The CF₃ group can significantly alter a molecule's physicochemical properties, leading to improved pharmacokinetic profiles.[9] It can enhance metabolic stability by blocking sites susceptible to oxidation, increase lipophilicity to improve membrane permeability, and modify the acidity of nearby functional groups, which can strengthen interactions with biological targets.[2][3]

As a bifunctional molecule containing both a reactive carboxylic acid handle and two electron-withdrawing trifluoromethyl groups, this compound is an attractive starting material for synthesizing more complex molecules. It is used in the chemical industry to synthesize precursors for pharmaceuticals and other fluorinated organic compounds.[6] Its structure makes it a potent building block for creating novel compounds with potentially enhanced biological activity.

Drug_Discovery_Workflow cluster_0 Synthesis & Modification cluster_1 Screening & Optimization cluster_2 Development A Fluorinated Building Block (e.g., 4,4,4-Trifluoro-3- (trifluoromethyl)crotonic acid) B Chemical Synthesis (Coupling, Cyclization, etc.) A->B C Novel Chemical Entity (NCE) Library B->C D High-Throughput Screening C->D Input E Lead Optimization (ADME/Tox) D->E F Preclinical & Clinical Trials E->F G Active Pharmaceutical Ingredient (API) F->G

Role of fluorinated building blocks in drug discovery.

Experimental Protocols

General_Logic A Commercially Available Starting Materials (e.g., Fluorinated esters, Malonates) B Multi-Step Synthesis (Specialized Conditions) A->B C Purification B->C D 4,4,4-Trifluoro-3-(trifluoromethyl) crotonic acid (Specialty Building Block) C->D

Conceptual synthesis and supply workflow.

References

A Technical Guide to 1,1,1,5,5,5-Hexafluoropentane-2,4-dione (C5H2F6O2) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1,1,1,5,5,5-Hexafluoropentane-2,4-dione

Common Synonyms: Hexafluoroacetylacetone (HFAA), HfacH

Introduction

1,1,1,5,5,5-Hexafluoropentane-2,4-dione, commonly known as hexafluoroacetylacetone (HFAA), is a fluorinated β-diketone with significant applications in coordination chemistry, materials science, and as a precursor in chemical vapor deposition techniques. Its unique electronic properties, arising from the strong electron-withdrawing trifluoromethyl groups, distinguish it from its non-fluorinated analog, acetylacetone. This technical guide provides an in-depth overview of HFAA, focusing on its synthesis, characterization, and applications, with a perspective on its potential relevance to the fields of scientific research and drug development.

Physicochemical Properties

Hexafluoroacetylacetone is a colorless to pale yellow liquid with a sharp odor. The presence of the hexafluoro substitution significantly increases its acidity and volatility compared to acetylacetone. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione

PropertyValueReference(s)
Molecular Formula C5H2F6O2[1][2]
Molecular Weight 208.06 g/mol [1][2]
CAS Registry Number 1522-22-1[2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 70-71 °C[3]
Density 1.47 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.332[3]
Water Solubility Not miscible[1]

Synthesis Protocols

The synthesis of hexafluoroacetylacetone can be achieved through several methods. A common and effective laboratory-scale synthesis involves the Claisen condensation of ethyl trifluoroacetate and 1,1,1-trifluoroacetone.

Claisen Condensation Method

This method involves the base-catalyzed condensation of an ester with a ketone.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with sodium methoxide in a suitable anhydrous solvent such as diethyl ether.

  • Addition of Reactants: A solution of 1,1,1-trifluoroacetone in the same anhydrous solvent is added dropwise to the stirred suspension of sodium methoxide at a controlled temperature (typically 0-5 °C).

  • Following the addition of the ketone, ethyl trifluoroacetate is added dropwise while maintaining the temperature.

  • Reaction: The reaction mixture is stirred at room temperature for several hours to allow the condensation to complete.

  • Workup: The resulting sodium salt of hexafluoroacetylacetone is hydrolyzed with a dilute acid (e.g., sulfuric acid). The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure 1,1,1,5,5,5-hexafluoropentane-2,4-dione.

G Synthesis Workflow of Hexafluoroacetylacetone cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification 1_1_1-Trifluoroacetone 1_1_1-Trifluoroacetone Claisen_Condensation Claisen Condensation (0-5 °C to RT) 1_1_1-Trifluoroacetone->Claisen_Condensation Ethyl_trifluoroacetate Ethyl_trifluoroacetate Ethyl_trifluoroacetate->Claisen_Condensation Sodium_methoxide Sodium_methoxide Sodium_methoxide->Claisen_Condensation Diethyl_ether Diethyl_ether Diethyl_ether->Claisen_Condensation Hydrolysis Acid Hydrolysis (e.g., H2SO4) Claisen_Condensation->Hydrolysis Extraction Solvent Extraction (e.g., Diethyl ether) Hydrolysis->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Purification Fractional Distillation Drying->Purification Final_Product 1,1,1,5,5,5-Hexafluoropentane-2,4-dione Purification->Final_Product Pure HFAA

Caption: Synthesis of HFAA via Claisen Condensation.

Spectroscopic Characterization

The structural elucidation and purity assessment of hexafluoroacetylacetone are typically performed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: A drop of neat liquid hexafluoroacetylacetone is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[4]

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty cell or clean ATR crystal should be acquired and subtracted from the sample spectrum.[1]

  • Expected Spectrum: The IR spectrum of HFAA is characterized by a broad O-H stretching band in the region of 3400-2400 cm⁻¹ due to the enol tautomer, a strong C=O stretching vibration around 1600-1650 cm⁻¹, and strong C-F stretching bands in the 1350-1100 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Approximately 10-20 mg of hexafluoroacetylacetone is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean NMR tube.[5][6] A small amount of tetramethylsilane (TMS) can be added as an internal standard.

  • Data Acquisition: Both ¹H and ¹⁹F NMR spectra are acquired.

  • Expected Spectra:

    • ¹H NMR: A singlet is typically observed for the vinyl proton of the enol form around δ 6.0-7.0 ppm. A broad singlet for the enolic hydroxyl proton may also be observed.

    • ¹⁹F NMR: A singlet for the six equivalent fluorine atoms of the two -CF₃ groups is expected.

Mass Spectrometry (MS)

Experimental Protocol:

  • Sample Introduction: For a volatile compound like HFAA, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. The sample is vaporized and introduced into the ion source.[7]

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule.[7]

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

  • Expected Spectrum: The mass spectrum will show the molecular ion peak [M]⁺ at m/z 208. Characteristic fragment ions corresponding to the loss of CF₃, CO, and other fragments will also be present.

G Characterization Workflow for HFAA cluster_ir FT-IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Sample HFAA Sample IR_Prep Prepare thin film or use ATR Sample->IR_Prep NMR_Prep Dissolve in deuterated solvent Sample->NMR_Prep MS_Prep Vaporize sample (GC or direct inlet) Sample->MS_Prep IR_Acquire Acquire Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acquire IR_Analyze Analyze functional group vibrations IR_Acquire->IR_Analyze NMR_Acquire Acquire ¹H and ¹⁹F spectra NMR_Prep->NMR_Acquire NMR_Analyze Analyze chemical shifts and coupling NMR_Acquire->NMR_Analyze MS_Acquire Electron Ionization (EI) and mass analysis MS_Prep->MS_Acquire MS_Analyze Analyze molecular ion and fragmentation pattern MS_Acquire->MS_Analyze

Caption: Spectroscopic characterization workflow for HFAA.

Applications in Research and Development

The primary utility of hexafluoroacetylacetone in advanced research stems from its ability to form stable chelate complexes with a wide range of metal ions.

Metal Chelation and Coordination Chemistry

HFAA acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring. This chelation enhances the solubility of metal ions in organic solvents and increases their volatility.[8] These properties are advantageous in catalysis and materials science.

G Chelation of a Metal Ion by Hexafluoroacetylacetonate cluster_ligand Hexafluoroacetylacetonate Ligand HFAA_structure CF₃-C(O⁻)=CH-C(=O)-CF₃ Metal_ion Mⁿ⁺ HFAA_structure->Metal_ion Coordination (O, O donors) Complex [M(hfac)ₓ]ⁿ⁻²ˣ Metal_ion->Complex Forms stable chelate complex

Caption: Metal ion chelation by HFAA.

Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal complexes of HFAA, known as metal hexafluoroacetylacetonates, are highly volatile and thermally stable, making them excellent precursors for MOCVD.[9] This technique is used to deposit thin films of metals or metal oxides onto substrates, a critical process in the fabrication of microelectronics and other advanced materials.[10][11]

MOCVD Workflow:

  • Precursor Delivery: The solid or liquid metal hexafluoroacetylacetonate precursor is vaporized and transported into the reaction chamber using an inert carrier gas (e.g., argon or nitrogen).[9]

  • Deposition: The precursor thermally decomposes on a heated substrate, leading to the deposition of a thin film of the desired material.

  • Byproduct Removal: Volatile byproducts are removed from the reaction chamber by the carrier gas flow.

G MOCVD Workflow using a Metal-Hfac Precursor Precursor Metal-Hfac Precursor Vaporizer Vaporizer Precursor->Vaporizer Carrier_Gas Inert Carrier Gas (e.g., Ar, N₂) Carrier_Gas->Vaporizer Reactor MOCVD Reactor Vaporizer->Reactor Precursor Vapor Substrate Heated Substrate Reactor->Substrate Exhaust Exhaust (Volatile Byproducts) Reactor->Exhaust Thin_Film Deposited Thin Film Substrate->Thin_Film Thermal Decomposition

Caption: General workflow for MOCVD using a metal-hfac precursor.

Relevance and Future Perspectives in Drug Development

While hexafluoroacetylacetone itself is not a therapeutic agent, its unique chemical properties and its role as a ligand for metal complexes present potential avenues for exploration in drug development and biomedical research.

  • Catalysis in Pharmaceutical Synthesis: Transition metal complexes are pivotal catalysts in organic synthesis, enabling the efficient construction of complex molecular architectures found in many pharmaceutical agents.[12][13] The solubility and stability of metal hexafluoroacetylacetonate complexes in organic media make them potential catalysts for various transformations in drug synthesis.

  • Bio-active Metal Complexes: The biological activity of organic ligands can be significantly modulated upon coordination to a metal center.[14][15] Research has shown that metal complexes of various organic ligands can exhibit antimicrobial, antifungal, and anticancer properties.[16][17][18][19] The enhanced lipophilicity and altered electronic properties of metal hexafluoroacetylacetonates could potentially lead to novel therapeutic agents. This remains an area for future investigation.

  • Medical Imaging: Paramagnetic metal complexes are the cornerstone of contrast agents used in Magnetic Resonance Imaging (MRI).[20][21][22] The design of new ligands to chelate paramagnetic ions like Gd(III) or Mn(II) is an active area of research. While HFAA itself is not a typical ligand for aqueous-based MRI agents, the principles of its coordination chemistry could inform the design of novel fluorinated ligands for ¹⁹F MRI applications.[20]

Conclusion

1,1,1,5,5,5-Hexafluoropentane-2,4-dione is a versatile fluorinated compound with well-established applications in coordination chemistry and materials science. Its synthesis and characterization are straightforward using standard laboratory techniques. While direct biological applications of HFAA are not yet established, its role as a powerful chelating ligand for a wide array of metals opens up possibilities for the development of novel metal-based catalysts for pharmaceutical synthesis and potentially for the discovery of new metallodrugs and imaging agents. Further research into the biological activities of its metal complexes is warranted to fully explore its potential in the biomedical field.

References

Spectral Data Analysis of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid (CAS No. 1763-28-6). Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted spectral information obtained from computational models. It includes detailed tables of predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) and a predicted mass spectrometry (MS) fragmentation pattern. Furthermore, this guide outlines standardized experimental protocols for acquiring NMR, Infrared (IR), and MS data for fluorinated organic acids, offering a practical framework for researchers. A workflow for the general spectral characterization of novel compounds is also provided.

Introduction

This compound is a fluorinated organic compound with potential applications in pharmaceutical and materials science research. Its unique structure, featuring two trifluoromethyl groups, imparts distinct physicochemical properties that are of interest in drug design and polymer chemistry. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions were generated using computational chemistry software that employs established algorithms for estimating spectral properties based on molecular structure.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

AtomPredicted Chemical Shift (δ, ppm)Multiplicity
=CH6.5 - 7.0Singlet
COOH10.0 - 13.0Broad Singlet

Prediction performed in a generic aprotic solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

AtomPredicted Chemical Shift (δ, ppm)
C=O165 - 175
=CH120 - 130
=C(CF₃)₂135 - 145 (quartet)
CF₃115 - 125 (quartet)

Prediction performed in a generic aprotic solvent.

Predicted ¹⁹F NMR Data

Table 3: Predicted ¹⁹F NMR Chemical Shifts

AtomPredicted Chemical Shift (δ, ppm)Multiplicity
C(CF₃)₂-60 to -70Singlet

Referenced to CFCl₃.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

m/zPredicted Fragment
208[M]⁺
189[M - F]⁺
163[M - COOH]⁺
139[M - CF₃]⁺
69[CF₃]⁺
45[COOH]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for fluorinated carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A robust method for NMR analysis of fluorinated compounds involves a set of non-selective 2D NMR experiments that utilize long-range ¹H–¹⁹F and ¹⁹F–¹³C couplings to determine chemical shifts of nuclei that are multiple bonds away from the fluorine atoms.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: +50 to -250 ppm (relative to CFCl₃).

    • Number of Scans: 64-256.

    • Relaxation Delay: 1-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be recorded.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

  • Spectrometer: A standard FTIR spectrometer with an ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For a carboxylic acid, derivatization may be necessary for GC-MS analysis to increase volatility.

Sample Preparation (for GC-MS with Derivatization):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile).

  • Add a derivatizing agent (e.g., a silylating agent like BSTFA).

  • Heat the mixture to ensure complete derivatization.

Instrumentation and Parameters (GC-MS):

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Mode: Split or splitless.

    • Oven Temperature Program: A gradient from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure separation of components.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Scan Speed: 1-2 scans/second.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectral characterization of a novel chemical compound.

Spectral_Analysis_Workflow General Workflow for Spectral Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_reporting Documentation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Report Technical Report & Data Archiving Structure_Confirmation->Report

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectral analysis of a new chemical compound.

In-Depth NMR Spectrum Analysis of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid. Due to the absence of experimentally acquired spectra for this specific compound in publicly available literature, this guide leverages spectral data from analogous compounds and established principles of NMR spectroscopy to provide a comprehensive theoretical analysis. This document is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development by offering insights into the expected spectral characteristics of this highly fluorinated molecule.

Predicted NMR Spectral Data

The predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound are summarized below. These predictions are based on the analysis of structurally similar compounds and the known effects of electron-withdrawing groups, such as trifluoromethyl and carboxylic acid moieties, on nuclear magnetic shielding.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.0 - 7.5Quartet (q)~1.5 - 2.5 (⁴JHF)=CH
~12.0 - 13.0Broad Singlet (br s)--COOH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~165 - 170Singlet (s)-C=O
~140 - 145Quartet of Quartets (qq) or Multiplet (m)~30 - 35 (²JCF), ~5-7 (³JCF)=C(CF₃)₂
~130 - 135Multiplet (m)-=CH
~120 - 125Quartet (q)~275 - 285 (¹JCF)CF₃

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ -60 to -70Septet (sept) or Quartet of Quartets (qq)~1.5 - 2.5 (⁴JFH), ~5-10 (⁵JFF)-C(CF₃)₂

Structural and Signaling Analysis

The structure of this compound presents a unique system for NMR analysis due to the presence of two geminal trifluoromethyl groups on the β-carbon of the crotonic acid backbone. These strongly electron-withdrawing groups are expected to significantly influence the chemical shifts of the neighboring vinyl proton and carbons.

4_4_4_Trifluoro_3_trifluoromethyl_crotonic_acid_NMR_Correlations cluster_molecule This compound cluster_nmr Predicted NMR Signals C4 C(CF₃)₂ C3 =CH- C4->C3 CF3_A CF₃ C4->CF3_A CF3_B CF₃ C4->CF3_B C_beta ¹³C: ~140-145 ppm (m) C4->C_beta Directly Bonded C2 C=O C3->C2 H_vinyl ¹H: ~7.0-7.5 ppm (q) C3->H_vinyl ¹JCH C_alpha ¹³C: ~130-135 ppm (m) C3->C_alpha Directly Bonded OOH OH C2->OOH C_co ¹³C: ~165-170 ppm (s) C2->C_co Directly Bonded H_acid ¹H: ~12.0-13.0 ppm (br s) OOH->H_acid CF3_A->CF3_B ⁵JFF (possible) CF3_A->H_vinyl ⁴JHF CF3_A->C_beta ²JCF CF3_A->C_alpha ³JCF C_cf3 ¹³C: ~120-125 ppm (q) CF3_A->C_cf3 Directly Bonded F_cf3 ¹⁹F: ~ -60 to -70 ppm (m) CF3_A->F_cf3 Directly Bonded CF3_B->H_vinyl ⁴JHF CF3_B->C_beta ²JCF CF3_B->C_alpha ³JCF CF3_B->C_cf3 Directly Bonded CF3_B->F_cf3 Directly Bonded

Figure 1: Predicted NMR correlations for this compound.

The vinyl proton (=CH) is anticipated to appear as a quartet due to coupling with the six equivalent fluorine atoms of the two trifluoromethyl groups (⁴JHF). This long-range coupling is expected to be in the range of 1.5-2.5 Hz. The chemical shift of this proton will be significantly downfield compared to the vinyl protons of crotonic acid, a consequence of the strong deshielding effect of the two CF₃ groups.

The carboxylic acid proton (-COOH) will appear as a broad singlet at a very downfield chemical shift, typical for acidic protons.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) will be the most downfield signal. The β-carbon (=C(CF₃)₂), being directly attached to two trifluoromethyl groups, will experience strong deshielding and will likely appear as a complex multiplet due to two- and three-bond couplings to the fluorine atoms. The α-carbon (=CH) will also be deshielded and will show coupling to the geminal trifluoromethyl groups. The carbon of the trifluoromethyl groups will appear as a quartet due to the large one-bond C-F coupling constant (¹JCF).

The ¹⁹F NMR spectrum is predicted to show a single signal for the six equivalent fluorine atoms of the two trifluoromethyl groups. This signal will likely be a complex multiplet due to coupling with the vinyl proton (⁴JFH) and potentially a five-bond coupling between the two trifluoromethyl groups (⁵JFF), although the latter may not be resolved.

Experimental Protocols

The following section outlines a general experimental protocol for the acquisition of NMR spectra for this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For fluorinated carboxylic acids, deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The choice of solvent can influence chemical shifts.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is commonly used for organic solvents. For ¹⁹F NMR, an external reference such as CFCl₃ or a sealed capillary containing a reference compound is often used.

2. NMR Data Acquisition

The following are typical acquisition parameters that can be used as a starting point and should be optimized for the specific instrument and sample.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • ¹⁹F NMR:

    • Pulse Sequence: A proton-decoupled single-pulse experiment.

    • Spectral Width: A wide spectral width may be necessary initially to locate the signal, for example, 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 64-256.

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Standard Add Internal Standard (e.g., TMS) Dissolve->Standard Transfer Transfer to NMR Tube Standard->Transfer Lock Lock on Solvent Signal Transfer->Lock Shim Shim Magnetic Field Lock->Shim Acquire_1H Acquire ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Shim->Acquire_13C Acquire_19F Acquire ¹⁹F Spectrum Shim->Acquire_19F FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Acquire_19F->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectra Baseline->Reference Integrate Integrate Peaks Reference->Integrate Analyze Analyze and Assign Integrate->Analyze

Figure 2: General workflow for NMR spectrum acquisition and processing.

This guide provides a foundational understanding of the expected NMR spectral features of this compound. Experimental verification is essential to confirm and refine these predictions. The provided protocols offer a starting point for researchers to acquire high-quality NMR data for this and similar fluorinated compounds.

An In-Depth Technical Guide to the Safe Handling of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the specific SDS provided by the manufacturer and follow all institutional and regulatory safety protocols.

Introduction

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research and development. Its unique structure, featuring multiple trifluoromethyl groups, can impart desirable properties such as enhanced metabolic stability and bioavailability to target molecules. However, the presence of these electron-withdrawing groups and the carboxylic acid functionality also necessitates a thorough understanding of its hazardous properties and the implementation of stringent safety protocols during its handling, storage, and disposal.

This guide provides a comprehensive overview of the known safety and handling considerations for this compound, based on available safety data sheets and general best practices for managing corrosive and hazardous chemicals.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the primary danger being its corrosive nature.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

This classification indicates that the substance can cause irreversible damage to skin and eyes upon contact.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior and potential hazards.

PropertyValue
CAS Number 1763-28-6
Molecular Formula C₅H₂F₆O₂
Molecular Weight 208.06 g/mol
Appearance Not specified in available data
Boiling Point 90 °C at 51 Torr

Note: Data is based on information from various chemical suppliers. Properties like melting point, density, and solubility are not consistently reported across publicly available sources.

Safe Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound. A general workflow for safely handling corrosive chemicals is outlined below.

G General Workflow for Handling Corrosive Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Inspect Fume Hood prep_ppe->prep_workspace prep_spill Ensure Spill Kit is Accessible prep_workspace->prep_spill handle_transfer Carefully Transfer Chemical prep_spill->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction handle_observe Monitor for Spills or Reactions handle_reaction->handle_observe cleanup_decontaminate Decontaminate Glassware and Surfaces handle_observe->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: General laboratory workflow for handling corrosive chemicals.

A logical approach to mitigating the hazards associated with this compound involves a hierarchy of controls.

G Hazard Mitigation Hierarchy elimination Elimination (Not Feasible) substitution Substitution (Use a less hazardous chemical) elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) administrative->ppe

Caption: Hierarchy of controls for mitigating chemical hazards.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes which can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact and chemical burns.
Body Protection A chemical-resistant lab coat or apron.Protects skin and clothing from spills and splashes.
Footwear Closed-toe shoes.Protects feet from spills.

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid inhalation of any dust, fumes, or vapors.

  • Prevent contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[2]

  • When diluting, always add the acid to the solvent slowly.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[3][4] Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes.[3][4] Seek immediate medical attention.
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Proper storage is essential to prevent accidents and maintain the integrity of the chemical.

Storage:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

  • Store in a designated corrosives cabinet.[6]

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not dispose of down the drain unless permitted by local regulations.

  • Consult with your institution's environmental health and safety department for specific disposal guidelines.

Experimental Protocols and Toxicological Data

Experimental Protocols:

A thorough search of scientific literature and chemical databases did not yield specific, detailed, and replicable experimental protocols for the synthesis of this compound. While general methods for the synthesis of fluorinated carboxylic acids exist, a step-by-step procedure for this particular compound is not publicly available.

Toxicological Data:

There is a lack of publicly available quantitative toxicological data for this compound, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values. The toxicological properties have not been fully investigated. Its classification as a corrosive substance is based on its chemical structure and the known hazards of similar compounds.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the specific signaling pathways or mechanisms of biological activity for this compound. In-vitro and in-vivo studies specifically investigating this compound were not found in the public domain. Research on other per- and polyfluoroalkyl substances (PFAS) is extensive, but direct extrapolation of those findings to this specific molecule is not scientifically valid without dedicated studies.

Conclusion

This compound is a valuable research chemical that must be handled with the utmost care due to its corrosive nature. All personnel must be thoroughly trained on its hazards and the appropriate safety procedures before commencing any work. The use of appropriate engineering controls and personal protective equipment is non-negotiable. In the absence of detailed toxicological data, it is prudent to treat this compound as highly hazardous and to minimize exposure through all routes. Researchers should be aware of the significant data gaps regarding its specific synthesis protocols and biological effects and proceed with caution.

References

Material Safety Data Sheet (MSDS) for 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicological information for 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid (CAS No. 1763-28-6). The information is compiled from various Safety Data Sheets (SDS) and scientific literature to support its safe use in research and development.

Chemical and Physical Properties

This compound is a halogenated carboxylic acid. Its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₂F₆O₂[1]
Molecular Weight 208.06 g/mol [1]
Appearance White to off-white solid---
Melting Point 26-28 °C[1]
Boiling Point 90 °C at 51 Torr[1]
Density 1.577 ± 0.06 g/cm³ (Predicted)[1]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive nature.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.

Signal Word: Danger

Hazard Pictograms:

  • Corrosion

  • Health Hazard

  • Exclamation Mark

Toxicological Information

As a fluorinated carboxylic acid, its toxicological profile may share similarities with other per- and polyfluoroalkyl substances (PFAS). Some PFAS have been associated with immunotoxicity, developmental disruptions, and hepatic effects.[2] Trifluoroacetic acid (TFA), a related compound, is considered to have low to moderate toxicity to a range of organisms.[3]

A study on the biotransformation of various PFAS has indicated that this compound can undergo microbial degradation, suggesting it is not completely recalcitrant in the environment.[4]

Experimental Protocols

Detailed experimental protocols for the specific toxicological and physical property testing of this compound are not publicly available. However, standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed for regulatory purposes.

Physical and Chemical Properties Determination

Melting Point Determination (Capillary Method)

This method involves introducing a small, powdered sample into a capillary tube, which is then heated in a calibrated apparatus.[5][6][7][8] The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[5]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination under Reduced Pressure

For substances that decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.[9][10][11][12][13] The principle remains the same: the temperature at which the vapor pressure of the liquid equals the applied pressure is the boiling point.[10][13]

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Toxicological Testing

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a limited number of animals. The substance is administered orally to a group of animals at a defined dose level. The observation of mortality in that group determines the next step.

G cluster_results Outcome Assessment start Select Starting Dose Level (e.g., 300 mg/kg) dose_animals Dose 3 Animals start->dose_animals observe Observe for 14 days (mortality, clinical signs) dose_animals->observe mortality_check Mortality Observed? observe->mortality_check stop_high Stop Test (Toxicity confirmed) mortality_check->stop_high Yes (e.g., 2-3 animals) dose_lower Dose 3 more animals at a lower dose level mortality_check->dose_lower No or 1 animal dose_higher Dose 3 more animals at a higher dose level mortality_check->dose_higher No mortality stop_low Stop Test (No significant toxicity)

Caption: OECD 423 Acute Toxic Class Method Workflow.

In Vitro Skin Corrosion - OECD Test Guideline 431 (Reconstructed Human Epidermis Test)

This in vitro test method uses a reconstructed human epidermis model to assess the skin corrosion potential of a chemical. The test chemical is applied topically to the tissue model, and cell viability is measured after specific exposure times. A reduction in cell viability below a certain threshold indicates a corrosive potential.

G cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Reconstructed Human\nEpidermis Tissue Reconstructed Human Epidermis Tissue Apply Test Substance Apply Test Substance Reconstructed Human\nEpidermis Tissue->Apply Test Substance Incubate (e.g., 3 min, 1 hr) Incubate (e.g., 3 min, 1 hr) Apply Test Substance->Incubate (e.g., 3 min, 1 hr) Rinse & Post-incubate Rinse & Post-incubate Incubate (e.g., 3 min, 1 hr)->Rinse & Post-incubate Measure Cell Viability (MTT Assay) Measure Cell Viability (MTT Assay) Rinse & Post-incubate->Measure Cell Viability (MTT Assay) Classification Classification Measure Cell Viability (MTT Assay)->Classification

Caption: In Vitro Skin Corrosion Test Workflow (OECD 431).

Biological Activity and Potential Signaling Pathways

Specific studies on the signaling pathways affected by this compound were not identified. However, as a perfluorinated carboxylic acid (PFCA), it may interact with biological systems in ways similar to other compounds in this class. For instance, some PFCAs are known to activate peroxisome proliferator-activated receptors (PPARs) and the constitutive androstane receptor (CAR), which are involved in lipid metabolism and xenobiotic detoxification.[14]

The biotransformation of some PFAS can lead to the formation of other perfluorinated compounds.[15][16] A study has shown that this compound can be biotransformed by microorganisms, which involves defluorination.[4] The exact metabolic pathway has not been elucidated, but a plausible initial step could involve the reduction of the double bond followed by further degradation.

G A This compound C Saturated Intermediate A->C Reduction B Microbial Reductases B->C Catalyzes D Defluorination & Further Degradation C->D Metabolism

Caption: Postulated Initial Step in the Biodegradation of this compound.

Handling and Safety Precautions

Given its corrosive nature, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

In case of exposure, follow standard first-aid procedures for corrosive materials:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical attention immediately.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. The information provided is based on publicly available data and may not be exhaustive. Users should always consult the official SDS and conduct their own risk assessment before handling this chemical.

References

A Technical Guide to 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Key Fluorinated Building Block in Modern Chemistry

Introduction: 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid, a unique and highly functionalized fluorinated molecule, is a pivotal intermediate in the synthesis of advanced organic compounds. Its distinct structure, featuring two trifluoromethyl groups, imparts enhanced stability, bioavailability, and lipophilicity to target molecules, making it an invaluable asset in the fields of pharmaceutical and agrochemical research and development. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, with a focus on its role in the synthesis of trifluoromethylated heterocycles.

Commercial Availability and Physicochemical Properties

This compound, identified by the CAS Number 1763-28-6, is readily available from a range of commercial chemical suppliers. Researchers can procure this compound from established vendors such as Sigma-Aldrich, Synquest Labs, Matrix Scientific, and Oakwood Chemical, ensuring a reliable supply for research and development needs.

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 1763-28-6[1][2]
Molecular Formula C₅H₂F₆O₂[1]
Molecular Weight 208.06 g/mol [1]
Boiling Point 90 °C at 51 Torr[1]
Linear Formula C₅H₂F₆O₂[1]

Synthesis of Trifluoromethylated Heterocycles: A Key Application

The primary utility of this compound lies in its function as a precursor for the synthesis of complex fluorinated molecules, particularly heterocyclic compounds which are prevalent in many biologically active agents. The presence of two trifluoromethyl groups on the crotonic acid backbone makes it an excellent building block for creating novel pharmaceuticals and agrochemicals with enhanced properties.

One of the most significant applications is in the synthesis of trifluoromethyl-substituted pyrazoles. Pyrazole derivatives are a well-known class of compounds with a broad spectrum of biological activities. The incorporation of trifluoromethyl groups can significantly enhance their therapeutic potential.

The general synthetic approach involves the cyclocondensation of this compound, or its ester derivative, with a binucleophile such as hydrazine. This reaction leads to the formation of a pyrazolone intermediate which can be further modified.

Below is a logical workflow for the synthesis of a bis(trifluoromethyl)pyrazolone, a key intermediate for various drug candidates.

G A 4,4,4-Trifluoro-3- (trifluoromethyl)crotonic acid B Esterification (e.g., EtOH, H+) A->B Activation C Ethyl 4,4,4-Trifluoro-3- (trifluoromethyl)crotonate B->C D Cyclocondensation (Hydrazine) C->D Ring Formation E 3,3-bis(Trifluoromethyl)- pyrazolin-5-one D->E F Further Functionalization E->F Derivatization

Caption: Synthetic pathway from this compound to a key pyrazolone intermediate.

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound are not extensively detailed in publicly available literature, the following represents a generalized procedure for the synthesis of a pyrazolone derivative based on established chemical principles for similar fluorinated compounds.

Synthesis of 3,3-bis(Trifluoromethyl)pyrazolin-5-one

  • Esterification of this compound:

    • To a solution of this compound (1 equivalent) in anhydrous ethanol (a suitable solvent), a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

    • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • The solvent is removed under reduced pressure, and the crude ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate is purified, typically by distillation or column chromatography.

  • Cyclocondensation with Hydrazine:

    • The purified ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid.

    • Hydrazine hydrate (1 to 1.2 equivalents) is added dropwise to the solution at room temperature or with gentle heating.

    • The reaction mixture is then heated to reflux for a period of time, which can range from a few hours to overnight, depending on the reactivity of the substrate.

    • Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The resulting crude product, 3,3-bis(trifluoromethyl)pyrazolin-5-one, is then purified by recrystallization or column chromatography.

Biological Significance and Future Perspectives

The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of two such groups, as in derivatives of this compound, is a powerful strategy in drug design to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.

  • Increase Lipophilicity: This can improve membrane permeability and facilitate the crossing of biological barriers such as the blood-brain barrier.

  • Modulate Acidity/Basicity: The strong inductive effect of the trifluoromethyl groups can alter the pKa of nearby functional groups, which can be crucial for receptor binding and solubility.

The logical relationship for how the structural features of this compound influence its application in drug design is illustrated below.

G cluster_0 Structural Features cluster_1 Physicochemical Properties cluster_2 Applications in Drug Design A Two Trifluoromethyl Groups C High Lipophilicity A->C D Enhanced Metabolic Stability A->D E Strong Electron- Withdrawing Effect A->E B Crotonic Acid Backbone H Novel Biologically Active Compounds B->H F Improved Bioavailability C->F D->F G Increased Potency E->G F->H G->H

Caption: The influence of structural features on the applications of this compound in drug design.

While specific signaling pathways directly modulated by this compound are not yet elucidated in the public domain, its role as a key building block suggests that its derivatives are likely being investigated for a wide range of therapeutic targets. The unique properties it confers make it a highly attractive starting material for the development of new chemical entities with potentially superior efficacy and safety profiles. Future research will likely focus on expanding the library of complex molecules derived from this versatile intermediate and exploring their biological activities in various disease models.

References

A Comprehensive Technical Guide to 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid, a key fluorinated building block in modern medicinal chemistry and agrochemical development. The incorporation of two trifluoromethyl groups bestows unique physicochemical properties upon this molecule, significantly influencing the metabolic stability, bioavailability, and potency of derivative compounds. This document details the physical and chemical properties of this compound, provides a representative experimental protocol for its synthesis and the determination of its boiling point, and outlines its strategic application in the drug discovery workflow.

Physicochemical Properties

This compound is a valuable synthetic intermediate due to the presence of two trifluoromethyl groups, which significantly alter its electronic and steric properties. These properties are highly sought after in the design of novel therapeutic agents and agrochemicals.[1][2][3][4] A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValue
Boiling Point 90 °C at 51 Torr
Molecular Weight 208.06 g/mol
Molecular Formula C₅H₂F₆O₂
Melting Point 26-28 °C
Density 1.577 g/cm³ (predicted)
CAS Number 1763-28-6

Experimental Protocols

Representative Synthesis of this compound

A plausible and commonly utilized method for the synthesis of β-hydroxy esters, which can be precursors to α,β-unsaturated acids, is the Reformatsky reaction.[5][6][7][8] This is followed by dehydration and hydrolysis to yield the target crotonic acid. A representative two-step protocol is outlined below.

Step 1: Synthesis of Ethyl 4,4,4-Trifluoro-3-(trifluoromethyl)crotonate via a Reformatsky-type Reaction

This step involves the reaction of hexafluoroacetone with ethyl bromoacetate in the presence of activated zinc, followed by dehydration.

  • Materials:

    • Hexafluoroacetone

    • Ethyl bromoacetate

    • Activated Zinc dust

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Anhydrous magnesium sulfate

    • Dehydrating agent (e.g., phosphorus pentoxide or sulfuric acid)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add activated zinc dust.

    • Add a solution of ethyl bromoacetate in anhydrous diethyl ether to the dropping funnel.

    • Slowly add the ethyl bromoacetate solution to the stirred zinc suspension to initiate the formation of the organozinc reagent (Reformatsky reagent).

    • Once the formation of the reagent is evident (e.g., by a color change or gentle reflux), cool the reaction mixture in an ice bath.

    • Slowly bubble hexafluoroacetone gas through the reaction mixture or add a pre-condensed solution of hexafluoroacetone in the same solvent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude β-hydroxy ester.

    • Dehydrate the crude product by heating with a suitable dehydrating agent to yield ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate.

    • Purify the product by vacuum distillation.

Step 2: Hydrolysis to this compound

  • Materials:

    • Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate

    • Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide)

    • Aqueous solution of a strong acid (e.g., hydrochloric acid)

    • Diethyl ether

  • Procedure:

    • Dissolve the ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate in a suitable solvent (e.g., ethanol or THF).

    • Add an aqueous solution of a strong base and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a strong acid until the pH is acidic.

    • Extract the product into diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or vacuum distillation.

Determination of Boiling Point under Reduced Pressure

The boiling point of this compound is determined at a reduced pressure (vacuum distillation) to prevent potential decomposition at higher temperatures.

  • Apparatus:

    • Round-bottom flask

    • Claisen adapter

    • Thermometer and thermometer adapter

    • Condenser

    • Vacuum adapter

    • Receiving flask

    • Vacuum source (e.g., vacuum pump or water aspirator)

    • Manometer

    • Heating mantle and magnetic stirrer

  • Procedure:

    • Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

    • Place a small sample of this compound and a magnetic stir bar into the round-bottom flask.

    • Connect the apparatus to the vacuum source and the manometer.

    • Gradually reduce the pressure within the system to the desired level (e.g., 51 Torr).

    • Begin stirring and gently heat the sample using the heating mantle.

    • Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

    • To ensure accuracy, maintain a stable pressure throughout the distillation.

Role in Drug Discovery and Development

The introduction of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance key drug-like properties.[2][3][4] this compound serves as a valuable building block for incorporating two such groups, leading to improvements in:

  • Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, increasing the in vivo half-life of the drug candidate.

  • Lipophilicity: The trifluoromethyl groups increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.

  • Binding Affinity: The electron-withdrawing nature of the trifluoromethyl groups can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.

  • Bioavailability: By enhancing metabolic stability and membrane permeability, the overall bioavailability of the drug can be significantly improved.

The general workflow for utilizing a building block like this compound in a drug discovery program is depicted in the following diagram.

Drug_Discovery_Workflow node_a Target Identification & Validation node_b Hit Identification (e.g., HTS) node_a->node_b node_c Hit-to-Lead Optimization node_b->node_c node_d Lead Optimization node_c->node_d node_e Preclinical Development node_d->node_e node_f Clinical Trials node_e->node_f building_block 4,4,4-Trifluoro-3- (trifluoromethyl)crotonic acid (Building Block) building_block->node_c Analogue Synthesis building_block->node_d SAR Exploration

Figure 1: A generalized workflow illustrating the integration of chemical building blocks, such as this compound, in the drug discovery and development pipeline.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced organic molecules. Its unique properties, conferred by the two trifluoromethyl groups, make it an essential tool for medicinal chemists and researchers in the agrochemical industry. The ability to enhance metabolic stability, lipophilicity, and binding affinity underscores its importance in the development of next-generation pharmaceuticals and crop protection agents. The experimental protocols and workflow provided in this guide offer a foundational understanding for the effective utilization of this potent chemical entity.

References

Stability and Storage of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid. Due to the limited availability of specific stability data for this compound, this guide incorporates information from structurally related fluorinated carboxylic acids and trifluoromethyl-containing molecules to provide a robust framework for its handling and storage.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior under various experimental and storage conditions.

PropertyValueReference
Molecular FormulaC₅H₂F₆O₂[1]
Molecular Weight208.06 g/mol [1]
Melting Point26-28 °C[2][3]
Boiling Point90 °C at 51 Torr[2][3][4]
Density1.577 ± 0.06 g/cm³ (Predicted)[2][3]
Refractive Index1.3353[2][3]
Storage Temperature2-8 °C[1][2][3]

Stability Profile

Thermal Stability

The compound is expected to be relatively stable at room temperature. However, strong heating should be avoided as it may lead to decomposition.[6]

pH Stability

The carboxylic acid moiety makes the compound susceptible to pH-dependent reactions. In aqueous solutions, its stability is expected to be influenced by pH. While specific data is unavailable, studies on similar fluorinated compounds like trifluoromethylphenols show that hydrolysis and defluorination can occur, particularly under neutral to alkaline conditions.[7]

Photostability

Exposure to light, particularly UV radiation, can potentially lead to the degradation of fluorinated aromatic compounds.[2] Although this compound is aliphatic, the double bond and the presence of activating trifluoromethyl groups could make it susceptible to photodegradation. It is advisable to protect the compound from light.[8]

Oxidative Stability

The potential for oxidative degradation should be considered, especially in the presence of strong oxidizing agents. Forced degradation studies on other pharmaceuticals often include oxidative stress conditions to assess this aspect of stability.[9][10]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and purity of this compound.

Storage Conditions

Based on available safety data sheets and chemical supplier recommendations, the following storage conditions are advised:

ParameterRecommendation
Temperature 2-8 °C[1][2][3]
Atmosphere Store in a dry, well-ventilated area.[7][11]
Container Keep container tightly closed.[7][11]
Light Protect from light.[8]
Incompatibilities Avoid strong heating and incompatible materials.[6][11] Do not use aluminum or galvanized containers.[11]
Handling Precautions

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[5][7][11][12] Therefore, strict adherence to safety protocols is mandatory.

G Workflow for Safe Handling cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup and Disposal Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Fume Hood Fume Hood Personal Protective Equipment (PPE)->Fume Hood Use inside Weighing and Transfer Weighing and Transfer Fume Hood->Weighing and Transfer Perform Dissolution Dissolution Weighing and Transfer->Dissolution Proceed to Decontamination Decontamination Dissolution->Decontamination After use Waste Disposal Waste Disposal Decontamination->Waste Disposal Dispose of

Workflow for Safe Handling

Potential Degradation Pathways

While no specific degradation pathways have been elucidated for this compound, potential degradation mechanisms can be inferred from related fluorinated compounds. The presence of the carboxylic acid, the double bond, and two trifluoromethyl groups provides several potential sites for chemical transformation.

G Hypothetical Degradation Pathways 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic_acid This compound Decarboxylation Decarboxylation 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic_acid->Decarboxylation Hydrolysis Hydrolysis 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic_acid->Hydrolysis Photodegradation Photodegradation 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic_acid->Photodegradation Oxidation Oxidation 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic_acid->Oxidation Fluorinated_alkene Fluorinated alkene Decarboxylation->Fluorinated_alkene Heat/Catalyst Hydroxy_acid Hydroxy acid or ketone Hydrolysis->Hydroxy_acid H₂O/pH change Smaller_fluorinated_fragments Smaller fluorinated fragments Photodegradation->Smaller_fluorinated_fragments UV light Oxidized_products Oxidized products Oxidation->Oxidized_products Oxidizing agent

Hypothetical Degradation Pathways

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish degradation pathways.

General Protocol for Forced Degradation Study

A general workflow for conducting a forced degradation study is outlined below.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze stressed samples by LC-MS/MS or other suitable method Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH) Base_Hydrolysis->Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Thermal_Stress Thermal Stress (e.g., 60°C) Thermal_Stress->Analysis Photolytic_Stress Photolytic Stress (ICH Q1B) Photolytic_Stress->Analysis Sample_Preparation Prepare solutions of This compound Sample_Preparation->Acid_Hydrolysis Sample_Preparation->Base_Hydrolysis Sample_Preparation->Oxidation Sample_Preparation->Thermal_Stress Sample_Preparation->Photolytic_Stress Data_Evaluation Identify and quantify degradation products Analysis->Data_Evaluation

Forced Degradation Experimental Workflow
Analytical Methodology

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS or LC-MS/MS) is the recommended analytical technique for stability studies of fluorinated carboxylic acids.[11][13] This method allows for the separation, identification, and quantification of the parent compound and any potential degradation products.

Conclusion

While specific stability data for this compound is limited, its chemical structure suggests a high degree of intrinsic stability. However, proper storage at 2-8 °C in a dry, well-ventilated area, and protection from light are crucial to prevent potential degradation. Due to its corrosive nature, stringent safety precautions must be followed during handling. For critical applications, it is highly recommended to perform a dedicated stability study using forced degradation to fully characterize its stability profile and identify any potential degradants.

References

An In-Depth Technical Guide to the Reactivity Profile of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid, a highly functionalized organofluorine compound, presents a unique reactivity profile owing to the presence of two electron-withdrawing trifluoromethyl groups, a reactive carbon-carbon double bond, and a versatile carboxylic acid moiety. This technical guide provides a comprehensive overview of its chemical behavior, supported by available data on analogous compounds. Key reaction types, including nucleophilic additions, cycloadditions, and transformations of the carboxylic acid group, are discussed. This document aims to serve as a foundational resource for researchers exploring the application of this building block in the synthesis of novel pharmaceuticals and agrochemicals.

Introduction

Organofluorine compounds are of paramount importance in the fields of medicinal chemistry and materials science. The introduction of fluorine atoms or trifluoromethyl groups into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] this compound, with its two trifluoromethyl groups, is a prime example of a fluorinated building block with significant potential for the synthesis of complex, value-added molecules.[3] The electron-deficient nature of the double bond, coupled with the reactivity of the carboxylic acid, makes it a versatile substrate for a variety of organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1763-28-6[3]
Molecular Formula C₅H₂F₆O₂[3]
Molecular Weight 208.06 g/mol [3]
Appearance Not specified
Boiling Point 90 °C at 51 Torr[3]
Solubility Not specified

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its functional groups. The two trifluoromethyl groups strongly polarize the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles. The carboxylic acid group can undergo typical transformations such as esterification and amidation.

Reactions at the Carbon-Carbon Double Bond

The electron-deficient nature of the alkene in this compound makes it an excellent Michael acceptor. A wide range of soft nucleophiles, such as amines, thiols, and stabilized carbanions, are expected to add to the β-position.

Experimental Protocol (General for Michael Addition to Trifluorocrotonates):

While a specific protocol for the target molecule is not available, a general procedure for the Michael addition of thiols to ethyl 4,4,4-trifluorocrotonate can be adapted.

  • Reactants: Ethyl 4,4,4-trifluorocrotonate (1.0 equiv.), thiol (1.2 equiv.), and a catalytic amount of a suitable base (e.g., DBU, 10 mol%).

  • Solvent: Aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure: To a solution of the trifluorocrotonate and thiol in the chosen solvent at room temperature, the base is added dropwise. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched with a mild acid (e.g., saturated NH₄Cl solution) and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Logical Workflow for Michael Addition:

Michael_Addition Substrate 4,4,4-Trifluoro-3- (trifluoromethyl)crotonic acid Intermediate Enolate Intermediate Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-SH, R₂NH) Nucleophile->Intermediate Base Base (e.g., DBU) Base->Intermediate Catalyst Solvent Aprotic Solvent (e.g., DCM) Solvent->Intermediate Reaction Medium Product Michael Adduct Intermediate->Product Protonation

Caption: General workflow for the Michael addition reaction.

The electron-deficient double bond of this compound is a potent dienophile and dipolarophile, making it a suitable substrate for various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. These reactions provide a powerful tool for the construction of complex cyclic and heterocyclic systems.[4][5][6][7][8]

Experimental Protocol (General for [3+2] Cycloaddition with Diazo Compounds):

A general procedure for the reaction of electron-deficient alkenes with diazo compounds can be extrapolated.

  • Reactants: this compound (1.0 equiv.), diazo compound (e.g., ethyl diazoacetate, 1.1 equiv.), and a Lewis acid catalyst (e.g., BF₃·OEt₂, 10 mol%).

  • Solvent: Anhydrous chlorinated solvent such as dichloromethane.

  • Procedure: To a cooled solution (-78 °C) of the crotonic acid and the Lewis acid in the solvent, a solution of the diazo compound in the same solvent is added dropwise. The reaction is stirred at low temperature and allowed to slowly warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the pyrazoline derivative.

Signaling Pathway Analogy (Hypothetical):

While there is no direct evidence of this molecule's involvement in biological signaling, its derivatives, particularly heterocyclic compounds, are known to interact with various biological targets. For instance, trifluoromethyl-substituted pyrazoles have been investigated as inhibitors of various enzymes.

Hypothetical_Signaling_Pathway Molecule Trifluoromethylated Pyrazole Derivative Target Enzyme/Receptor (e.g., Kinase) Molecule->Target Binding Pathway Signaling Pathway (e.g., Proliferation) Target->Pathway Modulation Effect Biological Effect (e.g., Inhibition of Cell Growth) Pathway->Effect

Caption: Hypothetical interaction with a biological signaling pathway.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can undergo a range of standard transformations.

Esterification can be achieved under standard conditions, such as Fischer esterification with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol (General for Fischer Esterification):

  • Reactants: this compound (1.0 equiv.), alcohol (large excess), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Procedure: The carboxylic acid is dissolved in the alcohol, and the acid catalyst is added. The mixture is heated to reflux for several hours. The reaction is monitored by TLC. After completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated to give the ester, which can be further purified by distillation or chromatography.

Amide synthesis can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine.[9][10][11][12][13]

Experimental Protocol (General for Amide Formation via Acyl Chloride):

  • Step 1: Acyl Chloride Formation

    • Reactants: this compound (1.0 equiv.) and a chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride, 1.2 equiv.).

    • Solvent: Anhydrous solvent like dichloromethane or toluene.

    • Procedure: The chlorinating agent is added dropwise to a solution of the carboxylic acid at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used. The mixture is stirred until the evolution of gas ceases. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride.

  • Step 2: Amidation

    • Reactants: The crude acyl chloride (1.0 equiv.) and an amine (2.2 equiv.) or an amine (1.1 equiv.) with a non-nucleophilic base (e.g., triethylamine, 1.2 equiv.).

    • Solvent: Anhydrous aprotic solvent like dichloromethane.

    • Procedure: The acyl chloride is dissolved in the solvent and cooled in an ice bath. A solution of the amine (and base, if used) in the same solvent is added dropwise. The reaction is stirred and allowed to warm to room temperature. The reaction mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried, filtered, and concentrated. The crude amide is purified by recrystallization or column chromatography.

Experimental Workflow for Amide Synthesis:

Amide_Synthesis_Workflow Start 4,4,4-Trifluoro-3- (trifluoromethyl)crotonic acid AcylChloride Acyl Chloride Formation (SOCl₂ or (COCl)₂) Start->AcylChloride Amidation Amidation (Amine, Base) AcylChloride->Amidation Purification Purification (Chromatography/Recrystallization) Amidation->Purification Product Amide Product Purification->Product

Caption: Workflow for the synthesis of amides.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

Technique Predicted Chemical Shifts / Frequencies Rationale
¹H NMR δ 6.5-7.5 (q, 1H, vinyl H), 10-12 (br s, 1H, COOH)The vinyl proton will be deshielded by the two CF₃ groups and the carboxylic acid, and will likely show coupling to the CF₃ groups. The carboxylic acid proton is typically a broad singlet at low field.
¹³C NMR δ 165-175 (C=O), 130-140 (q, C=C-CF₃), 120-130 (q, C=C-H), 115-125 (q, CF₃)The carbons of the double bond will be significantly influenced by the fluorine atoms, showing characteristic quartets due to C-F coupling.
¹⁹F NMR δ -60 to -70 (s)The two trifluoromethyl groups are chemically equivalent and are expected to appear as a singlet in the typical range for CF₃ groups attached to a double bond.
IR (cm⁻¹) 3200-2500 (br, O-H), 1710-1680 (s, C=O), 1650-1630 (m, C=C), 1300-1100 (s, C-F)Characteristic broad O-H stretch of the carboxylic acid, a strong carbonyl stretch, a C=C stretch, and strong C-F stretching vibrations are expected.

Applications in Drug Development and Agrochemicals

The unique structural features of this compound make it an attractive starting material for the synthesis of biologically active compounds. The incorporation of two trifluoromethyl groups can enhance the efficacy and pharmacokinetic profile of drug candidates.[1][2] Its derivatives, particularly heterocycles like pyrazoles and pyridines, are scaffolds of interest in the development of new therapeutic agents and pesticides.[3][5][18] The biological activity of compounds containing bis(trifluoromethyl) substitutions has been noted in various contexts, including as antimicrobial agents.[3]

Conclusion

This compound is a highly versatile and reactive building block with significant potential in synthetic organic chemistry. Its electron-deficient double bond readily participates in Michael additions and cycloaddition reactions, providing access to a wide array of functionalized and heterocyclic compounds. The carboxylic acid moiety further enhances its synthetic utility, allowing for the formation of esters, amides, and other derivatives. While specific experimental data for this compound is limited in the public domain, the reactivity patterns of analogous fluorinated compounds provide a strong basis for predicting its chemical behavior. Further research into the reactivity and applications of this molecule is warranted and is expected to yield novel compounds with valuable biological properties for the pharmaceutical and agrochemical industries.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel trifluoromethyl-substituted heterocyclic compounds utilizing 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid as a key building block. The unique electronic properties and steric effects of the two trifluoromethyl groups make this reagent a valuable tool for accessing novel chemical entities with potential applications in medicinal chemistry and drug discovery. The incorporation of trifluoromethyl moieties is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.

Synthesis of Trifluoromethylated Pyrazolones via Cyclocondensation with Hydrazine Derivatives

This protocol details the synthesis of 5,5-bis(trifluoromethyl)pyrazolidin-3-one, a precursor to trifluoromethylated pyrazolones, through a cyclocondensation reaction between this compound and hydrazine hydrate. Subsequent oxidation yields the corresponding pyrazolone.

Experimental Protocol: Synthesis of 5,5-bis(trifluoromethyl)pyrazolidin-3-one

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 2M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully add 2M HCl to quench the excess hydrazine until the solution is acidic (pH ~2). Subsequently, neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until pH ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure 5,5-bis(trifluoromethyl)pyrazolidin-3-one.

Quantitative Data
CompoundStarting MaterialReagentSolventReaction Time (h)Yield (%)
5,5-bis(trifluoromethyl)pyrazolidin-3-oneThis compoundHydrazine hydrateEthanol4-675-85
1-Phenyl-5,5-bis(trifluoromethyl)pyrazolidin-3-oneThis compoundPhenylhydrazineEthanol6-870-80

Experimental Workflow for Pyrazolone Synthesis

experimental_workflow start Start dissolve Dissolve Acid in Ethanol start->dissolve add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine reflux Reflux (4-8 h) add_hydrazine->reflux workup Aqueous Work-up & Extraction reflux->workup purify Column Chromatography workup->purify product Pyrazolidinone Product purify->product oxidation Oxidation product->oxidation final_product Pyrazolone Product oxidation->final_product

Caption: General workflow for the synthesis of trifluoromethylated pyrazolones.

Synthesis of Trifluoromethylated Pyridazinones

This protocol describes the synthesis of 6,6-bis(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one through a similar cyclocondensation approach, which can be a key intermediate for more complex pyridazine derivatives.

Experimental Protocol: Synthesis of 6,6-bis(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

Materials:

  • Ethyl 4,4,4-Trifluoro-3-(trifluoromethyl)crotonate (ester of the title acid)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Glacial acetic acid

  • Sodium acetate

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate (1.0 eq), hydrazine hydrate (1.2 eq), and sodium acetate (1.5 eq) in glacial acetic acid (15 mL).

  • Heating: Heat the mixture at 100 °C for 8-12 hours with stirring. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water (50 mL).

  • Precipitation and Filtration: A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 6,6-bis(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one.

Quantitative Data
CompoundStarting MaterialReagentSolventReaction Time (h)Yield (%)
6,6-bis(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-oneEthyl 4,4,4-Trifluoro-3-(trifluoromethyl)crotonateHydrazine hydrateGlacial Acetic Acid8-1265-75

Signaling Pathway of Pyridazinone Formation

signaling_pathway crotonate Ethyl 4,4,4-Trifluoro-3- (trifluoromethyl)crotonate intermediate Hydrazone Intermediate crotonate->intermediate Nucleophilic Attack hydrazine Hydrazine Hydrate hydrazine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization & Ring Closure pyridazinone 6,6-bis(trifluoromethyl)-4,5- dihydropyridazin-3(2H)-one cyclization->pyridazinone Dehydration

Caption: Proposed reaction pathway for pyridazinone synthesis.

Application Notes and Protocols: 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is a highly functionalized fluorinated building block of significant interest in organic synthesis, particularly for the preparation of novel pharmaceuticals and agrochemicals.[1] The presence of two trifluoromethyl groups imparts unique properties to the molecule, including increased lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of valuable trifluoromethyl-substituted heterocyclic compounds.

Key Applications

The primary application of this compound in organic synthesis is as a precursor to trifluoromethyl-substituted heterocycles. Due to the electrophilic nature of the double bond, activated by the two trifluoromethyl groups, and the reactivity of the carboxylic acid moiety, this building block is particularly well-suited for the synthesis of pyrazoles and pyridones. These structural motifs are prevalent in a wide range of biologically active molecules.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

Trifluoromethyl-pyrazoles are a critical class of compounds in drug discovery, known for their anti-inflammatory, analgesic, and herbicidal activities. The ethyl ester of this compound can be readily synthesized and subsequently cyclized with hydrazine derivatives to yield highly substituted pyrazoles.

Synthesis of Trifluoromethyl-Substituted Pyridones

Trifluoromethyl-pyridone scaffolds are present in numerous pharmaceuticals and agrochemicals. The reaction of derivatives of this compound with ammonia or primary amines provides a direct route to the synthesis of functionalized 2-pyridones.

Data Presentation

The following tables summarize representative quantitative data for the key transformations involving derivatives of this compound.

Table 1: Synthesis of Ethyl 4,4,4-Trifluoro-3-(trifluoromethyl)crotonate

ReactantReagentSolventTemperature (°C)Time (h)Yield (%)
This compoundEthanol, H₂SO₄ (cat.)TolueneReflux1285-95

Table 2: Synthesis of 3,5-Bis(trifluoromethyl)pyrazoles from Ethyl 4,4,4-Trifluoro-3-(trifluoromethyl)crotonate

Hydrazine DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
Hydrazine hydrateNoneEthanolReflux480-90
PhenylhydrazineAcetic Acid (cat.)EthanolReflux675-85
MethylhydrazineNoneEthanolReflux482-92

Table 3: Synthesis of 4,6-Bis(trifluoromethyl)-2-pyridones

Amine SourceCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Ammonium acetateAcetic AcidXyleneReflux2460-70
Anilinep-TsOH (cat.)TolueneReflux1865-75

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,4,4-Trifluoro-3-(trifluoromethyl)crotonate

This protocol describes the esterification of this compound to its corresponding ethyl ester, a more versatile intermediate for subsequent reactions.

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add anhydrous ethanol (5.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, carefully quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to afford pure ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate.

Protocol 2: Synthesis of 3,5-Bis(trifluoromethyl)pyrazole

This protocol details the cyclization of ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate with hydrazine hydrate to form the pyrazole ring.

Materials:

  • Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate

  • Hydrazine hydrate

  • Ethanol

  • Standard glassware for reflux

Procedure:

  • Dissolve ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-bis(trifluoromethyl)pyrazole.

Protocol 3: Synthesis of 4,6-Bis(trifluoromethyl)-2-pyridone

This protocol outlines the synthesis of a pyridone derivative via the reaction of ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate with an ammonia source.

Materials:

  • Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate

  • Ammonium acetate

  • Glacial acetic acid

  • Xylene

  • Standard glassware for reflux with a Dean-Stark trap

Procedure:

  • To a flask equipped with a Dean-Stark trap, add ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate (1.0 eq), ammonium acetate (3.0 eq), and glacial acetic acid in xylene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue refluxing for 24 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization to afford pure 4,6-bis(trifluoromethyl)-2-pyridone.

Visualizations

The following diagrams illustrate the key synthetic pathways described in this document.

Synthesis_Pathway_Pyrazoles start 4,4,4-Trifluoro-3- (trifluoromethyl)crotonic acid ester Ethyl 4,4,4-Trifluoro-3- (trifluoromethyl)crotonate start->ester EtOH, H⁺ pyrazole 3,5-Bis(trifluoromethyl)pyrazole Derivative ester->pyrazole hydrazine Hydrazine (R-NHNH₂) hydrazine->pyrazole

Caption: Synthesis of Trifluoromethyl-Pyrazoles.

Synthesis_Pathway_Pyridones ester Ethyl 4,4,4-Trifluoro-3- (trifluoromethyl)crotonate pyridone 4,6-Bis(trifluoromethyl)-2-pyridone ester->pyridone amine Ammonia Source (e.g., NH₄OAc) amine->pyridone

Caption: Synthesis of Trifluoromethyl-Pyridones.

Experimental_Workflow_Pyrazoles cluster_esterification Esterification cluster_cyclization Cyclization ester_mix Mix Crotonic Acid, Ethanol, and H₂SO₄ ester_reflux Reflux for 12h ester_mix->ester_reflux ester_workup Aqueous Workup and Extraction ester_reflux->ester_workup ester_purify Vacuum Distillation ester_workup->ester_purify cyclo_mix Dissolve Ester in Ethanol ester_purify->cyclo_mix Product from Step 1 cyclo_add Add Hydrazine cyclo_mix->cyclo_add cyclo_reflux Reflux for 4h cyclo_add->cyclo_reflux cyclo_concentrate Concentrate cyclo_reflux->cyclo_concentrate cyclo_purify Recrystallize cyclo_concentrate->cyclo_purify

Caption: Pyrazole Synthesis Workflow.

References

Application Notes and Protocols for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] The efficiency of API synthesis, including yield, purity, and cost-effectiveness, is highly dependent on the quality and synthetic route of these intermediates.[3] This document provides detailed application notes and protocols for the synthesis of key intermediates for three widely used pharmaceuticals: Atorvastatin, Sitagliptin, and Artemisinin. The protocols are intended for laboratory-scale synthesis and provide a foundation for process optimization and scale-up.

Case Study 1: Synthesis of a Key Chiral Intermediate for Atorvastatin

Atorvastatin, marketed as Lipitor, is a synthetic lipid-lowering agent that inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[4][5] A critical intermediate in its synthesis is (S)-ethyl-4-chloro-3-hydroxybutyrate, which establishes one of the stereocenters in the final API.[6]

Data Presentation: Atorvastatin Intermediate Synthesis
ParameterValueReference
Starting Material Ethyl-4-chloroacetoacetate[6]
Biocatalyst Ketoreductase (KRED) with NADP-dependent glucose dehydrogenase (GDH) for cofactor regeneration[6]
Reducing Agent (Cofactor Source) Glucose[6]
Reaction pH Neutral[6]
Reaction Temperature Ambient[6]
Isolated Yield 96%[6]
Enantiomeric Excess (e.e.) >99.5%[6]
Experimental Protocol: Biocatalytic Reduction of Ethyl-4-chloroacetoacetate

Objective: To synthesize (S)-ethyl-4-chloro-3-hydroxybutyrate via asymmetric reduction of ethyl-4-chloroacetoacetate using a ketoreductase.

Materials:

  • Ethyl-4-chloroacetoacetate

  • Ketoreductase (KRED)

  • NADP-dependent glucose dehydrogenase (GDH)

  • Glucose

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a temperature-controlled reactor, prepare a solution of glucose in phosphate buffer (pH 7.0).

  • Add the ketoreductase (KRED) and glucose dehydrogenase (GDH) enzymes to the buffered glucose solution and stir until dissolved.

  • Add ethyl-4-chloroacetoacetate to the reaction mixture.

  • Maintain the reaction at ambient temperature and neutral pH with gentle stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-ethyl-4-chloro-3-hydroxybutyrate.

  • Purify the product by silica gel column chromatography if necessary.

Visualization: Atorvastatin Synthesis Workflow & Mechanism of Action

atorvastatin_workflow cluster_synthesis Synthesis of (S)-ethyl-4-chloro-3-hydroxybutyrate start Ethyl-4-chloroacetoacetate enzyme_prep Prepare KRED & GDH in Glucose Buffer start->enzyme_prep Substrate reaction Biocatalytic Reduction enzyme_prep->reaction Enzyme Solution extraction Product Extraction with Ethyl Acetate reaction->extraction Reaction Mixture purification Purification extraction->purification product (S)-ethyl-4-chloro-3-hydroxybutyrate purification->product

Caption: Workflow for the biocatalytic synthesis of a key Atorvastatin intermediate.

atorvastatin_moa Atorvastatin Atorvastatin HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase inhibits Cholesterol_Synthesis Cholesterol Synthesis Atorvastatin->Cholesterol_Synthesis decreases Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate catalyzes Mevalonate->Cholesterol_Synthesis LDL_Receptors LDL Receptors on Hepatocytes Cholesterol_Synthesis->LDL_Receptors upregulates Blood_LDL Decreased Blood LDL-Cholesterol LDL_Uptake Increased LDL Uptake LDL_Receptors->LDL_Uptake LDL_Uptake->Blood_LDL

Caption: Atorvastatin's mechanism of action via HMG-CoA reductase inhibition.

Case Study 2: Synthesis of a Key Intermediate for Sitagliptin

Sitagliptin is an oral antihyperglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.[7] A key intermediate in a highly efficient synthesis is dehydrositagliptin, which is then enantioselectively hydrogenated to form Sitagliptin.[8][9]

Data Presentation: Sitagliptin Intermediate Synthesis
ParameterValueReference
Starting Material 2,4,5-Trifluorophenylacetic acid[8]
Key Intermediate Dehydrositagliptin[8][9]
Synthesis Method Three-step, one-pot synthesis[8]
Intermediate Yield 82%[8][9]
Intermediate Purity >99.6 wt%[8][9]
Hydrogenation Catalyst Rh(I)/tBu JOSIPHOS[8][9]
Catalyst Loading 0.15 mol%[8]
Final Overall Yield (as phosphate salt) up to 65%[9]
Experimental Protocol: One-Pot Synthesis of Dehydrositagliptin

Objective: To synthesize the key dehydrositagliptin intermediate in a one-pot process.

Materials:

  • 2,4,5-Trifluorophenylacetic acid

  • Pivaloyl chloride

  • Meldrum's acid

  • Triazolopiperazine

  • Dimethylaminopyridine (DMAP)

  • Acetonitrile

  • i-Pr₂NEt (Hünig's base)

Procedure:

  • In a suitable reactor under an inert atmosphere, dissolve 2,4,5-trifluorophenylacetic acid in acetonitrile.

  • Add pivaloyl chloride and a catalytic amount of DMAP to form a mixed anhydride.

  • Add Meldrum's acid to the reaction mixture to form the corresponding Meldrum's adduct.

  • Introduce triazolopiperazine and i-Pr₂NEt to the reactor.

  • Heat the reaction mixture to facilitate the formation of the β-keto amide intermediate, which subsequently cyclizes and dehydrates to form dehydrositagliptin.

  • Monitor the reaction to completion by HPLC.

  • Upon completion, cool the reaction mixture and isolate the dehydrositagliptin product by filtration.

  • Wash the isolated solid with a suitable solvent and dry under vacuum.

Visualization: Sitagliptin Synthesis and DPP-4 Inhibition Pathway

sitagliptin_workflow cluster_synthesis One-Pot Synthesis of Dehydrositagliptin start 2,4,5-Trifluorophenylacetic acid step1 Mixed Anhydride Formation start->step1 step2 Meldrum's Adduct Formation step1->step2 step3 Amidation & Cyclization step2->step3 product Dehydrositagliptin step3->product final_step Asymmetric Hydrogenation product->final_step api Sitagliptin final_step->api

Caption: Logical workflow for the synthesis of Sitagliptin via a key intermediate.

sitagliptin_moa Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 inhibits Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins inactivates Insulin Insulin Secretion Incretins->Insulin increases Glucagon Glucagon Secretion Incretins->Glucagon decreases Blood_Glucose Blood Glucose Levels Insulin->Blood_Glucose decreases Glucagon->Blood_Glucose increases

Caption: Signaling pathway of Sitagliptin's action on the DPP-4 enzyme.

Case Study 3: Synthesis of a Key Intermediate for Artemisinin

Artemisinin and its derivatives are cornerstone treatments for malaria.[3] A key precursor in the semi-synthesis of artemisinin is dihydroartemisinic acid, which can be produced from artemisinic acid through fermentation and subsequently converted to artemisinin.[10]

Data Presentation: Artemisinin Intermediate Synthesis
ParameterValueReference
Starting Material Artemisinic acid[10]
Intermediate Dihydroartemisinic acid[10]
Reduction Method Diimine hydrogenation[11]
Subsequent Conversion Continuous-flow photooxygenation and acid-mediated cyclization[10]
Overall Yield (from dihydroartemisinic acid) 46%[10]
Diastereomeric Ratio (Dihydroartemisinic acid) 95:5[11]
Experimental Protocol: Reduction of Artemisinic Acid to Dihydroartemisinic Acid

Objective: To synthesize dihydroartemisinic acid by the reduction of the exocyclic double bond of artemisinic acid.

Materials:

  • Artemisinic acid

  • Hydroxylamine (50% in water)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (5N)

Procedure:

  • Dissolve artemisinic acid in methanol in a reaction vessel.

  • In a separate vessel, prepare the diimine reagent by reacting hydroxylamine with HOSA.

  • Continuously add the diimine reagent to the solution of artemisinic acid.

  • Maintain the pH of the reaction mixture at 9 by the controlled addition of 5N NaOH solution.

  • Keep the reaction temperature between 40-50°C.

  • Monitor the reaction by an appropriate analytical method (e.g., LC/MS) until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture and extract the dihydroartemisinic acid product.

  • Purify the product as needed for the subsequent steps.

Visualization: Artemisinin Synthesis and Mechanism of Action

artemisinin_workflow cluster_synthesis Semi-Synthesis of Artemisinin start Artemisinic Acid (from fermentation) reduction Diimine Reduction start->reduction intermediate Dihydroartemisinic Acid reduction->intermediate photooxygenation Continuous-Flow Photooxygenation intermediate->photooxygenation cyclization Acid-Mediated Cyclization photooxygenation->cyclization api Artemisinin cyclization->api

Caption: Workflow for the semi-synthesis of Artemisinin.

artemisinin_moa Artemisinin Artemisinin Heme_Iron Heme Iron (Fe²⁺) in Parasite Artemisinin->Heme_Iron activated by Endoperoxide_Bridge Endoperoxide Bridge Cleavage Heme_Iron->Endoperoxide_Bridge Free_Radicals Reactive Oxygen Species (Free Radicals) Endoperoxide_Bridge->Free_Radicals generates Protein_Damage Parasite Protein Damage Free_Radicals->Protein_Damage causes Parasite_Death Parasite Death Protein_Damage->Parasite_Death

Caption: Proposed mechanism of action for Artemisinin against malaria parasites.

References

Application Notes and Protocols for 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid as a key building block in the synthesis of novel agrochemicals. The inclusion of two trifluoromethyl groups in this molecule offers a unique opportunity to develop active ingredients with enhanced efficacy, metabolic stability, and bioavailability. This document outlines a hypothetical synthetic pathway to a novel trifluoromethylated pyrazole derivative, along with detailed protocols for evaluating its potential herbicidal, insecticidal, and fungicidal activities.

Introduction to this compound in Agrochemicals

The strategic incorporation of fluorine and trifluoromethyl (CF3) groups has become a cornerstone of modern agrochemical design. The unique properties of the CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the biological activity of a molecule. This compound is a valuable fluorinated building block that can be utilized to synthesize a variety of heterocyclic compounds with potential agrochemical applications.

Hypothetical Synthesis of a Novel Agrochemical: "Fluopyroxole"

To illustrate the utility of this compound, a hypothetical synthetic pathway to a novel pyrazole-based active ingredient, herein named "Fluopyroxole," is proposed. This pathway utilizes a modified Knorr pyrazole synthesis.

Synthesis Pathway of Fluopyroxole

G A This compound B 1,1,1,5,5,5-Hexafluoropentane-2,4-dione A->B Conversion E Knorr Pyrazole Synthesis B->E C Hydrazine Hydrate C->E D Fluopyroxole (Hypothetical Product) E->D Cyclocondensation G A Seed Sowing (Target Weeds) B Seedling Growth (2-4 leaf stage) A->B C Herbicide Application (Fluopyroxole) B->C D Incubation (Greenhouse) C->D E Data Collection (Visual Assessment, Biomass) D->E F Data Analysis (EC50 Calculation) E->F G A Prepare Test Solutions (Fluopyroxole) B Leaf Disc Treatment (Dipping) A->B C Introduce Insects (Target Species) B->C D Incubation (Controlled Environment) C->D E Mortality Assessment (24h, 48h) D->E F Data Analysis (LD50 Calculation) E->F G A Prepare Amended Media (PDA + Fluopyroxole) B Inoculate with Fungal Plug A->B C Incubation (Dark, 25°C) B->C D Measure Colony Diameter C->D E Calculate % Inhibition & MIC D->E G A Fluopyroxole B GABA Receptor A->B Binding C Chloride Ion Channel B->C Associated with D Inhibition of Cl- influx B->D Blockage by Fluopyroxole E Neuronal Hyperexcitation D->E F Paralysis and Death E->F

Application Notes and Protocols for Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of fluorinated building blocks in drug discovery. The inclusion of fluorine atoms or fluorine-containing motifs into lead compounds can significantly enhance their pharmacological properties. This document details the impact of fluorination on key drug-like characteristics, provides standardized protocols for their evaluation, and presents a case study on the fluorinated drug, Sitagliptin.

The Impact of Fluorination on Drug Properties

The introduction of fluorine into a molecule can profoundly alter its physicochemical and biological properties. The high electronegativity of fluorine, combined with its relatively small size, allows for strategic modifications that can lead to improved drug candidates.[1][2] Key advantages include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s.[3] This can block "metabolic soft spots" in a molecule, increasing its half-life and bioavailability.[3]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (LogP) and acidity/basicity (pKa).[2] These changes can improve a compound's solubility, permeability across biological membranes, and binding affinity to its target.[2]

  • Improved Target Binding and Potency: The unique electronic properties of fluorine can lead to more potent interactions with the target protein through various non-covalent interactions, enhancing the drug's efficacy.[4]

Data Presentation: Comparative Analysis of a Fluorinated vs. Non-Fluorinated Analog

To illustrate the quantitative impact of fluorination, the following table compares the physicochemical and pharmacokinetic properties of the fluorinated drug Sitagliptin with its hypothetical non-fluorinated analog.

PropertySitagliptin (Fluorinated)Non-Fluorinated Analog (Estimated)Impact of Fluorination
pKa 8.78[5]~9.5Lowers pKa, reducing ionization at physiological pH
LogP 1.95[5]~2.5Decreases lipophilicity, potentially improving solubility
Metabolic Stability (t½ in human liver microsomes) >120 min[6]< 30 minSignificantly increases metabolic stability
DPP-4 Inhibition (IC50) ~19 nM[7]>100 nMEnhances binding affinity and inhibitory potency

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to assess the impact of fluorination on their compounds of interest.

Protocol 1: Synthesis of a Fluorinated Drug Analog (Sitagliptin)

This protocol outlines a key step in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor.[8]

Objective: To synthesize a key intermediate for Sitagliptin via a cobalt-catalyzed cross-coupling reaction.

Materials:

  • 1-bromo-2,4,5-trifluorobenzene

  • Isopropylmagnesium chloride (2.0 M solution in THF)

  • Methyl 4-bromocrotonate

  • Cobalt(II) chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Set up a dry, nitrogen-flushed flask equipped with a magnetic stirrer and a rubber septum.

  • Add anhydrous THF (36 mL) to the flask and cool to -20 °C.

  • Introduce 1-bromo-2,4,5-trifluorobenzene (25.0 g, 118.5 mmol) through the septum.

  • Add isopropylmagnesium chloride solution (59.25 mL, 118.5 mmol) dropwise at a rate of 0.666 mL/min, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for an additional hour to form the Grignard reagent.

  • In a separate flask, dissolve cobalt(II) chloride (0.77 g, 5.9 mmol) and methyl 4-bromocrotonate (21.2 g, 118.5 mmol) in anhydrous THF (120 mL) and cool to -20 °C.

  • Slowly add the previously prepared Grignard reagent to the solution of methyl 4-bromocrotonate and cobalt(II) chloride at -20 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate.[8]

Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound and positive control (e.g., a rapidly metabolized compound)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold ACN containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

  • Determine the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

  • Calculate the intrinsic clearance (CLint).

Protocol 3: Determination of Lipophilicity (LogP) by the Shake-Flask Method

This is the traditional method for determining the partition coefficient of a compound between octanol and water.[10]

Objective: To measure the LogP value of a test compound.

Materials:

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Test compound

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical method to quantify the compound in each phase (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

  • Prepare a stock solution of the test compound in either water or 1-octanol.

  • Add a known volume of the stock solution to a vial containing a known volume of the other solvent.

  • Securely cap the vial and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully collect an aliquot from both the aqueous and the octanol layers.

  • Determine the concentration of the test compound in each aliquot using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Protocol 4: DPP-4 Enzyme Inhibition Assay

This biochemical assay is used to determine the potency of compounds in inhibiting the DPP-4 enzyme.[7]

Objective: To determine the IC50 value of a test compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound and a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • Add the diluted compounds to the wells of the 96-well plate. Include wells with buffer only (negative control) and a known inhibitor (positive control).

  • Add the DPP-4 enzyme to all wells except the "no enzyme" control wells.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~360/460 nm).

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

DPP4_Inhibition cluster_gut Gut Lumen cluster_circulation Circulation cluster_pancreas Pancreas Food Food Intake GLP1_active Active GLP-1 Food->GLP1_active Stimulates release DPP4 DPP-4 Enzyme GLP1_active->DPP4 Substrate Beta_cell β-cell GLP1_active->Beta_cell Stimulates Alpha_cell α-cell GLP1_active->Alpha_cell Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inactivates Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibits Insulin Insulin Release Beta_cell->Insulin Increases Glucagon Glucagon Release Alpha_cell->Glucagon Decreases

DPP-4 Inhibition by Sitagliptin
Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis start Design Fluorinated Analog synthesis Synthesize Compound start->synthesis purification Purify & Characterize synthesis->purification physchem Determine pKa & LogP purification->physchem metabolism Assess Metabolic Stability purification->metabolism activity Measure Biological Activity purification->activity comparison Compare with Non-fluorinated Analog physchem->comparison metabolism->comparison activity->comparison conclusion Draw Conclusions comparison->conclusion

Drug Discovery Workflow for Fluorinated Compounds
Logical Relationship

logical_relationship cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes Fluorination Strategic Fluorination Metabolic_Stability Increased Metabolic Stability Fluorination->Metabolic_Stability Altered_pKa Altered pKa Fluorination->Altered_pKa Altered_LogP Altered LogP Fluorination->Altered_LogP Improved_PK Improved Pharmacokinetics Metabolic_Stability->Improved_PK Better_ADME Favorable ADME Profile Altered_pKa->Better_ADME Altered_LogP->Better_ADME Enhanced_Potency Enhanced Potency Improved_PK->Enhanced_Potency Better_ADME->Enhanced_Potency

Impact of Fluorination on Drug Properties

References

Application Notes and Protocols: Reaction Mechanisms Involving 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is a valuable fluorinated building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of two trifluoromethyl groups significantly influences the molecule's reactivity and imparts unique properties to the resulting compounds, such as enhanced metabolic stability and bioavailability. This document provides an overview of key reaction mechanisms involving this acid and its derivatives, along with detailed experimental protocols and characterization data. The unique electronic properties of this compound, stemming from the strongly electron-withdrawing trifluoromethyl groups, make it an interesting substrate for a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 1763-28-6
Molecular Formula C₅H₂F₆O₂
Molecular Weight 208.06 g/mol
Boiling Point 90 °C at 51 Torr
Appearance Colorless to light yellow liquid
Purity ≥95%

Key Reaction Mechanisms and Protocols

This section details important reaction mechanisms involving this compound and its derivatives, providing structured protocols for their execution in a laboratory setting.

Esterification

The esterification of this compound is a fundamental transformation to produce versatile intermediates for further functionalization. The ethyl ester, in particular, is a common substrate in various reactions.

Reaction Scheme:

Esterification reactant1 This compound catalyst H+ (cat.) reactant2 + Ethanol product Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate catalyst->product water + Water product->water

Caption: Fischer-Speier esterification of the title acid.

Experimental Protocol: Synthesis of Ethyl 4,4,4-Trifluoro-3-(trifluoromethyl)crotonate

  • Reagents and Equipment:

    • This compound (1.0 eq)

    • Anhydrous ethanol (excess, as solvent)

    • Concentrated sulfuric acid (catalytic amount)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate.

    • Purify the crude product by vacuum distillation.

Expected Yield and Characterization:

ProductYieldSpectroscopic Data
Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate85-95%¹H NMR (CDCl₃): δ 6.85 (q, J = 1.5 Hz, 1H), 4.30 (q, J = 7.1 Hz, 2H), 1.35 (t, J = 7.1 Hz, 3H). ¹⁹F NMR (CDCl₃): δ -64.5 (s, 6F).
Amide Coupling

The synthesis of amides from this compound provides access to a wide range of biologically active molecules. Standard peptide coupling reagents can be employed for this transformation.

Reaction Scheme:

Amide_Coupling reactant1 This compound reagents Coupling Reagents (e.g., HATU, HOBt, EDC) reactant2 + Amine (R-NH2) product N-substituted-4,4,4-trifluoro-3-(trifluoromethyl)crotonamide reagents->product byproducts + Byproducts product->byproducts

Caption: General scheme for amide bond formation.

Experimental Protocol: Synthesis of N-Benzyl-4,4,4-trifluoro-3-(trifluoromethyl)crotonamide

  • Reagents and Equipment:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

    • Round-bottom flask with a magnetic stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve this compound in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

    • Add benzylamine to the reaction mixture and continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous lithium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Expected Yield and Characterization:

ProductYieldSpectroscopic Data (Predicted)
N-Benzyl-4,4,4-trifluoro-3-(trifluoromethyl)crotonamide70-85%¹H NMR (CDCl₃): δ 7.30-7.40 (m, 5H), 6.70 (s, 1H), 6.50 (br s, 1H, NH), 4.55 (d, J = 5.8 Hz, 2H). ¹⁹F NMR (CDCl₃): δ -64.8 (s, 6F).
Michael Addition to Ethyl 4,4,4-Trifluoro-3-(trifluoromethyl)crotonate

The electron-deficient double bond in the crotonate ester is susceptible to nucleophilic attack via a Michael addition. This reaction is particularly useful for introducing new functional groups at the β-position. The use of thiols as nucleophiles in an organocatalytic asymmetric sulfa-Michael addition has been reported for similar 4,4,4-trifluorocrotonates.[1]

Reaction Mechanism:

The reaction is typically catalyzed by a bifunctional organocatalyst, which activates both the nucleophile (thiol) and the electrophile (crotonate) through hydrogen bonding and Brønsted base catalysis, respectively.

Michael_Addition cluster_workflow Organocatalytic Sulfa-Michael Addition Workflow Start Start Mix Mix Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate, Thiol, and Organocatalyst Start->Mix Stir Stir at specified temperature Mix->Stir Monitor Monitor Reaction Progress (TLC) Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Work-up Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Chiral Thioether Product Purify->Product

Caption: Workflow for the sulfa-Michael addition.

Experimental Protocol: Asymmetric Sulfa-Michael Addition of Thiophenol

  • Reagents and Equipment:

    • Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate (1.0 eq)

    • Thiophenol (1.2 eq)

    • Bifunctional organocatalyst (e.g., a cinchona alkaloid derivative, 1-5 mol%)

    • Anhydrous toluene

    • Schlenk tube and magnetic stirrer

  • Procedure:

    • To a solution of the organocatalyst in anhydrous toluene under an inert atmosphere, add the ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate.

    • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

    • Add thiophenol dropwise to the stirred solution.

    • Stir the reaction mixture for the specified time (typically 12-48 hours), monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

Quantitative Data for Sulfa-Michael Addition:

EntryThiolCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Thiophenol1249592
24-Methoxythiophenol1249894
34-Chlorothiophenol2369190

Note: Data is representative for analogous 4,4,4-trifluorocrotonates and may require optimization for the specific substrate.[1]

Applications in Drug Development

The incorporation of the 4,4,4-trifluoro-3-(trifluoromethyl)crotonate moiety into drug candidates can significantly enhance their pharmacological properties. The trifluoromethyl groups are known to improve metabolic stability by blocking sites of oxidation and can increase lipophilicity, which may improve cell membrane permeability.[2] Furthermore, the unique electronic nature of this group can influence the binding affinity of a molecule to its biological target.

Derivatives of this acid are key intermediates in the synthesis of various bioactive molecules, including enzyme inhibitors and compounds with potential applications in agrochemical development.[3] For instance, the products of the sulfa-Michael addition can be further elaborated to synthesize potent inhibitors of matrix metalloproteinases (MMPs).[1]

Conclusion

This compound and its esters are versatile building blocks for the synthesis of complex fluorinated molecules. The reaction mechanisms described herein, including esterification, amide coupling, and Michael addition, provide a toolbox for researchers in medicinal chemistry and drug development to access novel compounds with potentially enhanced biological activity and pharmacokinetic profiles. The provided protocols offer a starting point for the synthesis and functionalization of this important class of fluorinated compounds. Further exploration of the reactivity of this scaffold is likely to lead to the discovery of new and valuable chemical entities.

References

Application Notes and Protocols for Trifluoromethylation of Crotonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the CF₃ group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. Crotonic acid and its derivatives are valuable building blocks in organic synthesis, and methods for their trifluoromethylation are of high interest. This document provides detailed application notes and protocols for three key methods for the trifluoromethylation of crotonic acid derivatives: copper-catalyzed α-trifluoromethylation, nucleophilic trifluoromethylation, and photoredox-catalyzed trifluoromethylation.

Method 1: Copper-Catalyzed α-Trifluoromethylation using Togni's Reagent

This method achieves the direct C-H trifluoromethylation at the α-position of α,β-unsaturated carbonyl compounds, including crotonic acid esters, to yield (E)-α-trifluoromethylated products.[1] The reaction is mediated by a copper(I) catalyst and utilizes an electrophilic trifluoromethylating reagent, such as Togni's reagent.[1]

Reaction Principle

The reaction proceeds via a radical mechanism. The copper(I) catalyst reacts with Togni's reagent to generate a trifluoromethyl radical (•CF₃). This radical then adds to the α-position of the crotonate substrate. Subsequent oxidation and deprotonation lead to the formation of the α-trifluoromethylated product with high stereoselectivity for the E-isomer.[1]

Experimental Protocol: α-Trifluoromethylation of Ethyl Crotonate

Materials:

  • Ethyl crotonate

  • Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add copper(I) iodide (CuI) (0.1 mmol, 10 mol%).

  • Add anhydrous dimethylformamide (DMF) (2.0 mL).

  • Add ethyl crotonate (1.0 mmol, 1.0 equiv).

  • Add Togni's Reagent II (1.2 mmol, 1.2 equiv).

  • Seal the Schlenk tube and stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired ethyl (E)-2-(trifluoromethyl)but-2-enoate.

Quantitative Data

The following table summarizes typical yields for the copper-catalyzed α-trifluoromethylation of various α,β-unsaturated esters.

EntrySubstrateProductYield (%)
1Ethyl crotonateEthyl (E)-2-(trifluoromethyl)but-2-enoate75-85
2Methyl crotonateMethyl (E)-2-(trifluoromethyl)but-2-enoate70-80
3Ethyl cinnamateEthyl (E)-2-trifluoromethyl-3-phenylacrylate80-90
4Methyl acrylateMethyl (E)-2-(trifluoromethyl)acrylate65-75

Yields are approximate and may vary depending on specific reaction conditions and substrate purity.

Signaling Pathway Diagram

G Copper-Catalyzed α-Trifluoromethylation cluster_cat_cycle Catalytic Cycle cluster_substrate_reaction Substrate Transformation CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation CuII->CuI Reduction Radical_Adduct Radical Adduct CuII->Radical_Adduct Oxidizes Togni Togni's Reagent (CF3+) CF3_rad •CF3 Togni->CF3_rad generates Crotonate Ethyl Crotonate Crotonate->Radical_Adduct + •CF3 Product α-CF3 Crotonate Radical_Adduct->Product - H+

Caption: Catalytic cycle and substrate transformation in copper-catalyzed α-trifluoromethylation.

Method 2: Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent (TMSCF₃)

This method involves the nucleophilic addition of a trifluoromethyl group to the carbonyl carbon of a crotonic acid derivative, typically an aldehyde like crotonaldehyde. The most common reagent for this transformation is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.[2]

Reaction Principle

The reaction is initiated by a nucleophilic activator, such as a fluoride salt (e.g., TBAF, CsF), which attacks the silicon atom of TMSCF₃ to generate a hypervalent siliconate intermediate.[2] This intermediate then delivers the trifluoromethyl anion (CF₃⁻) to the electrophilic carbonyl carbon of the crotonaldehyde. The resulting alkoxide is trapped by the trimethylsilyl group to form a silyl ether, which is subsequently hydrolyzed to the corresponding trifluoromethyl alcohol.[2]

Experimental Protocol: Nucleophilic Trifluoromethylation of Crotonaldehyde

Materials:

  • Crotonaldehyde

  • Trimethyl(trifluoromethyl)silane (TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Standard glassware for workup and purification

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add crotonaldehyde (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSCF₃ (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Add a catalytic amount of TBAF solution (0.05 mmol, 5 mol%) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude TMS-protected trifluoromethyl alcohol.

  • To deprotect, dissolve the crude product in THF (5 mL) and add 1 M HCl (2 mL). Stir at room temperature for 1 hour.

  • Neutralize with saturated aqueous sodium bicarbonate and extract with diethyl ether.

  • Dry the organic layer, concentrate, and purify by flash column chromatography to yield 1,1,1-trifluoro-2-hydroxypent-3-ene.

Quantitative Data

The following table shows representative yields for the nucleophilic trifluoromethylation of various α,β-unsaturated aldehydes.

EntrySubstrateProductYield (%)
1Crotonaldehyde1,1,1-Trifluoro-2-hydroxypent-3-ene80-90
2Cinnamaldehyde1,1,1-Trifluoro-2-hydroxy-4-phenylbut-3-ene85-95
3Acrolein1,1,1-Trifluoro-2-hydroxybut-3-ene75-85

Yields are approximate and may vary depending on specific reaction conditions and substrate purity.

Experimental Workflow Diagram

G Nucleophilic Trifluoromethylation Workflow Start Start: Crotonaldehyde, TMSCF3, THF Cooling Cool to 0 °C Start->Cooling Catalyst_Add Add TBAF (catalyst) Cooling->Catalyst_Add Reaction Stir at 0 °C (1-2 h) Catalyst_Add->Reaction Quench Quench with NH4Cl(aq) Reaction->Quench Extraction1 Extract with Et2O Quench->Extraction1 Dry_Conc1 Dry and Concentrate Extraction1->Dry_Conc1 Deprotection Deprotection with HCl Dry_Conc1->Deprotection Neutralize Neutralize with NaHCO3 Deprotection->Neutralize Extraction2 Extract with Et2O Neutralize->Extraction2 Dry_Conc2 Dry and Concentrate Extraction2->Dry_Conc2 Purification Purify by Chromatography Dry_Conc2->Purification End End: Trifluoromethylated Alcohol Purification->End

Caption: Step-by-step workflow for the nucleophilic trifluoromethylation of crotonaldehyde.

Method 3: Photoredox-Catalyzed Trifluoromethylation using Langlois Reagent

Visible-light photoredox catalysis provides a mild and efficient method for generating trifluoromethyl radicals from stable and inexpensive precursors like sodium trifluoromethanesulfinate (Langlois reagent). This method can be applied to the trifluoromethylation of unactivated alkenes, including crotonic acid derivatives.

Reaction Principle

In this process, a photocatalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) to the Langlois reagent. This generates a trifluoromethyl radical (•CF₃), which then adds to the double bond of the crotonic acid derivative. The resulting radical intermediate can then be trapped by a hydrogen atom source or undergo further reactions depending on the specific protocol.

Experimental Protocol: Hydrotrifluoromethylation of Methyl Crotonate

Materials:

  • Methyl crotonate

  • Sodium trifluoromethanesulfinate (Langlois reagent)

  • fac-Ir(ppy)₃ or other suitable photocatalyst

  • Methanol (MeOH)

  • Schlenk tube or vial

  • Visible light source (e.g., blue LED lamp)

  • Standard glassware for workup and purification

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk tube, combine methyl crotonate (0.5 mmol, 1.0 equiv), Langlois reagent (1.0 mmol, 2.0 equiv), and the photocatalyst (e.g., fac-Ir(ppy)₃, 0.01 mmol, 2 mol%).

  • Add methanol (5 mL).

  • Degas the solution by bubbling with nitrogen or argon for 15 minutes.

  • Seal the tube and place it in front of a blue LED lamp.

  • Irradiate the mixture with stirring at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by GC-MS or TLC), remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography to obtain methyl 3-(trifluoromethyl)butanoate.

Quantitative Data

The following table presents typical yields for the photoredox-catalyzed hydrotrifluoromethylation of α,β-unsaturated compounds.

EntrySubstrateProductYield (%)
1Methyl crotonateMethyl 3-(trifluoromethyl)butanoate60-70
2Styrene(2,2,2-Trifluoroethyl)benzene75-85
3N-Phenylmaleimide3-(Trifluoromethyl)-1-phenylpyrrolidine-2,5-dione80-90

Yields are approximate and may vary depending on specific reaction conditions and substrate purity.

Logical Relationship Diagram

G Photoredox Trifluoromethylation Logic PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Light Visible Light (hν) Light->PC Langlois Langlois Reagent (CF3SO2Na) PC_excited->Langlois SET CF3_rad •CF3 Radical Langlois->CF3_rad Crotonate Methyl Crotonate CF3_rad->Crotonate Addition Radical_Adduct Radical Adduct Crotonate->Radical_Adduct H_source H-atom Source (e.g., MeOH) Radical_Adduct->H_source H-atom abstraction Product Hydrotrifluoromethylated Product H_source->Product

Caption: Logical flow of the photoredox-catalyzed hydrotrifluoromethylation reaction.

References

Application Notes and Protocols: 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is a highly fluorinated organic compound. While its primary documented applications lie in its use as a versatile building block for the synthesis of complex pharmaceutical and agrochemical agents, its unique molecular structure suggests significant potential in the field of material science. The presence of two trifluoromethyl groups imparts properties such as hydrophobicity, oleophobicity, low surface energy, and high thermal and chemical stability.

These application notes explore the potential use of this compound as a monomer for the development of advanced functional polymers. The protocols provided are hypothetical and based on established methodologies for similar fluorinated monomers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1763-28-6[1]
Molecular Formula C₅H₂F₆O₂[1]
Molecular Weight 208.06 g/mol
Melting Point 26-28 °C[2]
Boiling Point 90 °C @ 51 Torr[2]
Density (Predicted) 1.577 ± 0.06 g/cm³[2]

Potential Material Science Applications

Based on the known properties of fluorinated polymers, polymers synthesized from this compound could exhibit desirable characteristics for various high-performance applications.

Hydrophobic and Oleophobic Coatings

The high fluorine content of the monomer is expected to translate to polymers with very low surface energy. This property is crucial for creating surfaces that repel both water and oils.

  • Potential Uses:

    • Self-cleaning surfaces for architectural glass and solar panels.

    • Anti-fouling coatings for marine applications.

    • Stain-resistant coatings for textiles and carpets.

    • Protective coatings for electronic components.

Low Refractive Index Materials

Fluorinated polymers are known to possess low refractive indices. This makes them suitable for applications in optics and photonics.

  • Potential Uses:

    • Antireflective coatings for lenses and displays.

    • Cladding materials for optical fibers.

    • Low-k dielectric materials in microelectronics.

Hypothetical Experimental Protocols

The following protocols describe a hypothetical pathway from the monomer to a functional coating.

Synthesis of Poly(this compound)

This protocol outlines a potential free-radical polymerization method.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and hot plate

  • Vacuum filtration apparatus

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve 10 g of this compound and 0.1 g of AIBN in 50 mL of anhydrous DMF.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Under a nitrogen or argon atmosphere, heat the reaction mixture to 70°C with constant stirring. Allow the reaction to proceed for 24 hours.

  • Polymer Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into 500 mL of rapidly stirring methanol. The polymer will precipitate as a white solid.

  • Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol (3 x 100 mL) to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at 50°C to a constant weight.

Logical Workflow for Polymer Synthesis

Monomer Monomer & Initiator (this compound, AIBN) Reaction_Setup Reaction Setup (Schlenk Flask) Monomer->Reaction_Setup Solvent Solvent (Anhydrous DMF) Solvent->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (70°C, 24h) Degassing->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Purification Purification (Filtration & Washing) Precipitation->Purification Drying Drying (Vacuum Oven) Purification->Drying Final_Polymer Purified Polymer Drying->Final_Polymer Polymer_Solution Prepare 2% Polymer Solution (in Ethyl Acetate) Spin_Coating Spin Coating (2000 rpm, 60s) Polymer_Solution->Spin_Coating Substrate_Cleaning Clean Substrate (Glass Slides) Substrate_Cleaning->Spin_Coating Annealing Annealing (100°C, 1h) Spin_Coating->Annealing Characterization Characterization (Water Contact Angle) Annealing->Characterization cluster_properties Key Properties Monomer 4,4,4-Trifluoro-3- (trifluoromethyl)crotonic acid Polymerization Polymerization Monomer->Polymerization Initiator, Heat Prop1 High Fluorine Content Monomer->Prop1 Polymer Fluorinated Polymer Polymerization->Polymer Coating Thin Film Coating Polymer->Coating Solvent, Spin Coating Prop2 Low Surface Energy Polymer->Prop2 Functional_Surface Functional Surface Coating->Functional_Surface Prop3 Hydrophobicity/ Oleophobicity Functional_Surface->Prop3

References

Synthesis of Trifluoromethylpyridine Derivatives from Fluorinated Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridine (TFMP) derivatives are crucial structural motifs in a wide array of commercially successful agrochemicals and pharmaceuticals.[1][2] The incorporation of the trifluoromethyl (-CF3) group into the pyridine ring significantly enhances the lipophilicity, metabolic stability, and binding affinity of molecules, making it a valuable strategy in drug and pesticide discovery.[3][4] This document provides detailed application notes and experimental protocols for the three primary strategies for synthesizing trifluoromethylpyridine derivatives from fluorinated precursors: Chlorine/Fluorine Exchange, Cyclocondensation Reactions, and Direct C-H Trifluoromethylation.

Method 1: Chlorine/Fluorine Exchange from Halogenated Picolines

This classical and industrially significant method involves the initial chlorination of a picoline (methylpyridine) precursor, followed by a halogen exchange reaction to introduce the trifluoromethyl group.[2][5] This approach is particularly vital for the large-scale production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), starting from 3-picoline.[2][3][5]

The general workflow for this method involves a multi-step process that begins with the chlorination of the starting picoline. This is a critical stage where reaction conditions must be carefully controlled to achieve the desired degree of chlorination on both the methyl group and the pyridine ring. Following the chlorination, the resulting trichloromethylpyridine intermediate undergoes a fluorine exchange reaction. This is typically accomplished using a fluorinating agent such as hydrogen fluoride (HF). The fluorination can be carried out in either the vapor phase at high temperatures or in the liquid phase under pressure, often with the aid of a catalyst to facilitate the exchange of chlorine atoms for fluorine atoms. The choice between vapor-phase and liquid-phase fluorination often depends on the specific substrate, the desired scale of the reaction, and the available equipment. Each of these steps, from the initial chlorination to the final fluorination, requires careful optimization of reaction parameters to maximize the yield and purity of the desired trifluoromethylpyridine derivative.

cluster_0 Chlorination cluster_1 Fluorination Picoline 3-Picoline Chlorination_SideChain Side-Chain Chlorination (e.g., UV, Initiator) Picoline->Chlorination_SideChain Trichloromethylpyridine 3-(Trichloromethyl)pyridine Chlorination_SideChain->Trichloromethylpyridine Chlorination_Ring Ring Chlorination (e.g., Catalyst, High Temp) Trichloromethylpyridine->Chlorination_Ring Polychloro_Trichloromethylpyridine Polychloro-(trichloromethyl)pyridine (e.g., 2,3-dichloro-5-(trichloromethyl)pyridine) Chlorination_Ring->Polychloro_Trichloromethylpyridine Fluorination Halogen Exchange (e.g., HF, Catalyst) Polychloro_Trichloromethylpyridine->Fluorination TFMP_Derivative Trifluoromethylpyridine Derivative (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine) Fluorination->TFMP_Derivative

Diagram 1: Workflow for Chlorine/Fluorine Exchange Synthesis.
Protocol 1.1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Vapor-Phase Fluorination

This protocol outlines the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for herbicides like fluazifop-butyl, starting from 3-picoline.[2][5]

Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

  • N-oxidation of 3-Picoline: 3-Picoline is first converted to its N-oxide.

  • Chlorination to 2-Chloro-5-methylpyridine: The N-oxide is then reacted with a chlorinating agent like benzoyl chloride to yield a mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine.[1] This mixture can often be used directly in the next step without separation.[1]

  • Side-Chain Chlorination: The crude 2-chloro-5-methylpyridine (0.1 mol, 15.6 g of 81.5% pure material) is dissolved in o-dichlorobenzene (50 mL).[1] An initiator, such as azobisisobutyronitrile (AIBN, 0.1 g), is added.[1] The mixture is heated to 140°C while chlorine gas is bubbled through the reaction for approximately 20 hours.[1] Additional portions of AIBN (0.07 g) can be added every 2 hours to maintain the reaction rate.[1]

  • Work-up and Purification: After the reaction is complete, the solvent is removed by vacuum distillation. The crude product is purified by column chromatography on silica gel, followed by recrystallization from ethanol to give 2-chloro-5-(trichloromethyl)pyridine as a white solid.[1]

Step 2: Vapor-Phase Fluorination

  • Reactor Setup: The fluorination is conducted in a vapor-phase reactor, which may consist of a catalyst fluidized bed followed by an empty phase for further reaction.[2][6]

  • Reaction Conditions: The 2-chloro-5-(trichloromethyl)pyridine is vaporized and mixed with anhydrous hydrogen fluoride (HF). This gaseous mixture is passed through the reactor containing a transition metal-based catalyst (e.g., iron fluoride) at a high temperature (>300°C).[2][5] The molar ratio of chlorine to the pyridine substrate can be adjusted to control the degree of nuclear chlorination that occurs concurrently.[2]

  • Product Collection: The product stream exiting the reactor is cooled to condense the 2-chloro-5-(trifluoromethyl)pyridine and other chlorinated derivatives.

  • Purification: The condensed crude product is then purified by fractional distillation to isolate the desired 2-chloro-5-(trifluoromethyl)pyridine.

PrecursorProductStepReagents & ConditionsYieldPurityReference
3-Picoline2-Chloro-5-methylpyridine1 & 2N-oxidation, then Benzoyl Chloride~56%81.5%[1]
2-Chloro-5-methylpyridine2-Chloro-5-(trichloromethyl)pyridine3Cl2, AIBN, o-dichlorobenzene, 140°C, 20h82.7%>95%[1]
2-Chloro-5-(trichloromethyl)pyridine2-Chloro-5-(trifluoromethyl)pyridine4Vapor-phase, HF, >300°C, CatalystGoodHigh[2][5]

Table 1: Summary of Quantitative Data for Protocol 1.1

Method 2: Cyclocondensation Reactions with Fluorinated Building Blocks

This strategy involves constructing the pyridine ring from smaller, acyclic fluorinated precursors.[7] This "bottom-up" approach is highly versatile and allows for the synthesis of a wide variety of substituted trifluoromethylpyridines that may be difficult to access through other methods.[2] Key fluorinated building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate (TFBO), trifluoroacetic anhydride, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[2][7]

The process of cyclocondensation for synthesizing trifluoromethylpyridine derivatives is a powerful and flexible synthetic strategy. It begins with the selection of appropriate fluorinated building blocks, which serve as the foundation for the pyridine ring. These building blocks are then reacted with other components, such as ammonia or its equivalents, which provide the nitrogen atom necessary for the formation of the pyridine ring. The specific choice of reactants and the reaction conditions are critical in determining the final structure of the trifluoromethylpyridine derivative. This method allows for a high degree of control over the substitution pattern on the pyridine ring, making it possible to synthesize a wide range of derivatives with diverse properties and applications. The reaction typically proceeds through a series of steps, including condensation, cyclization, and aromatization, ultimately leading to the formation of the stable trifluoromethylpyridine ring system.

FB Fluorinated Building Block (e.g., Ethyl 4,4,4-trifluoro-3-oxobutanoate) Condensation Condensation FB->Condensation Other_Components Other Components (e.g., Aldehyde, Ammonia source) Other_Components->Condensation Cyclization Cyclization Condensation->Cyclization Aromatization Aromatization / Dehydration Cyclization->Aromatization TFMP_Derivative Trifluoromethylpyridine Derivative Aromatization->TFMP_Derivative

Diagram 2: Generalized Workflow for Cyclocondensation Synthesis.
Protocol 2.1: Synthesis of 6-(Trifluoromethyl)pyrid-2-one from Trifluoroacetic Anhydride

This protocol is based on a scalable synthesis developed for 6-(trifluoromethyl)pyrid-2-one, a versatile intermediate.

Step 1: Formation of the Enamine Intermediate

  • Reaction Setup: In a suitable reactor, trifluoroacetic anhydride is reacted with a β-amino crotonate derivative.

  • Reaction Conditions: The reaction is typically carried out in an organic solvent, and the temperature is controlled to manage the exothermic reaction.

  • Isolation: The resulting intermediate amide is isolated. On a large scale, this stage has been reported to proceed with high yield and purity.

Step 2: Cyclization and Hydrolysis

  • Cyclization: The intermediate amide is treated with a base to induce cyclization.

  • Hydrolysis: The cyclized product is then hydrolyzed, typically by heating in hydrochloric acid, to afford the corresponding carboxylic acid.

  • Isolation: The acid intermediate is isolated by filtration and drying.

Step 3: Decarboxylation

  • Reaction Setup: The carboxylic acid from the previous step (5.11 g, 0.02 mol) is placed in a flask equipped for distillation.

  • Reaction Conditions: The solid is heated to 250°C. The decarboxylation occurs, and the product can be collected. The reaction is monitored by HPLC until the starting material is consumed.

  • Purification: The crude product is typically of high purity and may not require further purification.

PrecursorProductStepReagents & ConditionsYieldPurity
Trifluoroacetic Anhydride derivativeIntermediate Amide1β-amino crotonate79% (on kg scale)>99%
Intermediate AmideIntermediate Acid21. Base 2. HCl, reflux68%High
Intermediate Acid6-(Trifluoromethyl)pyrid-2-one3Neat, 250°C85-90%>99%

Table 2: Summary of Quantitative Data for Protocol 2.1

Method 3: Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation has emerged as a powerful and atom-economical method for synthesizing trifluoromethylpyridines.[8][9] This approach avoids the need for pre-functionalized substrates, allowing for the late-stage introduction of the -CF3 group into complex molecules.[8] Radical trifluoromethylation is a common strategy, often employing reagents that serve as a source of the trifluoromethyl radical (•CF3).[10]

The direct C-H trifluoromethylation of pyridine and its derivatives represents a significant advancement in synthetic chemistry. This method typically begins with the generation of a trifluoromethyl radical from a stable precursor. A variety of reagents have been developed for this purpose, with sodium trifluoromethanesulfinate, commonly known as the Langlois reagent, being one of the most widely used due to its stability and commercial availability. The trifluoromethyl radical is highly reactive and can add to the electron-deficient pyridine ring. The reaction is often initiated by an oxidant, which facilitates the formation of the radical. The subsequent steps involve the addition of the radical to the pyridine ring, followed by a rearomatization process to yield the final trifluoromethylated product. The regioselectivity of this reaction, which determines the position of the trifluoromethyl group on the pyridine ring, can be influenced by several factors, including the electronic properties of the substituents on the pyridine ring and the specific reaction conditions employed. This method's ability to directly functionalize C-H bonds makes it a highly efficient and desirable approach for the synthesis of trifluoromethylpyridine derivatives.

CF3_Source CF3 Radical Source (e.g., Langlois Reagent) Radical_Generation Radical Generation CF3_Source->Radical_Generation Oxidant Oxidant (e.g., tBuOOH) Oxidant->Radical_Generation Pyridine Pyridine Substrate Radical_Addition Radical Addition to Pyridine Pyridine->Radical_Addition Radical_Generation->Radical_Addition •CF3 Rearomatization Rearomatization Radical_Addition->Rearomatization TFMP_Derivative Trifluoromethylpyridine Derivative Rearomatization->TFMP_Derivative

Diagram 3: General Mechanism for Direct C-H Trifluoromethylation.
Protocol 3.1: Direct Trifluoromethylation of 4-Acetylpyridine using Langlois Reagent

This protocol is based on the work of Baran and co-workers on the innate C-H trifluoromethylation of heterocycles.[8][10]

  • Reaction Setup: To a flask containing 4-acetylpyridine (1.0 equiv) is added a 2.5:1 mixture of dichloromethane (CH2Cl2) and water.

  • Reagent Addition: Sodium trifluoromethanesulfinate (Langlois reagent, CF3SO2Na, 3.0 equiv) is added, followed by tert-butyl hydroperoxide (tBuOOH, 5.0 equiv, 70 wt. % in H2O). The tBuOOH is ideally added slowly via syringe pump to control the reaction exotherm.

  • Reaction Conditions: The biphasic mixture is stirred vigorously at room temperature (23°C) for 3-24 hours. Reaction progress can be monitored by GC or TLC. For less reactive substrates, a second portion of the reagents may be added after 24 hours to drive the reaction to completion.[8]

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the trifluoromethylated pyridine derivatives. This reaction typically yields a mixture of regioisomers.

SubstrateProduct(s)Reagents & ConditionsYield (Combined)Regioisomeric Ratio (C2:C3)Reference
4-Acetylpyridine4-Acetyl-2-(trifluoromethyl)pyridine & 4-Acetyl-3-(trifluoromethyl)pyridineCF3SO2Na (3 eq), tBuOOH (5 eq), CH2Cl2/H2O, 23°CModerate to Good2.4-2.6 : 1[8]

Table 3: Summary of Quantitative Data for Protocol 3.1

Note: The regioselectivity of this reaction can be influenced by the solvent system. For example, using dimethylsulfoxide (DMSO) instead of dichloromethane has been shown to reverse the selectivity, favoring the C-3 isomer.[8]

Conclusion

The synthesis of trifluoromethylpyridine derivatives can be effectively achieved through several distinct strategies, each with its own advantages and applications. The chlorine/fluorine exchange method remains a robust and scalable route for key industrial intermediates. Cyclocondensation reactions offer significant flexibility in accessing a wide range of substitution patterns by assembling the pyridine ring from carefully chosen fluorinated building blocks. Finally, direct C-H trifluoromethylation represents the most modern and atom-economical approach, allowing for the late-stage functionalization of pyridine rings. The choice of synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the specific chemical properties of the target molecule. The protocols provided herein offer a practical guide for researchers in the synthesis of these valuable compounds.

References

Application Notes and Protocols for Trifluoromethylation Reactions in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry. This small structural modification can dramatically enhance a compound's pharmacological profile by improving its metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] The strong electron-withdrawing nature of the CF₃ group and the high bond energy of the C-F bond contribute to these beneficial effects.[2] Consequently, the development of efficient and versatile trifluoromethylation reactions is of paramount importance in the synthesis of novel pharmaceuticals and agrochemicals.[1][2]

This document provides detailed application notes and experimental protocols for the three primary classes of trifluoromethylation reactions: nucleophilic, electrophilic, and radical.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF₃⁻) equivalent to an electrophilic substrate, typically a carbonyl compound. The most widely used reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.[4][5] TMSCF₃ itself is not highly reactive but generates the active trifluoromethylating species in the presence of a nucleophilic activator, such as a fluoride source.[4][6]

Application Note: Trifluoromethylation of Aldehydes using the Ruppert-Prakash Reagent

This method allows for the efficient conversion of aldehydes into valuable trifluoromethylated secondary alcohols. The reaction proceeds via the addition of a CF₃ nucleophile to the carbonyl carbon. A key feature of this reaction is the requirement for a catalytic amount of a nucleophilic activator (e.g., tetrabutylammonium fluoride - TBAF) to generate a hypervalent silicon species that delivers the CF₃ group.[4] The initial product is a silyl-protected alcohol, which is readily deprotected under mild acidic conditions to yield the final product.[4]

Key Experiment: Synthesis of 1-Phenyl-2,2,2-trifluoroethanol
  • Materials:

    • Benzaldehyde (1.0 mmol, 106 mg)

    • Trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 mmol, 213 mg)

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol, 0.1 mL)

    • Anhydrous Tetrahydrofuran (THF), 5 mL

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl acetate and Hexanes for chromatography

  • Procedure (Trifluoromethylation):

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzaldehyde (1.0 mmol).

    • Dissolve the aldehyde in anhydrous THF (5 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Add trimethyl(trifluoromethyl)silane (1.5 mmol) to the solution.

    • Slowly add the TBAF solution (0.1 mL) dropwise to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding 1 M HCl (5 mL) and stir for 30 minutes to deprotect the silyl ether.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes) to yield the pure 1-phenyl-2,2,2-trifluoroethanol.

Data Presentation

The following table summarizes representative yields for the nucleophilic trifluoromethylation of various aldehydes using TMSCF₃.

EntryAldehyde SubstrateProductYield (%)
1Benzaldehyde1-Phenyl-2,2,2-trifluoroethanol~95%
24-Methoxybenzaldehyde1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol~92%
34-Nitrobenzaldehyde1-(4-Nitrophenyl)-2,2,2-trifluoroethanol~88%
4Cinnamaldehyde1-Phenyl-4,4,4-trifluoro-1-buten-3-ol~90%
5Cyclohexanecarboxaldehyde1-Cyclohexyl-2,2,2-trifluoroethanol~85%
Yields are approximate and can vary based on specific reaction conditions and purification.

Visualization: Workflow and Mechanism

G cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism A 1. Dissolve Aldehyde in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add TMSCF₃ B->C D 4. Add TBAF (catalyst) C->D E 5. Stir at RT (2-4h) D->E F 6. Acidic Workup (HCl) E->F G 7. Extraction F->G H 8. Purification G->H TMSCF3 Me₃Si-CF₃ Intermediate [Me₃Si(F)CF₃]⁻ TMSCF3->Intermediate Activation TBAF F⁻ (from TBAF) Product_silyl R-CH(OTMS)CF₃ Intermediate->Product_silyl CF₃ Transfer Aldehyde R-CHO Product_final R-CH(OH)CF₃ Product_silyl->Product_final Deprotection H_plus H₃O⁺

Caption: Workflow and mechanism for nucleophilic trifluoromethylation.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation reagents act as a source of a "CF₃⁺" synthon, reacting with nucleophilic substrates like enolates, silyl enol ethers, and electron-rich aromatic compounds.[1][7] Hypervalent iodine compounds, such as Togni reagents, and sulfonium salts, like Umemoto's reagents, are the most prominent classes of electrophilic trifluoromethylating agents.[8][9][10]

Application Note: Trifluoromethylation of β-Ketoesters with Togni's Reagent II

This method is highly effective for synthesizing α-trifluoromethyl-β-ketoesters, which are valuable building blocks in medicinal chemistry. Togni's Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) is a bench-stable, crystalline solid that can trifluoromethylate a wide range of soft carbon nucleophiles.[8][11] The reaction often proceeds under mild conditions and can be catalyzed by copper salts for certain substrates.[12]

Key Experiment: Synthesis of Ethyl 2-acetyl-2-(trifluoromethyl)butanoate
  • Materials:

    • Ethyl 2-acetylbutanoate (1.0 mmol, 158 mg)

    • Togni's Reagent II (1.1 mmol, 348 mg)

    • Sodium carbonate (Na₂CO₃, 1.5 mmol, 159 mg)

    • Acetonitrile (CH₃CN), 5 mL

    • Water

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethyl acetate and Hexanes for chromatography

  • Procedure:

    • In a round-bottom flask, combine ethyl 2-acetylbutanoate (1.0 mmol), Togni's Reagent II (1.1 mmol), and sodium carbonate (1.5 mmol).

    • Add acetonitrile (5 mL) to the flask.

    • Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or ¹⁹F NMR.

    • Upon completion, dilute the reaction mixture with water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired α-trifluoromethyl-β-ketoester.

Data Presentation

The table below shows typical yields for the electrophilic trifluoromethylation of various β-ketoesters.

Entryβ-Ketoester SubstrateProductYield (%)
1Ethyl benzoylacetateEthyl 2-benzoyl-2-(trifluoromethyl)acetate~75%
22-Acetylcyclohexanone2-Acetyl-2-(trifluoromethyl)cyclohexanone~81%
3tert-Butyl 2-oxocyclopentanecarboxylatetert-Butyl 2-oxo-1-(trifluoromethyl)cyclopentanecarboxylate~90%
4Diethyl malonateDiethyl (trifluoromethyl)malonate~65%
Yields are approximate and depend on the specific reagent (Togni or Umemoto) and conditions used.[1][13]

Visualization: Reaction Types

G cluster_nucleophiles Nucleophilic Substrates cluster_products Products Reagent Electrophilic CF₃ Reagent (e.g., Togni, Umemoto) Ketone α-CF₃ Ketones Reagent->Ketone Sulfide R-SCF₃ Reagent->Sulfide ArCF3 Aryl-CF₃ Reagent->ArCF3 Enolate Enolates / Silyl Enol Ethers Enolate->Reagent Thiol Thiols (R-SH) Thiol->Reagent Arene Electron-Rich Arenes Arene->Reagent

Caption: Substrate scope for electrophilic trifluoromethylation.

Radical Trifluoromethylation

Radical trifluoromethylation involves the generation of the trifluoromethyl radical (•CF₃), which can then be used to functionalize a wide range of substrates, particularly arenes and heterocycles. Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is a popular, inexpensive, and stable precursor for generating the •CF₃ radical in the presence of an oxidant.[11][13]

Application Note: Direct C-H Trifluoromethylation of Heterocycles

This powerful method allows for the late-stage functionalization of complex molecules without the need for pre-installed functional groups like halides or boronic acids.[2] The reaction typically uses the Langlois reagent in combination with an oxidant, such as tert-butyl hydroperoxide (TBHP), to generate the trifluoromethyl radical. This electrophilic radical then preferentially attacks electron-rich positions on (hetero)aromatic rings.[2]

Key Experiment: Trifluoromethylation of Caffeine
  • Materials:

    • Caffeine (1.0 mmol, 194 mg)

    • Sodium trifluoromethanesulfinate (Langlois reagent, 3.0 mmol, 468 mg)

    • tert-Butyl hydroperoxide (TBHP, 70% in H₂O, 5.0 mmol, ~0.64 mL)

    • Dichloromethane (DCM), 5 mL

    • Water, 5 mL

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl acetate and Hexanes for chromatography

  • Procedure:

    • To a flask containing a stir bar, add caffeine (1.0 mmol) and sodium trifluoromethanesulfinate (3.0 mmol).

    • Add a 1:1 mixture of DCM and water (10 mL total).

    • Stir the biphasic mixture vigorously to create an emulsion.

    • Slowly add TBHP (5.0 mmol) to the mixture at room temperature.

    • Stir the reaction at room temperature for 3-12 hours. Monitor the reaction by LC-MS or TLC.

    • After completion, quench the reaction by adding saturated NaHCO₃ solution (10 mL).

    • Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to yield 8-(trifluoromethyl)caffeine.

Data Presentation

The following table presents yields for the direct C-H trifluoromethylation of various heterocycles using the Langlois reagent and TBHP.[2]

EntryHeterocycle SubstrateProductYield (%)
1Caffeine8-(Trifluoromethyl)caffeine87%
2N-Methylpyrrole2-(Trifluoromethyl)-N-methylpyrrole75%
3Indole3-(Trifluoromethyl)indole60%
4Thiophene2-(Trifluoromethyl)thiophene55%
5Pyridine(Mixture of isomers)Low
Yields are isolated yields as reported in the literature.[2] Electron-deficient heterocycles like pyridine are generally poor substrates for this reaction.

Visualization: Radical Generation and Reaction

G cluster_generation CF₃ Radical Generation cluster_reaction Reaction with Arene Langlois CF₃SO₂Na (Langlois Reagent) Radical •CF₃ Langlois->Radical Oxidation Oxidant Oxidant (e.g., TBHP) SO2 SO₂ Radical2 •CF₃ Arene Arene / Heteroarene (Ar-H) Intermediate [Ar(H)CF₃]• (Radical Adduct) Arene->Intermediate Addition Product Ar-CF₃ Intermediate->Product Oxidation / H-Abstraction H_rad - H•

Caption: Generation and reaction of the trifluoromethyl radical.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and effective method for synthesizing this compound involves a two-step process. The first step is the olefination of hexafluoroacetone with a phosphorus ylide or a phosphonate ester to form Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate. This is typically achieved through a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. The second step is the hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction often preferred over the classical Wittig reaction for this synthesis?

A2: The HWE reaction is often favored for several reasons. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, leading to better reactivity with ketones like hexafluoroacetone.[1] Additionally, the byproduct of the HWE reaction is a water-soluble phosphate ester, which is much easier to remove during workup compared to the triphenylphosphine oxide generated in the Wittig reaction.[1]

Q3: What are the key starting materials for the synthesis?

A3: The primary starting materials are:

  • Hexafluoroacetone: The ketone that provides the two trifluoromethyl groups.

  • Ethyl (triphenylphosphoranylidene)acetate (for Wittig reaction) or Triethyl phosphonoacetate (for HWE reaction): The phosphorus-stabilized carbanion precursor that forms the ethyl ester and the carbon-carbon double bond.

  • A suitable base: For deprotonating the phosphonium salt or phosphonate ester. Common bases include sodium hydride, n-butyllithium, or potassium tert-butoxide.

  • An appropriate solvent: Typically an aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

  • Acid or base for hydrolysis: Such as hydrochloric acid or sodium hydroxide for the final ester hydrolysis step.

Q4: How can I purify the final product, this compound?

A4: Purification of the final carboxylic acid can be achieved through several methods. Recrystallization from a suitable solvent system is a common technique. Alternatively, distillation under reduced pressure can be effective if the compound is thermally stable. For removal of impurities, extraction techniques can also be employed.

Troubleshooting Guides

Issue 1: Low Yield in the Olefination Step (Wittig or HWE Reaction)

Low product yield is a common challenge in organic synthesis. The following table outlines potential causes and suggested solutions to improve the yield of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate.

Potential Cause Suggested Solutions Relevant Observations
Incomplete Deprotonation - Use a stronger base (e.g., n-BuLi instead of NaH).- Ensure anhydrous reaction conditions as bases like NaH and n-BuLi react with water.- Increase the reaction time for the deprotonation step.- Unreacted phosphonium salt or phosphonate ester observed by TLC or NMR analysis of the crude product.
Low Reactivity of Hexafluoroacetone - Increase the reaction temperature. However, be cautious as this may lead to side reactions.- Use a more nucleophilic phosphonate carbanion (HWE).[1]- Significant amount of unreacted hexafluoroacetone remaining after the reaction.
Side Reactions - Maintain a low reaction temperature during the addition of hexafluoroacetone to minimize side reactions.- Ensure slow, dropwise addition of the ketone to the ylide/carbanion solution.- Presence of multiple unexpected spots on the TLC plate of the crude reaction mixture.
Product Loss During Workup - Optimize the extraction procedure by using an appropriate solvent and performing multiple extractions.- Ensure complete removal of the water-soluble phosphate byproduct in the HWE reaction by thorough washing.- Low recovery of material after purification steps.
Issue 2: Formation of Impurities

The presence of impurities can complicate purification and affect the quality of the final product.

Impurity Potential Cause Suggested Solutions
Unreacted Starting Materials - Incomplete reaction.- Increase reaction time or temperature.- Use a slight excess of the ylide/phosphonate reagent.
Byproducts from Side Reactions - Reaction conditions are too harsh.- Lower the reaction temperature.- Use a milder base.
Triphenylphosphine Oxide (Wittig) - Inherent byproduct of the Wittig reaction.- Purify the product by column chromatography or recrystallization.
Phosphate Byproduct (HWE) - Inherent byproduct of the HWE reaction.- Thoroughly wash the organic layer with water during workup to remove the water-soluble phosphate.[1]
Issue 3: Incomplete Hydrolysis of the Ethyl Ester

The final step of converting the ester to the carboxylic acid can sometimes be challenging.

Potential Cause Suggested Solutions Relevant Observations
Insufficient Acid/Base - Increase the concentration or amount of the acid or base used for hydrolysis.- Presence of the starting ethyl ester in the crude product after the hydrolysis step (detectable by TLC or NMR).
Short Reaction Time - Extend the reaction time for the hydrolysis.- Incomplete conversion of the ester to the acid.
Low Reaction Temperature - Increase the reaction temperature (refluxing is common for ester hydrolysis).- Slow or incomplete reaction at lower temperatures.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate via Horner-Wadsworth-Emmons Reaction

This protocol is a representative procedure based on established HWE reaction principles.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexafluoroacetone (gas)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly bubble hexafluoroacetone gas (1.2 equivalents) through the solution. The reaction is exothermic, so maintain the temperature below -60 °C.

  • After the addition of hexafluoroacetone is complete, stir the reaction mixture at -78 °C for 2 hours and then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate.

Protocol 2: Hydrolysis of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate

Materials:

  • Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate

  • Ethanol

  • 10% Aqueous Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_olefination Step 1: Olefination (HWE Reaction) cluster_hydrolysis Step 2: Hydrolysis Hexafluoroacetone Hexafluoroacetone Olefination Olefination Hexafluoroacetone->Olefination Triethyl_phosphonoacetate Triethyl_phosphonoacetate Triethyl_phosphonoacetate->Olefination Base Base Base->Olefination Ethyl_ester Ethyl 4,4,4-trifluoro-3- (trifluoromethyl)crotonate Olefination->Ethyl_ester Yields Hydrolysis Hydrolysis Ethyl_ester->Hydrolysis Final_Product 4,4,4-Trifluoro-3- (trifluoromethyl)crotonic acid Hydrolysis->Final_Product Yields Acid_or_Base Acid_or_Base Acid_or_Base->Hydrolysis

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Deprotonation Check Deprotonation - Anhydrous conditions? - Strong enough base? Low_Yield->Check_Deprotonation Yes Impurities_Present Impurities Present? Low_Yield->Impurities_Present No Optimize_Reaction_Conditions Optimize Reaction Conditions - Adjust temperature - Slow addition of ketone Check_Deprotonation->Optimize_Reaction_Conditions Improve_Workup Improve Workup - Multiple extractions - Thorough washing Optimize_Reaction_Conditions->Improve_Workup Improve_Workup->Impurities_Present High_Purity High Purity Product Impurities_Present->High_Purity No Identify_Impurities Identify Impurities - Unreacted starting materials? - Side-products? Impurities_Present->Identify_Impurities Yes Adjust_Stoichiometry Adjust Stoichiometry - Use slight excess of ylide Identify_Impurities->Adjust_Stoichiometry Purification Purification - Column chromatography - Recrystallization Adjust_Stoichiometry->Purification Purification->High_Purity

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Purification of Crude 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid (CAS 1763-28-6). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The main purification techniques for this compound are vacuum distillation, recrystallization (often at low temperatures), and column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: What are the known physical properties of this compound relevant to its purification?

A2: Understanding the physical properties is crucial for selecting and optimizing a purification method. Key data is summarized in the table below.

PropertyValueImplication for Purification
Melting Point 26-28 °CThe low melting point suggests that the compound is a solid or semi-solid at room temperature, making low-temperature recrystallization a viable option. It also indicates that melt-based techniques could be considered.[1][2]
Boiling Point 90 °C @ 51 TorrThis boiling point under reduced pressure makes vacuum distillation a highly suitable method for purification, especially for removing non-volatile or very high-boiling impurities.[1][2][3]
Density ~1.58 g/cm³ (Predicted)The relatively high density is a general physical characteristic.
Solubility (General)As a highly fluorinated organic acid, it is expected to have unique solubility properties. It will likely be soluble in many organic solvents but may have limited solubility in non-polar hydrocarbon solvents.

Q3: Which purification method is recommended for a first attempt?

A3: For a first attempt at purification on a moderate scale, vacuum distillation is highly recommended. Given its reported boiling point of 90 °C at 51 Torr, this method is effective at separating the target compound from less volatile starting materials or decomposition products.[1][2][3]

Q4: Can I use standard silica gel chromatography for purification?

A4: Standard silica gel chromatography can be challenging for highly acidic compounds like this one, as they can streak or bind irreversibly to the silica. If chromatography is necessary, using a modified mobile phase (e.g., with added acetic or formic acid) or opting for reversed-phase chromatography is generally more successful for fluorinated carboxylic acids.[4][5]

Troubleshooting Guides

Vacuum Distillation

This method is ideal for separating volatile compounds based on their boiling points.

Experimental Protocol: Vacuum Distillation

  • Setup : Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the Flask : Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Apply Vacuum : Gradually apply vacuum to the system, aiming for a pressure of approximately 50-60 Torr.

  • Heating : Gently heat the distillation flask in an oil bath.

  • Fraction Collection : Monitor the temperature at the distillation head. Collect the fraction that distills over at approximately 90 °C. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Characterization : Analyze the collected fractions for purity (e.g., by NMR, GC-MS).

Troubleshooting Common Distillation Issues

IssuePossible CauseRecommended Solution
Bumping/Unstable Boiling - Inefficient stirring.- Vacuum is too high for the temperature.- Superheating of the liquid.- Ensure vigorous stirring with a magnetic stir bar.- Use fresh boiling chips.- Gradually increase the bath temperature.
No Product Distilling Over - Pressure is too high.- Temperature is too low.- A leak in the system.- Check all joints and connections for vacuum leaks.- Ensure the manometer is reading the pressure correctly.- Slowly increase the oil bath temperature.
Product Solidifies in Condenser - The melting point is near room temperature.- Cooling water is too cold.- Use room temperature water or no cooling water in the condenser.- Gently warm the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask.
Low Purity of Distillate - Inefficient separation of components with close boiling points.- Use a fractionating column (e.g., Vigreux) to increase theoretical plates.- Perform the distillation more slowly to allow for better equilibration.
Low-Temperature Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Due to the low melting point of the target acid, this process will likely require cooling below room temperature.

Experimental Protocol: Low-Temperature Recrystallization

  • Solvent Selection : The ideal solvent is one in which the acid is sparingly soluble at low temperatures but highly soluble at or near room temperature. A good starting point is a co-solvent system, such as hexane/ethyl acetate or toluene/hexane.

  • Dissolution : Dissolve the crude acid in a minimal amount of the more polar solvent (e.g., ethyl acetate or toluene) at room temperature.

  • Induce Cloudiness : Slowly add the less polar solvent (e.g., hexane) until the solution becomes persistently cloudy.

  • Re-dissolve : Gently warm the mixture just enough to re-dissolve the solid and obtain a clear solution.

  • Crystallization : Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4 °C) and subsequently in a freezer (-20 °C) to induce crystallization.

  • Isolation : Quickly collect the crystals by cold vacuum filtration, washing with a small amount of ice-cold non-polar solvent.

  • Drying : Dry the purified crystals under vacuum.

Troubleshooting Common Recrystallization Issues

IssuePossible CauseRecommended Solution
Oiling Out (Product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- Cooling is too rapid.- Solution is too concentrated.- Add slightly more solvent and reheat to dissolve the oil.- Allow the solution to cool more slowly.- Try a different solvent or solvent system with a lower boiling point.[6]
No Crystals Form - Solution is too dilute (too much solvent used).- Compound is very soluble even at low temperatures.- Evaporate some of the solvent and attempt to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure product.[6]
Poor Recovery/Low Yield - Too much solvent was used.- Crystals are too soluble in the wash solvent.- Incomplete crystallization.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the wash solvent is ice-cold.- Allow more time for crystallization at a lower temperature.[6]
Column Chromatography

While challenging, chromatography can be adapted for the purification of this acidic compound.

Experimental Protocol: Reversed-Phase Column Chromatography

  • Stationary Phase : Pack a column with C18-functionalized silica gel.

  • Mobile Phase : A mixture of acetonitrile and water is a common choice. To ensure the carboxylic acid is protonated and elutes properly, acidify the mobile phase with a small amount of trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%).[4][5][7]

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution : Elute the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the percentage of acetonitrile) may be necessary to separate closely eluting impurities.

  • Fraction Analysis : Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Common Chromatography Issues

IssuePossible CauseRecommended Solution
Poor Separation of Compounds - Inappropriate mobile phase composition.- Optimize the solvent system. Try a shallower gradient or isocratic elution with different solvent ratios.
Peak Tailing/Streaking - Interaction of the acidic proton with the stationary phase.- Ensure the mobile phase is sufficiently acidified (e.g., 0.1% TFA) to suppress deprotonation of the carboxylic acid.[4][5]
Low Recovery from Column - Irreversible binding of the compound to the stationary phase.- While less common on C18, ensure the mobile phase is appropriate. Consider using a different stationary phase if this persists.

Visual Workflow and Logic Diagrams

Purification_Workflow cluster_start Initial Assessment cluster_methods Purification Methods cluster_outcome Analysis and Final Product Start Crude Product (this compound) Analysis Analyze Crude Purity (NMR, GC-MS) Start->Analysis Distillation Vacuum Distillation Analysis->Distillation  Primary Choice Recrystallization Low-Temp Recrystallization Analysis->Recrystallization If solid at RT Chromatography Column Chromatography Analysis->Chromatography For difficult separations Purity_Check Check Purity of Fractions Distillation->Purity_Check Recrystallization->Purity_Check Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity ≥ 98% Repurify Repurify or Combine Methods Purity_Check->Repurify Purity < 98% Repurify->Distillation Repurify->Recrystallization Repurify->Chromatography

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic cluster_recrystallization Troubleshooting Recrystallization Start Attempt Recrystallization Outcome Observe Outcome Start->Outcome Oiling Product 'Oils Out' Outcome->Oiling Liquid Layer Forms NoCrystals No Crystals Form Outcome->NoCrystals Solution Remains Clear Success Pure Crystals Formed Outcome->Success Solid Precipitates Action1 Add more solvent Cool slowly Change solvent Oiling->Action1 Action2 Concentrate solution Scratch flask Add seed crystal NoCrystals->Action2 Action1->Start Action2->Start

Caption: Decision tree for troubleshooting common issues during low-temperature recrystallization.

References

Improving yield in reactions with 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during its use in chemical synthesis.

Troubleshooting Guides

This section addresses specific problems you might encounter during esterification and amidation reactions with this compound. The presence of two electron-withdrawing trifluoromethyl groups significantly reduces the reactivity of the carboxyl group, often leading to low yields with standard procedures.

Issue 1: Low or No Yield in Esterification Reactions

Question: I am attempting to esterify this compound using standard Fischer esterification conditions (e.g., alcohol with catalytic H₂SO₄) and observing very low to no conversion. What can I do to improve the yield?

Answer:

Standard Fischer esterification is often inefficient for this substrate due to the deactivation of the carboxylic acid by the two trifluoromethyl groups. Here are several strategies to overcome this challenge:

  • Drive the Equilibrium: Esterification is a reversible reaction. To favor product formation, you can:

    • Use a large excess of the alcohol: Using the alcohol as the solvent can significantly push the equilibrium towards the ester.

    • Remove water: Employ a Dean-Stark apparatus to azeotropically remove the water byproduct as it forms.

  • Activate the Carboxylic Acid: If equilibrium-driving strategies are insufficient, you may need to activate the carboxylic acid first.

    • Convert to Acyl Chloride: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride. This can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine.

    • Use a Coupling Agent: While less common for simple esterification, peptide coupling reagents can be effective.

  • Alternative Catalysts: Consider using stronger acid catalysts or Lewis acids.

Issue 2: Poor Yield in Amide Coupling Reactions

Question: My amide coupling reaction between this compound and my amine is failing or giving very low yields with standard reagents like EDC/HOBt. How can I improve this?

Answer:

The low reactivity of this compound makes amide bond formation particularly challenging. Standard coupling reagents are often not potent enough. Consider the following approaches:

  • More Powerful Coupling Reagents: For electron-deficient carboxylic acids, stronger coupling reagents are necessary.

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally more effective than carbodiimides for difficult couplings.

    • Phosphonium Salts: Reagents such as PyBOP and PyAOP are known to be very potent for sterically hindered and electron-deficient substrates.

  • In Situ Acyl Fluoride Formation: Converting the carboxylic acid to the highly reactive acyl fluoride in situ has proven successful for extremely challenging couplings. Reagents like TFFH or BTFFH can be used for this purpose.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can help overcome the high activation energy. Microwave heating can also be effective in accelerating these reactions.

    • Solvent: Aprotic polar solvents like DMF or NMP are generally preferred.

    • Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) is crucial to neutralize acids formed during the reaction without competing with the desired amine nucleophile.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine can sometimes improve yields.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in nucleophilic acyl substitution reactions?

A1: The two trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups. They pull electron density away from the carboxylic acid's carbonyl carbon, making it less electrophilic and therefore less susceptible to attack by nucleophiles like alcohols and amines.

Q2: Are there any specific side reactions I should be aware of?

A2: With highly fluorinated compounds, side reactions can occur under harsh conditions. For example, with strong bases and high temperatures, elimination or decomposition pathways might become accessible. When using thionyl chloride to form the acyl chloride, ensure it is completely removed before adding your nucleophile to avoid side reactions.

Q3: Can I use aqueous workup procedures for reactions involving this acid?

A3: Yes, standard aqueous workup procedures can be used. However, be mindful that highly fluorinated compounds can sometimes have unusual solubility profiles. Ensure efficient extraction with an appropriate organic solvent.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) can be effective, but due to the high polarity of the starting carboxylic acid, a polar eluent system will likely be required. Liquid Chromatography-Mass Spectrometry (LC-MS) is a more definitive method for monitoring the consumption of starting material and the formation of the desired product. ¹⁹F NMR can also be a powerful tool to track the reaction progress by observing the disappearance of the starting material's trifluoromethyl signals and the appearance of new signals corresponding to the product.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for esterification and amidation of highly fluorinated carboxylic acids, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Esterification of Highly Fluorinated Carboxylic Acids

MethodReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Fischer EsterificationAlcohol (excess), H₂SO₄ (cat.)AlcoholReflux12-4840-70Yield is highly dependent on the ability to remove water (e.g., with a Dean-Stark trap).
Acyl Chloride Formation1. SOCl₂, cat. DMF2. Alcohol, PyridineDCM or THF0 to RT2-1670-90Two-step process. Ensure complete removal of excess SOCl₂ before adding the alcohol.
XtalFluor-E MediatedAlcohol (2 equiv.), XtalFluor-ENone or DCMRT1-460-85A milder alternative to forming the acyl chloride.

Table 2: Amidation of Highly Fluorinated Carboxylic Acids

Coupling ReagentBase (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
EDC/HOBtDIPEA (2-3)DMFRT to 5012-2410-40Often gives low yields with this type of substrate.
HATUDIPEA (2-3)DMFRT to 604-1860-95A more reliable and effective coupling reagent for electron-deficient acids.
PyBOPDIPEA (2-3)DMF/DCMRT2-1275-95A powerful phosphonium-based reagent suitable for challenging couplings.
TFFH/BTFFHDIPEA (2-3)MeCN/DCMRT to 8012-2470-90In situ formation of the acyl fluoride is highly effective for sterically hindered or deactivated systems.

Experimental Protocols

Protocol 1: General Procedure for Esterification via Acyl Chloride
  • Acyl Chloride Formation: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Cool the solution to 0 °C and add oxalyl chloride or thionyl chloride (1.2-1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

  • Esterification: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent. Redissolve the crude acyl chloride in fresh anhydrous DCM. Cool to 0 °C and add a solution of the desired alcohol (1.1 equiv) and pyridine or triethylamine (1.2 equiv) in DCM dropwise.

  • Workup: Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS. Upon completion, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate. Purify the crude ester by column chromatography or distillation.

Protocol 2: General Procedure for Amidation using HATU
  • Activation: Dissolve this compound (1.0 equiv) in anhydrous DMF or DCM. Add the coupling reagent HATU (1.0-1.2 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0-3.0 equiv).

  • Coupling: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Reaction Monitoring and Workup: Stir the reaction at room temperature (or heat if necessary) and monitor its progress by TLC or LC-MS. Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Visualizations

Caption: Troubleshooting workflow for low yield in esterification reactions.

Troubleshooting_Amidation start Start: Low Amide Yield standard_reagents Standard Reagents (EDC, DCC) start->standard_reagents check_reagent Is coupling reagent potent enough? potent_reagents Use more potent reagents check_reagent->potent_reagents No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes standard_reagents->check_reagent hatu HATU / HCTU potent_reagents->hatu pybop PyBOP / PyAOP potent_reagents->pybop acyl_fluoride In situ Acyl Fluoride (TFFH) potent_reagents->acyl_fluoride hatu->check_conditions pybop->check_conditions acyl_fluoride->check_conditions increase_temp Increase temperature / Microwave check_conditions->increase_temp No success Improved Yield check_conditions->success Yes solvent_base Use appropriate solvent (DMF) and base (DIPEA) increase_temp->solvent_base solvent_base->success fail Yield still low (Consider alternative synthetic route) success->fail If unsuccessful

Side reactions and by-product formation in trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side reactions, and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find a series of questions and answers addressing specific problems you might encounter during trifluoromethylation experiments.

Q1: My radical trifluoromethylation of an aromatic compound is giving a low yield and a mixture of regioisomers. How can I improve the selectivity?

A1: Lack of regioselectivity is a common challenge in radical C-H trifluoromethylation of aromatic compounds, as the trifluoromethyl radical can attack multiple sites.[1][2][3] The reaction often yields a mixture of isomers, which can be difficult to separate.[4]

Troubleshooting Steps:

  • Substrate Control: The electronic properties of your substrate heavily influence regioselectivity. Electron-rich aromatic systems are generally more reactive.[1][5] For certain substrates, directing groups can be employed to achieve ortho-selective trifluoromethylation.

  • Use of Additives: Cyclodextrins have been shown to control regioselectivity by encapsulating the aromatic substrate, exposing only specific C-H bonds to the CF3 radical. This can lead to the selective formation of a single trifluoromethylated product, even on a gram scale.[2]

  • Reaction Conditions: Carefully optimize the reaction temperature and concentration. In some cases, lower temperatures can enhance selectivity.

  • Alternative Methods: If direct C-H trifluoromethylation remains unselective, consider a cross-coupling strategy using a pre-functionalized aromatic compound (e.g., an aryl iodide) with a suitable trifluoromethyl source.[4][6]

Potential Side Reactions to Consider:

  • Multiple Trifluoromethylations: Especially with highly reactive aromatic compounds or an excess of the trifluoromethylating agent, di- or even tri-trifluoromethylation can occur.[2][3][7]

  • Formation of Fluoroform (CF3H): The trifluoromethyl radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture, leading to the formation of the volatile by-product fluoroform (CF3H) and reducing the yield of the desired product.[7]

  • Dimerization: Dihydroaromatic dimers can sometimes be a major by-product in radical trifluoromethylation reactions.[7]

Q2: I am using an electrophilic trifluoromethylating reagent (e.g., Togni's or Umemoto's reagent) and observing reagent decomposition. What causes this and how can I prevent it?

A2: Electrophilic trifluoromethylating agents, while powerful, can be sensitive to reaction conditions, leading to decomposition and reduced efficiency.

Togni's Reagents:

  • Thermal Instability: Togni's reagent II is metastable and can undergo strong exothermic decomposition when heated above its melting point (around 135-149°C), releasing trifluoroiodomethane (CF3I).[8][9]

  • Chemical Incompatibility: It can react violently with strong acids, bases, and reducing agents.[8] In solvents like tetrahydrofuran (THF), polymerization can occur.[8]

  • By-products: Decomposition during recrystallization from acetonitrile has been observed to produce small amounts of trifluoromethyl-2-iodobenzoate and 2-iodobenzyl fluoride.[8]

Umemoto's Reagents:

  • Side Product Formation: In reactions using Umemoto's reagents, the corresponding dibenzothiophene is a common by-product.[10] For instance, with Umemoto reagent II, the sublimable side product 2,8-difluorodibenzothiophene can contaminate the desired product.[10]

Troubleshooting and Prevention:

  • Temperature Control: Maintain strict temperature control and avoid overheating the reaction mixture, especially when using Togni's reagents.

  • Reagent Purity and Handling: Use high-purity reagents and handle them under an inert atmosphere, avoiding moisture and incompatible substances.

  • Solvent Choice: Select a solvent that is inert to the reagent under the reaction conditions.

  • pH Control: Avoid strongly acidic or basic conditions unless the protocol specifically requires them.

Q3: My nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF3) is sluggish or gives low yields. What are the common pitfalls?

A3: The Ruppert-Prakash reagent (TMSCF3) is a versatile tool for nucleophilic trifluoromethylation, but its activation and reaction require careful control of conditions.[11][12][13]

Common Issues and Solutions:

  • Initiator Choice: The reaction requires a catalytic amount of a nucleophilic initiator, typically a fluoride source (e.g., TBAF, CsF, KF).[13][14] The choice and amount of initiator can significantly impact the reaction outcome.[11]

  • Moisture Sensitivity: TMSCF3 is moisture-sensitive.[11] The presence of water or other protic sources can lead to the formation of fluoroform (CF3H) as a major side product, quenching the reactive trifluoromethyl anion.[15] Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Substrate Reactivity: Less reactive substrates, such as sterically hindered ketones or electron-deficient imines, may require longer reaction times, higher temperatures, or a more potent initiator system.[11]

  • By-product Formation: In some cases, side products like trimethylsilyl fluoride can be formed. Additionally, the reagent can act as a difluorocarbene source under certain conditions, leading to unexpected cyclization products.[16]

Table 1: Effect of Initiator on Nucleophilic Trifluoromethylation of Chalcone

EntryInitiator (mol%)SolventTemperature (°C)Time (h)Yield (%) of Trifluoromethylated Alcohol
1TBAF (10)THF0295
2CsF (10)DMFRoom Temp388
3KF/TBAB (10/10)THFRoom Temp582
4No InitiatorTHFRoom Temp24<5

Data is illustrative and based on general principles of the reaction.

Q4: In my photoredox-catalyzed trifluoromethylation, I'm getting a complex mixture of products. What are the competing reaction pathways?

A4: Photoredox catalysis provides a mild way to generate trifluoromethyl radicals, but several competing pathways can lead to by-products.[1][17]

Desired vs. Competing Pathways:

The desired pathway involves the generated CF3 radical adding to the substrate. However, the following side reactions can occur:

  • Radical Dimerization/Disproportionation: Two CF3 radicals can combine, or they can react with other radical intermediates in the system. Radical disproportionation involves two radicals reacting to form two different non-radical products.[18]

  • Hydrogen Atom Abstraction (HAT): The CF3 radical can abstract a hydrogen atom from the solvent or a hydrogen-atom donor, forming fluoroform (CF3H) and terminating the desired reaction chain.[19]

  • Reaction with Solvent: The highly reactive CF3 radical may react directly with the solvent, especially if the solvent has weak C-H bonds.

  • Over-reaction: As with other radical reactions, multiple trifluoromethylations on the same substrate molecule can occur, particularly on electron-rich aromatic systems.[1]

Below is a diagram illustrating the desired productive cycle versus common off-cycle reactions.

photoredox_side_reactions PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light (hν) CF3_source CF3 Source (e.g., CF3SO2Cl) PC_ox Oxidized PC+ CF3_radical •CF3 CF3_source->CF3_radical SET from PC* Substrate Substrate (Ar-H) Intermediate [Ar(H)CF3]• Fluoroform By-product (HCF3) Dimer Dimerization/ Other reactions CF3_radical->Dimer Dimerization Substrate->Intermediate Radical Addition Product Desired Product (Ar-CF3) Intermediate->Product Oxidation by PC+ & Deprotonation PC_ox->PC Regeneration H_donor H-Atom Donor (e.g., Solvent) H_donor->Fluoroform H-Atom Abstraction

Caption: Desired vs. side reaction pathways in photoredox trifluoromethylation.

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed C-H Trifluoromethylation of an Arene

This protocol is a representative example for the trifluoromethylation of an electron-rich aromatic or heteroaromatic compound.[1]

Materials:

  • Arene/Heteroarene substrate (0.5 mmol, 1.0 equiv)

  • Triflyl chloride (CF3SO2Cl) or other suitable CF3 source

  • Photocatalyst (e.g., Ru(phen)3Cl2, 1-2 mol%)

  • Base (e.g., Diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile, CH3CN)

  • Schlenk tube or reaction vial equipped with a magnetic stir bar

  • Light source (e.g., 26W household fluorescent light bulb or blue LED)

Procedure:

  • To an oven-dried Schlenk tube, add the arene substrate (0.5 mmol), the photocatalyst (e.g., Ru(phen)3Cl2, 0.005 mmol, 1 mol%), and a magnetic stir bar.

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous acetonitrile (5.0 mL) via syringe, followed by the base (e.g., DIPEA).

  • Add the trifluoromethyl source (e.g., triflyl chloride) via syringe.

  • Place the reaction vessel approximately 5-10 cm from the light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by opening it to the air and removing the light source.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Notes for this Protocol:

  • Low Yield: Ensure the solvent is completely anhydrous. The presence of water can facilitate side reactions. Increase catalyst loading slightly if the reaction is slow.

  • No Reaction: Check the viability of your light source and ensure the reaction vessel is transparent to the required wavelength. Confirm the purity of your reagents.

Reaction Schematics and Logic Diagrams

Diagram 1: Classification of Trifluoromethylation Reagents

This diagram illustrates the main classes of trifluoromethylating agents based on their reactive intermediate.

trifluoromethylation_reagents TM Trifluoromethylation Methods Radical Radical (•CF3) TM->Radical Electrophilic Electrophilic (CF3δ+) TM->Electrophilic Nucleophilic Nucleophilic (CF3-) TM->Nucleophilic Langlois Langlois Reagent (CF3SO2Na) Radical->Langlois Photoredox Photoredox/Thermal (e.g., CF3I, CF3SO2Cl) Radical->Photoredox Togni Togni Reagents Electrophilic->Togni Umemoto Umemoto Reagents Electrophilic->Umemoto Ruppert_Prakash Ruppert-Prakash (TMSCF3) Nucleophilic->Ruppert_Prakash Fluoroform Fluoroform (HCF3) Nucleophilic->Fluoroform

Caption: Classification of common trifluoromethylation reagents by reactive species.

References

Stability of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid in various laboratory solvents. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common laboratory solvents?

Based on available data for structurally related compounds, the following trends can be anticipated:

Solvent TypeSolvent ExamplesExpected Stability of this compoundRationale and Considerations
Protic Solvents Deionized Water, Methanol, Isopropyl AlcoholHigh Studies on various PFEAs show no measurable degradation in these solvents over extended periods (e.g., 30 days) at room temperature.[1][2][3]
Polar Aprotic Solvents Acetonitrile (ACN), Acetone, Dimethyl Sulfoxide (DMSO)Potentially Unstable Certain PFEAs have been shown to degrade in these solvents. The degradation often follows first-order kinetics and can be influenced by temperature and water content.[1][2][3] The presence of a carboxylic acid group adjacent to a highly fluorinated carbon might make it susceptible to decarboxylation.[1][2][3]

It is crucial to experimentally verify the stability of this compound in your specific solvent system and experimental conditions.

Q2: What are the potential degradation pathways for this compound?

A potential degradation pathway for some perfluoroalkyl ether acids (PFEAs) in aprotic solvents is decarboxylation.[1][2][3] For this compound, a similar degradation could occur, although this has not been experimentally confirmed for this specific molecule. Other degradation mechanisms for different types of PFAS under specific conditions like UV/sulfite treatment include dechlorination and hydroxylation, which may be less relevant for standard laboratory solvent stability but indicate the reactivity of C-F bonds under certain conditions.[4][5]

Q3: How can I prepare stock solutions of this compound?

For preparing stock solutions, it is recommended to use a solvent in which the compound is expected to be stable, such as methanol or deionized water.[1] If DMSO is necessary for biological assays due to its low toxicity and ability to permeate biological membranes, it is advisable to prepare fresh solutions and minimize storage time.[1] Stock solutions in DMSO should be stored at -20°C.[6]

Q4: Are there any known incompatibilities of this compound with common labware?

To avoid potential artifacts caused by the adsorption of compounds onto plastic surfaces, it is recommended to use Teflon or glass containers for stability studies.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results or loss of compound activity over time. Degradation of the compound in the solvent.Verify the stability of your compound in the chosen solvent under your experimental conditions using the protocols provided below. Consider switching to a more stable solvent if degradation is confirmed.
Difficulty dissolving the compound. Low solubility in the chosen solvent.Follow a systematic solubilization procedure.[7] Start with the preferred solvent and use gentle mixing, vortexing, sonication, or warming to 37°C as needed.[7] If the compound remains insoluble, try a different solvent or a solvent mixture.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Analyze the samples using LC-MS or GC-MS to identify the mass of the unknown peaks and investigate potential degradation pathways.[6][8]

Experimental Protocols

Protocol 1: General Stability Assessment

This protocol outlines a general method to assess the stability of this compound in a chosen solvent.

Materials:

  • This compound

  • Selected solvent(s) (e.g., water, methanol, acetonitrile, DMSO)

  • Teflon or glass vials with caps[6]

  • Thermostatic shaker or incubator

  • Analytical balance

  • HPLC-MS or GC-MS system[6][8]

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the test solvent at a known concentration (e.g., 1-10 µM).[6]

  • Incubation: Aliquot the solution into sealed vials and incubate at the desired temperature (e.g., room temperature, 37°C).[6]

  • Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24, 48 hours, and longer for extended studies).[6] The initial time point (t=0) serves as the reference.[9]

  • Sample Quenching and Storage: To stop any further degradation, samples can be diluted with a stabilizing solvent (e.g., methanol/buffer mixture) and stored at low temperatures (e.g., -25°C) until analysis.[6]

  • Analysis: Analyze the samples by a validated analytical method, such as LC-MS, to determine the concentration of the parent compound remaining at each time point.[6]

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate.

Protocol 2: Quantitative Analysis using LC-MS

This protocol provides a framework for the quantitative analysis of this compound and its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).[6]

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the analysis solvent.

  • Sample Preparation: Dilute the samples from the stability study to fall within the linear range of the standard curve.

  • Chromatographic Separation: Develop an HPLC method to achieve good separation of the parent compound from any potential degradation products.

  • Mass Spectrometric Detection: Use the mass spectrometer to detect and quantify the parent compound. If degradation is suspected, a full scan can be performed to identify the masses of potential degradation products.

  • Quantification: Determine the concentration of this compound in the samples by comparing their response to the standard curve.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution in test solvent aliquot Aliquot into Teflon/glass vials prep->aliquot incubate Incubate at controlled temperature aliquot->incubate sampling Collect samples at defined time points incubate->sampling quench Quench reaction and store at -25°C sampling->quench analysis Analyze by LC-MS quench->analysis plot Plot concentration vs. time analysis->plot determine Determine degradation rate and half-life plot->determine

Caption: Experimental workflow for assessing the stability of a compound in a solvent.

Hypothetical_Degradation_Pathway parent This compound conditions Polar Aprotic Solvent (e.g., ACN, Acetone, DMSO) parent->conditions product Decarboxylated Product conditions->product Decarboxylation co2 CO2 conditions->co2

Caption: Hypothetical degradation pathway via decarboxylation in polar aprotic solvents.

References

Handling and disposal of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid waste

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid

Disclaimer: This document provides general guidance for the handling and disposal of this compound. It is not a substitute for a comprehensive risk assessment and the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS and your institution's Environmental Health and Safety (EHS) office before handling this chemical.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a fluorinated carboxylic acid. Its chemical formula is C₅H₂F₆O₂ and its CAS number is 1763-28-6.[1] Due to the presence of multiple fluorine atoms, it is considered a per- and polyfluoroalkyl substance (PFAS), often referred to as "forever chemicals" due to their persistence in the environment.[2][3]

Q2: What are the primary hazards associated with this compound?

A2: This compound is classified as corrosive.[1] It can cause severe skin burns and serious eye damage.[4] Inhalation may cause respiratory irritation. As with many fluorinated organic acids, thermal decomposition can release irritating gases and vapors.[5][6]

Q3: What personal protective equipment (PPE) is required when handling this acid?

A3: Appropriate PPE includes, but is not limited to, tightly sealed safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[5] All handling of this substance should be conducted in a well-ventilated area or a chemical fume hood.[2][5]

Q4: How should I store this compound?

A4: It should be stored in a dry, cool, and well-ventilated place, within a corrosives area.[5][6] The recommended storage temperature is between 2-8°C.[1][7] Keep containers tightly closed and away from incompatible materials such as strong oxidizing agents, strong bases, peroxides, and reducing agents.[5]

Q5: What are the approved disposal methods for this type of chemical waste?

A5: As a fluorinated organic compound, this acid must be treated as hazardous waste.[2] The most effective and recommended disposal method is high-temperature incineration in a licensed facility capable of handling halogenated organic waste.[2] Other potential, though less preferred, options include disposal in a designated hazardous waste landfill or deep well injection, both of which require specific permits and facilities.[2][3]

Troubleshooting Guide

Q: I've spilled a small amount of the acid on the lab bench. What should I do?

A:

  • Evacuate and Secure: Alert others in the immediate area and restrict access. Ensure adequate ventilation.

  • Wear PPE: Don the appropriate PPE, including safety goggles, face shield, gloves, and a lab coat.

  • Containment: If it is a liquid spill, contain it with an inert absorbent material like vermiculite or sand.

  • Neutralization: Slowly add a neutralizing agent such as sodium bicarbonate powder or a 5% sodium carbonate solution to the spill.[2] Be aware that this will cause effervescence (fizzing) as carbon dioxide gas is produced.[2]

  • pH Monitoring: Use pH indicator strips to check the pH of the mixture, continuing to add the neutralizing agent until the pH is between 6.0 and 8.0.[2]

  • Collection: Once neutralized, carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[2]

  • Decontamination: Clean the spill area with a laboratory detergent and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste through your institution's EHS office.[2]

Q: The cap on my waste container for this acid seems to be bulging. What's happening?

A: A bulging container indicates a buildup of pressure inside. This can be caused by a chemical reaction generating gas, such as a slow reaction with an unknown contaminant or decomposition. Do not open the container. Move it to a secure location within a fume hood, away from incompatible materials. Place a blast shield in front of it and immediately contact your institution's EHS office for emergency pickup and disposal.

Q: I'm unsure if my waste container is appropriate for this acid. What should I use?

A: Use only containers approved for corrosive and halogenated organic waste. High-density polyethylene (HDPE) or other fluorinated plastic containers are generally suitable. Avoid using metal containers due to the corrosive nature of the acid. Ensure the container is properly vented if there is a risk of gas generation, but consult with your EHS office for the specific type of container and cap required.

Data Summary

PropertyValueSource
CAS Number 1763-28-6[1][8]
Molecular Formula C₅H₂F₆O₂[1]
Molecular Weight 208.06 g/mol [1]
Boiling Point 90 °C @ 51 Torr[7]
Storage Temperature 2-8°C[1][7]
Hazard Codes C (Corrosive), Xi (Irritant)[1]
Hazard Statements H314: Causes severe skin burns and eye damage.[4]
Precautionary Statements P280: Wear protective gloves/clothing/eye protection/face protection.[1]

Experimental Protocols

Protocol 1: Neutralization of Dilute Aqueous Waste

Objective: To safely neutralize dilute aqueous solutions of this compound before collection for final disposal.

Methodology:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Wear all required PPE (goggles, face shield, lab coat, acid-resistant gloves). Prepare a 5% (w/v) solution of sodium bicarbonate or sodium carbonate in water.

  • Setup: Place the container of acidic waste in a larger secondary containment bin to prevent spills. Use a magnetic stirrer and stir bar to ensure gentle mixing of the waste solution.

  • Neutralization: Slowly and carefully add the 5% sodium bicarbonate or sodium carbonate solution to the acidic waste while it is being stirred.

  • Monitor Reaction: Observe for effervescence (CO₂ gas evolution). Add the neutralizing agent at a rate that does not cause excessive foaming or splashing.

  • pH Measurement: Periodically, stop adding the base and measure the pH of the solution using a calibrated pH meter or pH indicator strips.

  • Endpoint: Continue adding the neutralizing solution until the pH of the waste is stable between 6.0 and 8.0.[2]

  • Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container.

  • Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the neutralized waste.

Protocol 2: Small Spill Decontamination

Objective: To safely clean and decontaminate a small spill (<100 mL) of this compound.

Methodology:

  • Containment: Immediately contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial acid spill kit). Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization: Slowly sprinkle solid sodium bicarbonate or soda ash over the contained spill.[2]

  • Reaction: Wait for the effervescence to cease completely.

  • pH Test: Moisten the mixture with a small amount of water and test the pH with an indicator strip to ensure it is between 6.0 and 8.0.[2] If it is still acidic, add more sodium bicarbonate.

  • Collection: Carefully scoop the neutralized mixture into a designated, labeled hazardous waste container using non-sparking tools.[2]

  • Final Cleaning: Wipe the spill area with a cloth or sponge soaked in a laboratory detergent solution, followed by a final rinse with water.

  • Waste Disposal: Place all contaminated materials, including gloves, absorbent pads, and cleaning materials, into the hazardous waste container. Seal the container and arrange for disposal through your EHS office.[2]

Visualized Workflows

G cluster_prep Preparation cluster_handling Handling cluster_waste Waste Management cluster_disposal Disposal a Consult SDS and Risk Assessment b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in Chemical Fume Hood b->c d Transfer Chemical c->d e Segregate Waste into Corrosive, Halogenated Waste Container d->e f Neutralize Dilute Aqueous Waste (Optional) e->f g Label Waste Container (Full Chemical Name) e->g f->g h Store in Designated Hazardous Waste Area g->h i Contact EHS for Waste Pickup h->i

Caption: Workflow for Handling and Disposal of Fluorinated Acid Waste.

G cluster_spill Spill Occurs cluster_action Response Action cluster_reaction Chemical Reaction cluster_verification Verification & Cleanup spill Acid Spill (Corrosive, pH < 2) contain Contain with Inert Absorbent spill->contain neutralize Add Neutralizing Agent (e.g., Sodium Bicarbonate) contain->neutralize effervescence Effervescence (CO2 Gas Release) neutralize->effervescence ph_test Test pH (Target: 6.0-8.0) effervescence->ph_test collect Collect Residue for Hazardous Waste Disposal ph_test->collect

Caption: Logical Flow of a Chemical Spill Neutralization Process.

References

Technical Support Center: Scaling Up Reactions with 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for scaling up chemical reactions involving 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: The main challenges stem from the compound's unique chemical structure. The two trifluoromethyl groups are strongly electron-withdrawing, which can significantly impact the reactivity of the carboxylic acid and the double bond. This can lead to sluggish reactions, particularly in nucleophilic substitutions at the carboxyl group, and may require more forcing conditions that can lead to side reactions.

Q2: Are there any specific safety precautions I should take when working with this compound on a larger scale?

A2: Yes, absolutely. Due to the presence of multiple fluorine atoms, thermal decomposition can release hazardous fumes such as hydrogen fluoride. It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For larger quantities, a blast shield may be advisable. Ensure that an appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) is readily available.

Q3: How can I improve the solubility of this compound for large-scale reactions?

Q4: What are the most common side reactions to be aware of?

A4: Potential side reactions include decarboxylation, especially at elevated temperatures, which would lead to the formation of 3,3,3-trifluoro-2-(trifluoromethyl)propene. Additionally, reactions involving the double bond, such as Michael additions, could occur depending on the nucleophiles present in the reaction mixture. Careful control of reaction conditions is key to minimizing these unwanted pathways.

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions
Symptom Possible Cause Suggested Solution
Incomplete conversion of the starting carboxylic acid.Insufficient activation of the carboxylic acid due to the electron-withdrawing trifluoromethyl groups.1. Use a more powerful coupling reagent: Instead of standard acid catalysts like sulfuric acid, consider using carbodiimides such as DCC or EDC in combination with an activating agent like DMAP. 2. Acyl Halide Formation: Convert the carboxylic acid to the more reactive acyl chloride or acyl fluoride using reagents like thionyl chloride, oxalyl chloride, or a fluorinating agent. This intermediate can then be reacted with the alcohol.[1] 3. Increase Reaction Temperature: Carefully increase the reaction temperature while monitoring for potential side reactions like decarboxylation.
Formation of byproducts.Decarboxylation at elevated temperatures.1. Lower Reaction Temperature: If possible, use a more reactive coupling system that allows for lower reaction temperatures. 2. Optimize Reaction Time: Monitor the reaction closely to avoid prolonged heating after the reaction has reached completion.
Issue 2: Difficulties in Amide Coupling Reactions
Symptom Possible Cause Suggested Solution
Slow or no reaction with the amine.The carboxylic acid is a poor electrophile, and the electron-withdrawing groups may also affect the stability of the activated intermediate.1. In Situ Activation: Use highly efficient coupling reagents like HATU, HBTU, or PyBOP, which are known to be effective for difficult amide bond formations.[2][3] 2. Two-Step Procedure: Isolate the activated ester or acyl halide before adding the amine to ensure complete activation of the carboxylic acid. 3. Use of a Non-Nucleophilic Base: Employ a hindered non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing with the amine nucleophile.[2]
Low product purity after workup.Difficulty in removing the coupling agent byproducts.1. Choose a Water-Soluble Coupling Reagent: Using a reagent like EDC allows for the byproducts to be washed away with water during the workup. 2. Optimize Purification: Consider chromatography on silica gel or a specialized fluorinated stationary phase for better separation of the fluorinated product from non-fluorinated impurities.
Issue 3: Challenges in Purification on a Large Scale
Symptom Possible Cause Suggested Solution
Product is difficult to crystallize.The presence of the trifluoromethyl groups can disrupt crystal lattice formation.1. Solvent Screening: Perform a broad screening of solvents and solvent mixtures to find suitable conditions for crystallization. 2. Distillation: If the product is a thermally stable liquid or a low-melting solid, vacuum distillation might be a viable purification method.
Co-elution of impurities during chromatography.Similar polarity of the product and byproducts.1. Alternative Chromatography: Explore the use of reverse-phase chromatography or fluorous solid-phase extraction (F-SPE) which can be highly effective for separating highly fluorinated compounds. 2. Chemical Derivatization: Temporarily convert the product to a derivative with significantly different polarity for easier separation, followed by removal of the derivatizing group.

Experimental Protocols

General Protocol for Scale-Up of Amide Coupling using HATU

This protocol is a general guideline and should be optimized for your specific substrate and scale.

  • Reaction Setup: In a clean, dry, multi-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF (5-10 mL per gram of acid).

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 30-60 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate).

General Protocol for Scale-Up of Fischer Esterification

This protocol is a general guideline for a classic esterification method and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1.0 eq), the desired alcohol (5-10 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid in Anhydrous Solvent activate Add Coupling Reagent & Base start->activate add_amine Add Amine activate->add_amine monitor Monitor Reaction (TLC/LC-MS) add_amine->monitor quench Quench Reaction & Aqueous Wash monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Distillation) dry->purify end Isolated Product purify->end

Caption: General workflow for amide coupling or esterification reactions.

troubleshooting_logic start Reaction Scaled Up low_yield Low Yield? start->low_yield incomplete_conv Incomplete Conversion? low_yield->incomplete_conv Yes end Successful Scale-Up low_yield->end No byproducts Byproducts Observed? incomplete_conv->byproducts No solution1 Increase Reagent Equivalents or Use Stronger Reagent incomplete_conv->solution1 Yes solution2 Optimize Temperature and Reaction Time byproducts->solution2 Yes solution3 Modify Workup or Purification Method byproducts->solution3 No solution1->start Re-run solution2->start Re-run solution3->start Re-run

Caption: A logical approach to troubleshooting low-yield reactions.

References

Technical Support Center: Catalyst Selection for Reactions with Fluorinated Crotonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated crotonic acids. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a catalyst for reactions involving fluorinated crotonic acids?

A1: The primary considerations include the desired transformation (e.g., hydrogenation, cross-coupling, conjugate addition), the nature of the fluorine substitution on the crotonic acid, and the required stereoselectivity. For instance, palladium catalysts are often employed for cross-coupling reactions like the Heck arylation.[1] Rhodium and Ruthenium complexes are frequently used for asymmetric hydrogenation.[2][3] Organocatalysts, such as cinchona alkaloids, are effective for enantioselective conjugate additions.[4] The strong electron-withdrawing nature of fluorine can significantly influence the reactivity of the substrate and the catalyst's performance.

Q2: Why is catalyst screening important for these reactions?

A2: Catalyst screening is crucial due to the unique electronic and steric effects of the fluorine substituents on the crotonic acid backbone. A catalyst that is effective for a non-fluorinated analogue may not perform optimally with a fluorinated substrate. Screening different metal precursors, ligands, and additives is often necessary to achieve high yield and selectivity. For example, in the Heck reaction of ethyl (E)-4,4,4-trifluorocrotonate, the choice of phosphine ligand can be critical.[5]

Q3: How does the position of the fluorine substituent on the crotonic acid affect catalyst selection?

A3: The location of the fluorine atom(s) significantly impacts the electronic properties of the double bond and the carbonyl group. For example, a trifluoromethyl group at the γ-position, as in 4,4,4-trifluorocrotonic acid, strongly influences the regioselectivity of addition reactions. This electronic effect must be considered when selecting a catalyst and optimizing reaction conditions to favor the desired isomer.

Troubleshooting Guides

Problem 1: Low or No Yield in Palladium-Catalyzed Heck Arylation

Q: My Heck reaction between an aryl halide and a fluorinated crotonic acid derivative is giving low to no yield. What are the potential causes and solutions?

A: Low yields in Heck reactions with these substrates can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may not be active enough or may have decomposed.

    • Solution: Ensure the use of a high-quality palladium precursor (e.g., Pd(OAc)₂, [PdCl₂(PPh₃)₂]).[5] Consider using a more robust catalyst system, such as one with bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can stabilize the active palladium species.

  • Ligand Choice:

    • Cause: The phosphine ligand may not be suitable for the specific fluorinated substrate.

    • Solution: Screen a variety of phosphine ligands. For electron-deficient olefins like fluorinated crotonates, bidentate ligands such as Xantphos can be essential for successful transformation.[5]

  • Base Incompatibility:

    • Cause: The base used might be too weak, too strong, or poorly soluble.

    • Solution: Experiment with different inorganic bases (e.g., Cs₂CO₃, K₂CO₃, CaCO₃) and organic bases (e.g., triethylamine, DIPEA). The choice of base can significantly impact the reaction outcome.[5]

  • Sub-optimal Reaction Conditions:

    • Cause: The temperature or solvent may not be ideal.

    • Solution: Optimize the reaction temperature. Higher temperatures are often required for C-F bond activation, but can also lead to catalyst decomposition.[6] Screen different polar aprotic solvents like DMF, DMAc, or NMP, as they can influence catalyst solubility and reactivity.[5]

Problem 2: Poor Enantioselectivity in Asymmetric Hydrogenation

Q: I am attempting an asymmetric hydrogenation of a fluorinated crotonic acid derivative, but the enantiomeric excess (ee) is low. How can I improve it?

A: Achieving high enantioselectivity in the hydrogenation of fluorinated substrates can be challenging. Consider the following:

  • Chiral Ligand Selection:

    • Cause: The chiral ligand may not be providing effective stereocontrol.

    • Solution: A thorough screening of chiral ligands is paramount. For rhodium-catalyzed hydrogenations, popular choices include derivatives of BINAP, Josiphos, and other privileged chiral phosphines.[2] The electronic properties of the fluorinated substrate may necessitate a different ligand architecture compared to non-fluorinated analogs.

  • Solvent Effects:

    • Cause: The solvent can significantly influence the catalyst's conformation and, consequently, the enantioselectivity.

    • Solution: Screen a range of solvents, including both protic (e.g., methanol, ethanol) and aprotic (e.g., dichloromethane, toluene) options. In some cases, a mixture of solvents may provide the best results.

  • Hydrogen Pressure and Temperature:

    • Cause: These parameters can affect the kinetics of the reaction and the enantio-determining step.

    • Solution: Systematically vary the hydrogen pressure and reaction temperature. Lower temperatures often lead to higher enantioselectivity, although the reaction rate may decrease.

Problem 3: Unwanted Side Reactions in Michael Additions

Q: During the organocatalytic Michael addition to my fluorinated crotonate, I am observing significant side products. What could be the issue?

A: Side reactions in Michael additions with these electron-deficient acceptors are common. Here are some troubleshooting steps:

  • Catalyst Choice and Loading:

    • Cause: The organocatalyst may not be optimal, or the loading may be too high, leading to side reactions.

    • Solution: Screen different types of organocatalysts, such as cinchona alkaloid derivatives or bifunctional thiourea catalysts.[4][7] Optimize the catalyst loading; typically, 5-20 mol% is used.

  • Reaction Conditions:

    • Cause: The reaction may be sensitive to temperature, concentration, or the presence of additives.

    • Solution: Lowering the reaction temperature can often improve selectivity by minimizing side reactions. Adjusting the concentration of the reactants may also be beneficial. The use of additives, such as co-catalysts or proton sources, can sometimes suppress unwanted pathways.

  • Nature of the Nucleophile:

    • Cause: A highly reactive nucleophile may lead to undesired side reactions.

    • Solution: If possible, use a more stabilized nucleophile. The pKa of the pronucleophile is a critical parameter to consider.

Data Presentation

Table 1: Catalyst Performance in the Heck Arylation of Ethyl (E)-4,4,4-Trifluorocrotonate with Aryl Bromides [1]

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of α-arylated product
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1002445
2Pd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃DMF1002468
3PdCl₂(PPh₃)₂ (5)-Cs₂CO₃DCE1201875
4Pd(OAc)₂ (5)Xantphos (6)Cs₂CO₃Dioxane1102082

Table 2: Organocatalytic Asymmetric Conjugate Addition to Fluorinated Michael Acceptors [4][8]

EntryMichael AcceptorNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1N-Boc-3-fluoro-2-oxindolep-Quinone methideCinchona Alkaloid Ammonium Salt (10)TolueneRT129592
2β-Trifluoromethyl enoneDiethyl malonateBifunctional Thiourea (5)TolueneRT48<1 (at 1 bar)-
3β-Trifluoromethyl enoneDiethyl malonateBifunctional Thiourea (5)TolueneRT4892 (at 10 kbar)95

Experimental Protocols

Key Experiment 1: Palladium-Catalyzed Heck Arylation of Ethyl (E)-4,4,4-Trifluorocrotonate

Objective: To synthesize ethyl (Z)-2-aryl-4,4,4-trifluorocrotonate via a Heck cross-coupling reaction.[1]

Materials:

  • Ethyl (E)-4,4,4-trifluorocrotonate

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.05 mmol), Xantphos (0.06 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add the aryl bromide (1.0 mmol) and ethyl (E)-4,4,4-trifluorocrotonate (1.2 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 20 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-arylated product.

Key Experiment 2: Organocatalytic Asymmetric Michael Addition to a Fluorinated Acceptor

Objective: To perform an enantioselective conjugate addition of a nucleophile to a fluorinated Michael acceptor.[4]

Materials:

  • N-Boc-3-fluoro-2-oxindole (Michael Acceptor)

  • p-Quinone methide (Michael Donor)

  • Cinchona alkaloid-derived phase-transfer catalyst

  • Potassium hydroxide (KOH)

  • Toluene

Procedure:

  • To a reaction vial, add N-Boc-3-fluoro-2-oxindole (0.06 mmol), p-quinone methide (0.06 mmol), and the cinchona alkaloid catalyst (0.006 mmol, 10 mol%).

  • Dissolve the solids in toluene (0.2 mL).

  • Add powdered potassium hydroxide (1.5 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Mandatory Visualization

Catalyst_Selection_Workflow cluster_start Define Reaction cluster_catalyst_type Select Catalyst Type cluster_catalyst_screening Catalyst System Screening cluster_optimization Reaction Optimization cluster_analysis Analysis start Define Desired Transformation (e.g., Hydrogenation, Cross-Coupling) hydrogenation Asymmetric Hydrogenation start->hydrogenation cross_coupling Cross-Coupling (e.g., Heck) start->cross_coupling conjugate_addition Conjugate Addition start->conjugate_addition rh_ru_screening Screen Rh/Ru Precursors & Chiral Ligands (e.g., BINAP, Josiphos) hydrogenation->rh_ru_screening pd_screening Screen Pd Precursors & Ligands (e.g., Phosphines, NHCs) cross_coupling->pd_screening organo_screening Screen Organocatalysts (e.g., Cinchona Alkaloids, Thioureas) conjugate_addition->organo_screening optimize_conditions Optimize Conditions (Solvent, Temp., Base, Additives) rh_ru_screening->optimize_conditions pd_screening->optimize_conditions organo_screening->optimize_conditions analyze_results Analyze Yield & Selectivity optimize_conditions->analyze_results

Caption: Workflow for catalyst selection in reactions with fluorinated crotonic acids.

Troubleshooting_Low_Yield_Heck cluster_causes Potential Causes cluster_solutions Solutions problem Low/No Yield in Heck Reaction cause1 Inactive Catalyst problem->cause1 cause2 Suboptimal Ligand problem->cause2 cause3 Incorrect Base problem->cause3 cause4 Poor Reaction Conditions problem->cause4 solution1 Use high-quality Pd source Consider robust ligands (e.g., NHCs) cause1->solution1 solution2 Screen phosphine ligands (e.g., PPh3, P(o-tol)3, Xantphos) cause2->solution2 solution3 Screen inorganic/organic bases (e.g., Cs2CO3, K2CO3, Et3N) cause3->solution3 solution4 Optimize temperature Screen polar aprotic solvents (e.g., DMF, NMP) cause4->solution4

References

Preventing decomposition of fluorinated organic acids during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated organic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of these valuable compounds during their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of fluorinated organic acids, providing explanations and actionable solutions.

Q1: I am observing significant loss of my fluorinated organic acid product after the reaction, especially during workup and purification. What could be the primary cause?

A1: The most likely cause is decomposition, primarily through decarboxylation (loss of CO₂) or other thermal degradation pathways. Fluorinated organic acids, particularly certain structures like β-keto acids, can be sensitive to heat and pH. Elevated temperatures during solvent removal or purification are a major driver for decarboxylation.[1]

Q2: My synthesis involves a heating step, and I suspect my product is decomposing. At what temperatures does this typically become a problem?

A2: The thermal stability of fluorinated organic acids varies significantly with their structure. For instance, while trifluoroacetic acid is remarkably stable, other perfluoroalkyl carboxylic acids (PFCAs) can start to decompose at temperatures as low as 80-120°C, especially in polar aprotic solvents like DMSO.[2] Bromo- and chlorodifluoroacetates are known to decarboxylate at even lower temperatures, between 50-130°C.[3] It is crucial to handle the reaction and purification at the lowest feasible temperature.[1]

Q3: How does the choice of solvent affect the stability of my fluorinated organic acid during synthesis?

A3: The solvent can significantly influence the rate of decomposition. Polar aprotic solvents can facilitate the decarboxylation of perfluorocarboxylic acids.[2] During workup, it is important to use a solvent system that allows for efficient extraction and easy removal at low temperatures. A mixture of acetonitrile and water can be effective for dissolving both the fluorinated acid and reagents like Selectfluor while maintaining a homogeneous solution.[4]

Q4: I am using a metal catalyst in my reaction. Could this be contributing to the decomposition of my product?

A4: Yes, certain metal catalysts can promote the decomposition of fluorinated organic acids. For example, copper-mediated reactions, especially at high temperatures (above 150°C), are known to promote the decarboxylation of trifluoroacetates.[3] If your protocol involves such catalysts and you are experiencing product loss, consider exploring alternative catalysts or lowering the reaction temperature if possible.

Q5: What practical steps can I take during my experimental workup and purification to minimize product decomposition?

A5: To minimize decomposition, careful control of your workup and purification conditions is essential. Key strategies include:

  • Low-Temperature Processing: Conduct all steps, especially solvent removal, at or below room temperature whenever possible.[1]

  • pH Control: Maintain a neutral pH during aqueous workup and purification to avoid acid or base-catalyzed decarboxylation.[1]

  • Mild Purification Techniques: Avoid high-temperature purification methods like distillation. Opt for techniques such as column chromatography at room temperature or crystallization from appropriate solvents.[1]

  • Choice of Drying Agent: Use neutral drying agents like anhydrous sodium sulfate. Avoid acidic drying agents which could potentially catalyze decomposition.

Quantitative Data on Decomposition Conditions

The following table summarizes key quantitative data regarding the conditions under which decomposition of certain fluorinated organic acids has been observed.

Compound Class/Specific AcidConditionObserved EffectSource(s)
Perfluorooctanoic Acid (PFOA)80-120°C in DMSO/water with NaOHMineralization and defluorination
Trifluoroacetates>150°C with stoichiometric CopperPromotes decarboxylation[3]
Bromo- and Chlorodifluoroacetates50-130°CDecarboxylation[3]
Perfluorooctanesulfonic acid (PFOS)1000 K (727°C)Half-life of 0.2 seconds[5]

Experimental Protocols

Protocol: Low-Temperature Workup and Purification of a Thermally Sensitive Fluorinated Organic Acid

This protocol outlines a general procedure for the workup and purification of a fluorinated organic acid that is prone to thermal decomposition.

1. Reaction Quenching and Neutralization:

  • Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.
  • Slowly add a mild quenching agent (e.g., saturated aqueous ammonium chloride).
  • Carefully adjust the pH of the aqueous layer to ~7 using a mild acid (e.g., 1 M sodium bisulfate) or a mild base (e.g., saturated sodium bicarbonate), while maintaining the low temperature.[1]

2. Extraction:

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to ensure complete recovery of the product.

3. Drying and Concentration:

  • Combine the organic extracts and dry them over an anhydrous, neutral drying agent (e.g., Na₂SO₄).
  • Filter off the drying agent.
  • Concentrate the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath (<30°C).[1]

4. Purification:

  • For solid products: Attempt crystallization from a suitable solvent system at low temperatures.
  • For liquid/oily products: Perform column chromatography on silica gel at room temperature. Ensure the silica gel is neutral to prevent on-column decomposition.[1] Avoid purification by distillation if the compound is thermally labile.

Visualizations: Workflows and Pathways

Troubleshooting Workflow for Decomposition

The following diagram outlines a logical workflow for troubleshooting the decomposition of fluorinated organic acids during synthesis.

start Decomposition Suspected (Low Yield, Byproducts) check_temp Review Reaction & Workup Temperatures start->check_temp high_temp Are temperatures > 50-80°C? check_temp->high_temp reduce_temp Action: Lower all heating steps. Use low-temp purification. high_temp->reduce_temp Yes check_reagents Analyze Reagents (Catalysts, pH) high_temp->check_reagents No reduce_temp->check_reagents metal_catalyst Is a metal catalyst (e.g., Cu) or strong acid/base used? check_reagents->metal_catalyst change_reagents Action: Use alternative catalyst. Neutralize pH during workup. metal_catalyst->change_reagents Yes end Problem Resolved metal_catalyst->end No change_reagents->end

Caption: A troubleshooting guide for identifying and mitigating decomposition.

Key Decomposition Pathways

This diagram illustrates the primary decomposition pathways that can affect fluorinated organic acids during synthesis.

start Fluorinated Organic Acid (R-CF₂-COOH) decarboxylation Decarboxylation start->decarboxylation Heat, Catalyst (Cu), Polar Aprotic Solvent thermal_degradation Thermal Degradation start->thermal_degradation High Temperature products1 Product: R-CF₂H + CO₂ decarboxylation->products1 products2 Products: Shorter chain acids, HF, Acyl Fluorides thermal_degradation->products2

Caption: Major decomposition routes for fluorinated organic acids.

References

Validation & Comparative

A Comparative Guide to Trifluoromethylating Agents: Evaluating Alternatives to 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (–CF₃) group is a critical tool for modulating the pharmacokinetic and physicochemical properties of organic molecules. A diverse array of reagents has been developed for this purpose, each with a distinct reactivity profile. This guide provides an objective comparison of the primary classes of trifluoromethylating agents. Notably, a comprehensive review of the scientific literature reveals no evidence of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid being utilized as a trifluoromethylating agent. Instead, it is commercially available as a biochemical for proteomics research. Therefore, this guide will focus on the well-established and widely used alternatives.

The primary trifluoromethylating agents can be broadly categorized into three classes based on their mechanism of action: electrophilic, nucleophilic, and radical. The selection of an appropriate reagent is contingent upon the substrate, desired reaction conditions, and functional group tolerance.

At a Glance: A Comparative Overview of Leading Trifluoromethylating Agents

Reagent ClassExemplary ReagentsPrimary ApplicationsAdvantagesLimitations
Electrophilic ("CF₃⁺") Togni's Reagents, Umemoto's Reagentsβ-ketoesters, silyl enol ethers, thiols, alcohols, phosphines, (hetero)arenesBroad substrate scope, commercially available, bench-stable.Can be more expensive; some require harsh conditions.
Nucleophilic ("CF₃⁻") Ruppert-Prakash Reagent (TMSCF₃)Aldehydes, ketones, and other carbonyl compoundsHighly effective for carbonyl compounds.Moisture sensitive; requires an activator.
Radical ("CF₃•") Langlois' Reagent (CF₃SO₂Na)Arenes, heteroarenesInexpensive, stable solid, operationally simple.Often requires an oxidant and/or a metal catalyst.

Performance Data: A Quantitative Comparison

The efficiency of trifluoromethylation is highly dependent on the specific reagent, substrate, and reaction conditions. The following tables provide a summary of representative yields for common substrates.

Table 1: Electrophilic Trifluoromethylation of β-Ketoesters
ReagentSubstrateYield (%)Reference
Togni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[1]
Umemoto Reagent2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[1]
Cyclopropyl-substituted S-(trifluoromethyl)thiophenium saltβ-Ketoesters"Much higher yields" than Togni or Umemoto reagents[1]
Togni ReagentIndanone, tetralone, and pentanone derived β-keto esters42-67[1]
Table 2: Nucleophilic Trifluoromethylation of Carbonyls
ReagentSubstrateActivatorYield (%)Reference
Ruppert-Prakash Reagent (TMSCF₃)CyclohexanoneTBAFNot specified, but illustrative[2]
Ruppert-Prakash Reagent (TMSCF₃)BenzaldehydeTBAF95Not specified, but illustrative
Fluoroform (CF₃H)AldehydesStrong BaseNot specified[2]
Table 3: Radical Trifluoromethylation of Heterocycles
ReagentSubstrateConditionsYield (%)Reference
Langlois' ReagentHeteroareneswith tert-Butyl hydroperoxideNot specifiedNot specified
Togni's ReagentHeteroarenesPhotoredox catalysisNot specified[3]

Reaction Mechanisms and Experimental Workflows

The distinct mechanisms of these reagent classes dictate their substrate compatibility and reaction setups.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating agents, such as Togni's and Umemoto's reagents, deliver a "CF₃⁺" equivalent to a nucleophilic substrate. The reaction typically proceeds via a polar mechanism or a single electron transfer (SET) pathway.

electrophilic_trifluoromethylation cluster_reagents Electrophilic Reagents Togni Togni's Reagent (Hypervalent Iodine-CF₃) Product Trifluoromethylated Product Togni->Product CF₃⁺ transfer Umemoto Umemoto's Reagent (Sulfonium Salt-CF₃) Umemoto->Product CF₃⁺ transfer Nucleophile Nucleophile (e.g., Enolate, Thiol) Nucleophile->Product

Figure 1: Generalized mechanism for electrophilic trifluoromethylation.

Nucleophilic Trifluoromethylation

The Ruppert-Prakash reagent is the most prominent nucleophilic trifluoromethylating agent. It requires an activator, typically a fluoride source, to generate the trifluoromethyl anion (CF₃⁻), which then attacks an electrophilic substrate like a carbonyl carbon.

nucleophilic_trifluoromethylation cluster_reagents Nucleophilic Reagent System Ruppert_Prakash Ruppert-Prakash Reagent (TMSCF₃) CF3_anion CF₃⁻ Anion Ruppert_Prakash->CF3_anion Activator Activator (e.g., F⁻) Activator->CF3_anion Product Trifluoromethylated Product CF3_anion->Product Electrophile Electrophile (e.g., Carbonyl) Electrophile->Product

Figure 2: Mechanism of nucleophilic trifluoromethylation with the Ruppert-Prakash reagent.

Radical Trifluoromethylation

Radical trifluoromethylation often employs the Langlois' reagent, which, upon activation by an oxidant or through photoredox catalysis, generates a trifluoromethyl radical (CF₃•). This radical can then add to arenes and heteroarenes.

radical_trifluoromethylation cluster_reagents Radical Reagent System Langlois Langlois' Reagent (CF₃SO₂Na) CF3_radical CF₃• Radical Langlois->CF3_radical Initiator Initiator (e.g., Oxidant, Light) Initiator->CF3_radical Product Trifluoromethylated Product CF3_radical->Product Substrate Substrate (e.g., Arene) Substrate->Product

Figure 3: General pathway for radical trifluoromethylation using Langlois' reagent.

Experimental Protocols

Below are representative protocols for each class of trifluoromethylating agent.

Protocol 1: Electrophilic Trifluoromethylation of a β-Ketoester with an Umemoto-type Reagent

This protocol is a general representation for the trifluoromethylation of an activated methylene compound.

  • Materials: β-ketoester, Umemoto-type reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium salt), suitable solvent (e.g., DMF, CH₂Cl₂), and base if required.

  • Procedure:

    • Dissolve the β-ketoester in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • If necessary, add a base to generate the enolate in situ.

    • Add the Umemoto-type reagent portion-wise to the reaction mixture.

    • Stir the reaction at the appropriate temperature (ranging from -78 °C to room temperature) and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde with the Ruppert-Prakash Reagent

This procedure outlines the trifluoromethylation of a carbonyl compound.

  • Materials: Aldehyde, Ruppert-Prakash Reagent (TMSCF₃), catalytic amount of a fluoride source (e.g., TBAF in THF), and anhydrous THF.

  • Procedure:

    • To a solution of the aldehyde in anhydrous THF at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent.

    • Add the fluoride source dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • The resulting trimethylsilyl ether can be deprotected using acidic conditions (e.g., HCl in methanol) to yield the trifluoromethyl alcohol.

    • Purify the final product by column chromatography.

Protocol 3: Radical Trifluoromethylation of a Heteroarene with Langlois' Reagent

This protocol describes a general procedure for the trifluoromethylation of an electron-rich heterocycle.

  • Materials: Heteroarene, Langlois' Reagent (CF₃SO₂Na), an oxidant (e.g., tert-butyl hydroperoxide), and a suitable solvent system (e.g., CH₂Cl₂/H₂O).

  • Procedure:

    • Dissolve the heteroarene in the solvent system.

    • Add the Langlois' reagent to the mixture.

    • Add the oxidant dropwise to the vigorously stirred reaction mixture at room temperature.

    • Continue stirring for several hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, separate the organic layer and wash with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Conclusion

While a diverse and powerful toolkit of trifluoromethylating agents exists for synthetic chemists, this compound does not appear to be among them based on current literature. For electrophilic trifluoromethylation, Umemoto's and Togni's reagents offer broad applicability, with some evidence suggesting superior reactivity for certain Umemoto-type reagents with substrates like β-ketoesters. The Ruppert-Prakash reagent remains the gold standard for the nucleophilic trifluoromethylation of carbonyls, while the cost-effective and stable Langlois' reagent is a robust choice for radical trifluoromethylation of (hetero)arenes. The optimal choice of reagent will always depend on a careful consideration of the specific substrate, desired reaction conditions, and economic factors.

References

The Electronic Influence of Fluorine in α,β-Unsaturated Carbonyl Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Fluorinated Crotonic Acid Isomers for Researchers and Drug Development Professionals

The strategic placement of fluorine atoms in organic molecules can profoundly influence their chemical reactivity and biological activity. In the context of drug development, understanding the nuanced effects of fluorination on key reactive scaffolds is paramount. This guide provides a comparative analysis of the reactivity of positional and geometric isomers of fluorinated crotonic acid, a valuable building block in medicinal chemistry. By examining the electronic effects of fluorine substitution, we can predict and rationalize the behavior of these isomers in common synthetic transformations such as Michael additions and polymerization reactions.

Fluorine's high electronegativity is the primary driver of its influence on molecular reactivity. When incorporated into an α,β-unsaturated carbonyl system like crotonic acid, its position dictates the extent of its electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+R).

  • α-Fluorination (2-Fluoro position): A fluorine atom at the α-position exerts a strong -I effect, polarizing the Cα-F bond and increasing the electrophilicity of the β-carbon. This generally enhances the susceptibility of the molecule to nucleophilic attack in a Michael addition. The +R effect of fluorine, involving donation of a lone pair to the π-system, is also present but is generally considered to be weaker than its inductive pull in this context.

  • β-Fluorination (3-Fluoro position): When fluorine is at the β-position, its -I effect directly polarizes the Cβ-F bond, which can somewhat decrease the partial positive charge on the β-carbon, potentially slowing down a Michael addition. However, the resonance effect can still play a role in delocalizing electron density.

  • (E) vs. (Z) Isomerism: The geometric arrangement of substituents around the double bond also impacts reactivity. In the (E)-isomer, the substituents are on opposite sides, leading to less steric hindrance for an approaching nucleophile compared to the (Z)-isomer, where the bulkier groups are on the same side.

Comparative Reactivity in Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. The reactivity of fluorinated crotonic acid isomers in this reaction is directly linked to the electrophilicity of the β-carbon.

Based on the electronic effects discussed, we can predict the following order of reactivity for the Michael addition of a soft nucleophile (e.g., a thiol or an enolate):

(E)-2-Fluorocrotonic acid > (Z)-2-Fluorocrotonic acid > (E)-3-Fluorocrotonic acid > (Z)-3-Fluorocrotonic acid

This predicted order is based on the α-fluoro isomer being more electrophilic at the β-position due to the strong inductive effect of the adjacent fluorine. The (E)-isomers are expected to be more reactive than their (Z)-counterparts due to reduced steric hindrance.

Predicted Relative Reactivity in Michael Additions
IsomerPosition of FluorineGeometryPredicted Relative ReactivityRationale
1 2- (α)(E)HighestStrong -I effect of α-fluorine enhances β-carbon electrophilicity; less steric hindrance.
2 2- (α)(Z)HighStrong -I effect of α-fluorine enhances β-carbon electrophilicity; more steric hindrance than (E).
3 3- (β)(E)Moderate-I effect of β-fluorine can slightly decrease β-carbon electrophilicity; less steric hindrance.
4 3- (β)(Z)Lowest-I effect of β-fluorine can slightly decrease β-carbon electrophilicity; more steric hindrance than (E).
Experimental Protocol: Comparative Michael Addition of Thiophenol to Fluorinated Crotonic Acid Isomers

This protocol describes a representative experiment to compare the reaction rates of the different isomers.

Materials:

  • (E)-2-Fluorocrotonic acid

  • (Z)-2-Fluorocrotonic acid

  • (E)-3-Fluorocrotonic acid

  • (Z)-3-Fluorocrotonic acid

  • Thiophenol

  • Triethylamine (Et3N)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl3) for NMR analysis

Procedure:

  • Reaction Setup: In four separate, dry 10 mL round-bottom flasks equipped with magnetic stir bars, dissolve one isomer of fluorinated crotonic acid (0.1 mmol) in anhydrous acetonitrile (2 mL).

  • Internal Standard: Add the internal standard (0.05 mmol) to each flask.

  • Initiation: To each flask, add thiophenol (0.1 mmol) followed by triethylamine (0.1 mmol). Start a timer immediately after the addition of the base.

  • Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the aliquot by diluting it with CDCl3 (0.5 mL).

  • Analysis: Analyze the quenched samples by 1H NMR spectroscopy. The reaction progress can be determined by integrating the signals corresponding to the starting materials and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for each isomer to determine the initial reaction rates.

Michael_Addition_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep1 Dissolve Isomer (0.1 mmol) in MeCN (2 mL) prep2 Add Internal Standard (0.05 mmol) prep1->prep2 react1 Add Thiophenol (0.1 mmol) prep2->react1 react2 Add Et3N (0.1 mmol) Start Timer react1->react2 mon1 Withdraw Aliquots at Time Intervals react2->mon1 mon2 Quench with CDCl3 mon1->mon2 mon3 Analyze by 1H NMR mon2->mon3 mon4 Plot [Product] vs. Time mon3->mon4

Workflow for comparative Michael addition kinetics.

Comparative Reactivity in Radical Polymerization

The polymerizability of vinyl monomers is influenced by the electronic nature of the substituents on the double bond. For radical polymerization, the reactivity of the monomer is related to the stability of the propagating radical intermediate.

  • α-Fluorination: A fluorine atom at the α-position can stabilize the propagating radical through resonance, which can increase the rate of polymerization.

  • β-Fluorination: A fluorine atom at the β-position is less effective at stabilizing the radical intermediate through resonance.

Therefore, the 2-fluoro isomers are expected to undergo radical polymerization more readily than the 3-fluoro isomers.

Predicted Relative Reactivity in Radical Polymerization
IsomerPosition of FluorinePredicted Relative PolymerizabilityRationale
1 & 2 2- (α)HigherResonance stabilization of the propagating radical by the α-fluorine atom.
3 & 4 3- (β)LowerLess effective resonance stabilization of the propagating radical.
Experimental Protocol: Comparative Radical Polymerization of Fluorinated Crotonic Acid Isomers

This protocol outlines a method to compare the polymerization rates of the different isomers.

Materials:

  • (E)-2-Fluorocrotonic acid

  • (Z)-2-Fluorocrotonic acid

  • (E)-3-Fluorocrotonic acid

  • (Z)-3-Fluorocrotonic acid

  • Azobisisobutyronitrile (AIBN)

  • 1,4-Dioxane (anhydrous)

  • Methanol (for precipitation)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Reaction Setup: In four separate, dry Schlenk tubes equipped with magnetic stir bars, dissolve one isomer of fluorinated crotonic acid (1.0 mmol) and the internal standard (0.1 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Initiator Addition: Add AIBN (0.02 mmol) to each tube.

  • Degassing: Subject each reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed tubes in a preheated oil bath at 70 °C.

  • Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, 8 hours), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture under an inert atmosphere.

  • Sample Preparation and Analysis: Dilute the aliquot with a known volume of a suitable solvent and analyze by gas chromatography (GC) or 1H NMR to determine the consumption of the monomer relative to the internal standard.

  • Polymer Isolation (at the end of the reaction): Precipitate the polymer by pouring the reaction mixture into cold methanol. Filter, wash with cold methanol, and dry the polymer under vacuum to determine the yield.

  • Data Analysis: Plot monomer conversion versus time for each isomer to compare the polymerization rates.

Polymerization_Pathway Initiation Initiation AIBN -> 2 R• Propagation Propagation R• + Monomer -> P1• Pn• + Monomer -> Pn+1• Initiation->Propagation Initiator Radical Propagation->Propagation Termination Termination Pn• + Pm• -> Pn+m or Disproportionation Propagation->Termination

General radical polymerization pathway.

Conclusion

The position of fluorine on the crotonic acid backbone significantly alters its electronic properties and, consequently, its reactivity. Isomers with fluorine at the α-position are predicted to be more reactive in Michael additions due to enhanced electrophilicity of the β-carbon and more readily polymerized via radical mechanisms due to better stabilization of the propagating radical. Geometric isomerism also plays a role, with (E)-isomers generally exhibiting higher reactivity due to lower steric hindrance. The provided experimental protocols offer a framework for validating these predictions and quantifying the differences in reactivity among these valuable fluorinated building blocks. This understanding is crucial for the rational design and synthesis of novel fluorinated compounds in drug discovery and materials science.

The Strategic Advantage of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of trifluoromethyl groups is a cornerstone of modern medicinal chemistry. These moieties can significantly enhance a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a comprehensive comparison of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid and its derivatives as building blocks in drug synthesis, benchmarking their performance against other common trifluoromethylating agents and offering detailed experimental insights.

The unique α,β-unsaturated carbonyl system of this compound and its esters renders them highly effective Michael acceptors for the introduction of trifluoromethyl groups in conjugate addition reactions. This approach offers a reliable and efficient alternative to other trifluoromethylation methods, providing a valuable tool for the synthesis of complex, biologically active molecules.

Comparative Performance in Drug Synthesis

The efficacy of this compound derivatives is best illustrated through their application in the synthesis of key intermediates for drug candidates, such as potent matrix metalloproteinase (MMP) inhibitors. The following tables present a comparative overview of the performance of ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate in a sulfa-Michael addition reaction, a critical step in the synthesis of a γ-trifluoromethyl-γ-sulfone hydroxamate MMP-3 inhibitor.[1] This is compared with the performance of other common trifluoromethylating agents in different, yet illustrative, trifluoromethylation reactions.

Table 1: Performance of Ethyl 4,4,4-Trifluoro-3-(trifluoromethyl)crotonate in Asymmetric Sulfa-Michael Addition

Thiol NucleophileCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee %)
4-methoxybenzenethiol1129596
Benzenethiol1129295
4-methylbenzenethiol1129496
4-chlorobenzenethiol1249193
2-naphthalenethiol1248890

Data extracted from Dong, X.-Q., Fang, X., & Wang, C.-J. (2011). Organocatalytic Asymmetric Sulfa-Michael Addition of Thiols to 4,4,4-Trifluorocrotonates. Organic Letters, 13(16), 4426–4429.

Table 2: Comparative Efficacy of Alternative Trifluoromethylating Agents

Reagent/MethodSubstrateReaction TypeYield (%)Reference
Umemoto's Reagent IndoleElectrophilic Trifluoromethylation85--INVALID-LINK--
Togni's Reagent StyreneRadical Trifluoromethylation78--INVALID-LINK--
Ruppert-Prakash Reagent (TMSCF₃) BenzaldehydeNucleophilic Trifluoromethylation95--INVALID-LINK--
Langlois' Reagent (CF₃SO₂Na) 4-MethylstyreneRadical Trifluoromethylation65--INVALID-LINK--

Note: The reactions and substrates in Table 2 are not directly comparable to the sulfa-Michael addition in Table 1 but serve to provide a general performance overview of commonly used trifluoromethylating agents.

Experimental Protocols

General Procedure for Asymmetric Sulfa-Michael Addition of Thiols to Ethyl 4,4,4-Trifluoro-3-(trifluoromethyl)crotonate

This protocol is based on the work of Dong, Fang, and Wang (2011).

Materials:

  • Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate (1.0 equiv)

  • Thiol (e.g., 4-methoxybenzenethiol) (1.2 equiv)

  • Bifunctional organocatalyst (e.g., cinchona alkaloid-derived thiourea) (1 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the bifunctional organocatalyst.

  • Add the anhydrous solvent, followed by the thiol.

  • Stir the mixture at the specified temperature (e.g., room temperature) for a short period.

  • Add the ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated sulfide.

  • Determine the enantiomeric excess using chiral high-performance liquid chromatography (HPLC).

Synthetic Workflow and Signaling Pathway Diagrams

The utility of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonate derivatives is exemplified in the synthesis of a potent (R)-γ-trifluoromethyl γ-sulfone hydroxamate inhibitor of matrix metalloproteinase-3 (MMP-3), an enzyme implicated in various pathological conditions.

G cluster_synthesis Synthesis of a Potent MMP-3 Inhibitor cluster_inhibition MMP-3 Inhibition Pathway A Ethyl 4,4,4-Trifluoro-3- (trifluoromethyl)crotonate C Asymmetric Sulfa-Michael Addition (Organocatalyst) A->C B 4-Methoxybenzenethiol B->C D Chiral Trifluoromethylated Sulfide C->D E Oxidation D->E F γ-Trifluoromethyl-γ-sulfone E->F G Hydroxamate Formation F->G H (R)-γ-Trifluoromethyl γ-sulfone hydroxamate (MMP-3 Inhibitor) G->H I MMP-3 (Stromelysin-1) H->I Inhibition J Extracellular Matrix (e.g., Collagen) K Degradation Products J->K Cleavage L Tissue Remodeling/ Pathology K->L

Caption: Synthetic workflow for an MMP-3 inhibitor and its mechanism of action.

This diagram illustrates the key synthetic steps starting from ethyl 4,4,4-trifluoro-3-(trifluoromethyl)crotonate and leading to the final MMP-3 inhibitor. The second part of the diagram shows the simplified biological pathway where the synthesized inhibitor blocks the activity of MMP-3, preventing the degradation of the extracellular matrix.

Conclusion

This compound and its derivatives serve as highly effective and versatile building blocks for the introduction of trifluoromethyl groups in drug synthesis. The demonstrated high yields and excellent stereocontrol in conjugate addition reactions, coupled with the importance of the resulting products in medicinal chemistry, underscore the value of this reagent class. While other trifluoromethylating agents have their specific applications, the use of trifluoromethylated crotonates provides a robust and reliable strategy for the synthesis of complex, chiral drug candidates. For researchers in drug discovery and development, the strategic application of these building blocks can significantly contribute to the advancement of new therapeutic agents.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid emerges as a valuable and versatile fluorinated building block for the synthesis of novel bioactive compounds. Its unique structure, featuring two trifluoromethyl groups, offers a scaffold for developing a new generation of pharmaceuticals and agrochemicals.

This guide provides a comparative overview of the potential biological activities of various classes of compounds derived from this compound. While direct comparative studies on a series of derivatives from this specific acid are not extensively available in the public domain, this document extrapolates potential activities based on structure-activity relationships (SAR) of analogous trifluoromethylated compounds.

Amide Derivatives: Potential as Kinase Inhibitors and Antimicrobial Agents

The conversion of the carboxylic acid moiety to an amide is a common step in drug discovery to improve biological activity and pharmacokinetic properties. Amides derived from this compound are promising candidates for various therapeutic areas.

Comparative Biological Activity of Hypothetical Amide Derivatives
Compound IDR GroupPotential TargetHypothetical IC50 (µM)Reference Activity
TFC-A1 Phenylp38 MAP Kinase0.5Potent Inhibition
TFC-A2 4-ChlorophenylEGFR Kinase1.2Moderate Inhibition
TFC-A3 2-PyridylStaphylococcus aureus8.5 (MIC)Moderate Antibacterial
TFC-A4 CyclohexylCandida albicans15.2 (MIC)Weak Antifungal

Note: The data presented in this table is hypothetical and for illustrative purposes, based on general trends observed for similar trifluoromethylated amide compounds.

Experimental Protocol: Kinase Inhibition Assay (General)

A common method to assess the inhibitory activity of compounds against a specific kinase is through an in vitro kinase assay.

  • Reagents and Materials : Recombinant human kinase, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure :

    • A kinase reaction is set up in a 96-well plate containing the kinase, substrate, and ATP in the assay buffer.

    • Test compounds at various concentrations are added to the wells.

    • The reaction is incubated at 30°C for 1 hour.

    • The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

    • Luminescence is measured using a plate reader.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Experimental_Workflow_Kinase_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase - Substrate - ATP - Buffer reaction Set up Kinase Reaction in 96-well plate reagents->reaction compounds Prepare Test Compounds (Serial Dilutions) compounds->reaction incubation Incubate at 30°C for 1 hour reaction->incubation detection Add Detection Reagent (Stop reaction, generate signal) incubation->detection readout Measure Luminescence detection->readout calculation Calculate % Inhibition and IC50 values readout->calculation

Experimental workflow for a typical in vitro kinase inhibition assay.

Pyrazole Derivatives: Potential as Anticancer and Anti-inflammatory Agents

The reaction of the β-unsaturated ketone moiety of this compound derivatives (such as its esters) with hydrazine derivatives can lead to the formation of pyrazole rings. Trifluoromethyl-substituted pyrazoles are known to exhibit a wide range of biological activities.

Comparative Biological Activity of Hypothetical Pyrazole Derivatives
Compound IDR1 GroupR2 GroupPotential TargetHypothetical IC50 (µM)Reference Activity
TFC-P1 HPhenylCOX-20.2Potent Inhibition
TFC-P2 H4-Fluorophenylp53-MDM2 Interaction2.5Moderate Inhibition
TFC-P3 MethylPhenylHeLa cell line5.8Moderate Cytotoxicity
TFC-P4 Methyl4-MethoxyphenylA549 cell line12.1Weak Cytotoxicity

Note: The data presented in this table is hypothetical and for illustrative purposes, based on general trends observed for similar trifluoromethylated pyrazole compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Culture : Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment : After 24 hours, the cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling_Pathway_p53_MDM2 p53 p53 mdm2 MDM2 p53->mdm2 binds apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest degradation p53 Degradation mdm2->degradation promotes inhibitor TFC-P2 (Hypothetical Inhibitor) inhibitor->mdm2 inhibits binding to p53

Hypothetical inhibition of the p53-MDM2 interaction by a pyrazole derivative.

Ester Derivatives: Potential as Enzyme Inhibitors

Esterification of this compound can yield compounds with potential as enzyme inhibitors, particularly for hydrolases like esterases and lipases. The electrophilic nature of the carbonyl carbon, enhanced by the two trifluoromethyl groups, makes these esters susceptible to nucleophilic attack by active site residues of enzymes.

Comparative Biological Activity of Hypothetical Ester Derivatives
Compound IDR GroupTarget EnzymeHypothetical Ki (nM)Reference Activity
TFC-E1 EthylAcetylcholinesterase150Moderate Inhibition
TFC-E2 PhenylFatty Acid Amide Hydrolase (FAAH)50Potent Inhibition
TFC-E3 BenzylPancreatic Lipase500Weak Inhibition
TFC-E4 2-ThienylmethylCarboxylesterase250Moderate Inhibition

Note: The data presented in this table is hypothetical and for illustrative purposes, based on general trends observed for similar trifluoromethylated ester compounds.

Experimental Protocol: Enzyme Inhibition Kinetics

To determine the inhibition constant (Ki) of a compound, enzyme kinetic studies are performed.

  • Enzyme Activity Assay : A standard assay is used to measure the activity of the target enzyme at various substrate concentrations. This typically involves monitoring the formation of a product over time, often through a change in absorbance or fluorescence.

  • Inhibition Studies : The enzyme activity is measured in the presence of different concentrations of the inhibitor.

  • Data Analysis : The data is plotted using methods such as the Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition (e.g., competitive, non-competitive) and to calculate the Ki value.

Logical_Relationship_SAR cluster_derivatives Derivative Classes cluster_activities Potential Biological Activities parent 4,4,4-Trifluoro-3- (trifluoromethyl)crotonic acid amides Amides parent->amides pyrazoles Pyrazoles parent->pyrazoles esters Esters parent->esters kinase Kinase Inhibition amides->kinase antimicrobial Antimicrobial amides->antimicrobial anticancer Anticancer pyrazoles->anticancer anti_inflammatory Anti-inflammatory pyrazoles->anti_inflammatory enzyme_inhibition Enzyme Inhibition esters->enzyme_inhibition

The Strategic Trifluoromethylation Choice: A Cost-Benefit Analysis of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid in Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of trifluoromethyl groups is a critical strategy in the design of novel pharmaceuticals and agrochemicals. These moieties can significantly enhance a molecule's metabolic stability, bioavailability, and potency. A key building block in this endeavor is 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its performance, cost, and safety profile with common alternatives to inform manufacturing decisions.

Executive Summary

This compound is a valuable reagent for introducing two trifluoromethyl groups in a single building block, offering a unique structural motif for complex molecule synthesis. Its primary benefits lie in its potential to streamline synthetic pathways and impart desirable physicochemical properties to target molecules. However, its adoption in a manufacturing setting requires careful consideration of its cost relative to alternative trifluoromethylating agents, as well as its specific performance in relevant chemical transformations and its handling requirements. This guide presents a comparative analysis with two common alternatives: Trifluoroacetic Anhydride and Ethyl Trifluoroacetate, to provide a framework for making an informed decision.

Performance Comparison

The choice of a trifluoromethylating agent is often dictated by the specific synthetic context, including the desired product, reaction conditions, and required yield. While direct, side-by-side comparative studies for all applications are not always available in published literature, we can infer performance characteristics from existing data and the known reactivity of these compounds.

Table 1: Performance Characteristics of Trifluoromethylating Agents

FeatureThis compoundTrifluoroacetic AnhydrideEthyl Trifluoroacetate
Primary Use Building block for complex trifluoromethylated heterocycles and other structures.Acylating agent for introducing a trifluoroacetyl group, which can be a precursor to a trifluoromethyl group.A versatile reagent for introducing a trifluoromethyl group through various transformations.
Typical Reactions Cycloaddition and condensation reactions.Acylation of amines, alcohols, and other nucleophiles.Claisen condensations and other reactions involving its enolate.
Reported Yields Highly variable depending on the specific reaction.Generally high for acylation reactions.Moderate to high, depending on the reaction type and substrate.
Reaction Conditions Often requires specific catalysts and controlled temperatures.Can be highly reactive and may require careful temperature control.Typically requires a strong base to generate the enolate.

Experimental Protocols

Detailed experimental procedures are crucial for evaluating the feasibility and scalability of a synthetic route. Below are representative protocols for the use of each reagent in common transformations.

Protocol 1: Synthesis of a Trifluoromethylated Pyridone using a Fluorinated Building Block

A common application for compounds like this compound is in the synthesis of trifluoromethyl-substituted heterocycles, such as pyridones. These reactions often involve a cyclocondensation approach.[1][2]

Workflow for Pyridone Synthesis

reagent This compound or alternative building block reaction Cyclocondensation (Heat) reagent->reaction dione 1,3-Dicarbonyl Compound dione->reaction base Base (e.g., NH4OAc) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction workup Work-up (Extraction, Purification) reaction->workup product Trifluoromethylated Pyridone workup->product

Caption: General workflow for the synthesis of trifluoromethylated pyridones.

Methodology:

  • To a solution of a 1,3-dicarbonyl compound in a suitable solvent (e.g., toluene), add the fluorinated building block (e.g., ethyl 4,4,4-trifluoroacetoacetate, a related compound) and a nitrogen source (e.g., ammonium acetate).[2]

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, extracting the product into an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method such as column chromatography or recrystallization.

Protocol 2: Trifluoroacetylation of an Amine with Trifluoroacetic Anhydride

Trifluoroacetic anhydride is a powerful acylating agent.[3]

Workflow for Amine Acylation

amine Primary or Secondary Amine reaction Acylation (0°C to RT) amine->reaction tfaa Trifluoroacetic Anhydride tfaa->reaction base Base (e.g., Pyridine or Triethylamine) base->reaction solvent Aprotic Solvent (e.g., DCM) solvent->reaction workup Aqueous Work-up (Washing, Drying) reaction->workup product N-Trifluoroacetylated Amine workup->product

Caption: General workflow for the trifluoroacetylation of an amine.

Methodology:

  • Dissolve the amine and a base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic anhydride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine), dry over an anhydrous drying agent (e.g., Na2SO4), and concentrate in vacuo to yield the product.

Cost Analysis

A critical factor in any manufacturing decision is the cost of raw materials. The price of fluorinated building blocks can vary significantly based on their complexity and the scale of production.

Table 2: Cost Comparison of Trifluoromethylating Agents

ReagentCAS NumberRepresentative Price (USD/kg)Supplier Examples
This compound1763-28-6Not widely listed, inquire for bulk pricingOakwood Chemical, Santa Cruz Biotechnology[4][5]
Trifluoroacetic Anhydride407-25-0~$27 - $50IndiaMART, Sigma-Aldrich[6][7]
Ethyl Trifluoroacetate383-63-1~$140 - $180Chem-Impex, IndiaMART[3][8]

Safety and Handling

The handling of highly fluorinated and reactive compounds requires strict adherence to safety protocols. A comparison of the key safety information is essential for a comprehensive cost-benefit analysis, as specialized handling and disposal procedures can impact overall manufacturing costs.

Table 3: Safety and Handling Comparison

FeatureThis compoundTrifluoroacetic AnhydrideEthyl Trifluoroacetate
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H335: May cause respiratory irritation.[9]H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled.[10][11][12]H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[13]
Key Hazards CorrosiveCorrosive, reacts violently with water, harmful if inhaled.[10][11]Highly flammable, harmful, irritant.[14]
Handling Precautions Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes.[9]Handle under an inert atmosphere in a fume hood. Avoid contact with water and moisture. Wear appropriate PPE.[10][11]Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Ground equipment. Wear appropriate PPE.[14]
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.Dispose of as hazardous waste. May require neutralization before disposal.Dispose of as hazardous waste. Its flammability requires special consideration for disposal.

Logical Relationship of Safety Considerations

cluster_reagents Reagent Properties cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_disposal Waste Disposal reagent1 4,4,4-Trifluoro-3- (trifluoromethyl)crotonic acid (Corrosive) ppe Chemical Goggles Chemical-Resistant Gloves Lab Coat/Apron Respirator (as needed) reagent1->ppe Requires eng Fume Hood Safety Shower Eyewash Station Inert Atmosphere (for TFAA) reagent1->eng Requires disposal Hazardous Waste Collection Neutralization (for acids) Segregation of Flammables reagent1->disposal Requires reagent2 Trifluoroacetic Anhydride (Corrosive, Water-Reactive) reagent2->ppe Requires reagent2->eng Requires reagent2->disposal Requires reagent3 Ethyl Trifluoroacetate (Flammable, Harmful) reagent3->ppe Requires reagent3->eng Requires reagent3->disposal Requires

Caption: Interrelationship of reagent hazards and required safety measures.

Conclusion

This compound presents a specialized tool for the synthesis of complex molecules containing two trifluoromethyl groups. Its primary advantage lies in its ability to act as a unique building block, potentially simplifying synthetic routes to novel compounds. However, its cost-effectiveness in a manufacturing setting is a significant consideration, especially given the lack of readily available bulk pricing.

In comparison, Trifluoroacetic Anhydride is a highly reactive and cost-effective reagent for introducing trifluoroacetyl groups, which can be further transformed. Its violent reaction with water and corrosive nature necessitate stringent handling protocols. Ethyl Trifluoroacetate offers a more moderately priced and versatile alternative for introducing a single trifluoromethyl group, though its flammability is a key safety concern.

The ultimate decision to use this compound in a manufacturing process will depend on a thorough evaluation of the specific synthetic route. This includes a direct comparison of reaction yields, throughput, and purification requirements against those of alternative methods. The unique structural contribution of this building block must be weighed against its likely higher cost and the robust safety infrastructure required for handling all fluorinated reagents. For projects where the specific bis(trifluoromethyl)ethenyl moiety is crucial and cannot be efficiently constructed through other means, the investment in this specialized reagent may be justified. For more general trifluoromethylation needs, the more established and cost-effective alternatives may be preferable.

References

A Comparative Guide to Alternative Fluorinated Building Blocks for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups is a cornerstone of modern agrochemical design. The unique properties of fluorine can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients. While the trifluoromethyl (-CF3) group has been a workhorse in the industry, a diverse palette of alternative fluorinated building blocks is now available, offering nuanced control over a molecule's physicochemical and biological properties. This guide provides an objective comparison of key alternative fluorinated building blocks, supported by experimental data, to aid in the rational design of next-generation agrochemicals.

Comparing Key Fluorinated Motifs: Trifluoromethyl vs. Difluoromethyl and Trifluoromethoxy

The choice of a fluorinated motif can have a profound impact on a compound's biological activity. Here, we compare the trifluoromethyl group with two common alternatives: the difluoromethyl (-CF2H) and trifluoromethoxy (-OCF3) groups.

Trifluoromethyl (-CF3) vs. Difluoromethyl (-CF2H)

The difluoromethyl group is often considered a bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor.[1] Compared to the more drastic electronic changes brought about by the trifluoromethyl group, the difluoromethyl group offers a more moderate modulation of a molecule's properties.[2][3] This can be advantageous in fine-tuning the binding affinity and metabolic stability of a compound.[2][3]

Table 1: Comparison of Biological Activity of -CF3 vs. -CF2H Containing Fungicides

Compound ClassTarget Organism-CF3 Analog EC50 (mg/L)-CF2H Analog EC50 (mg/L)Reference Compound EC50 (mg/L)
Pyrazole CarboxamidesSclerotinia sclerotiorum-0.04Boscalid: 0.23
Pyrazole CarboxamidesBotrytis cinerea-0.03Fluxapyroxad: 0.52, Boscalid: 0.25

Data synthesized from a study on pyrazole carboxamide derivatives, where a difluoromethyl-containing compound showed significantly higher activity than the commercial standards.[3]

The synthesis of difluoromethylated building blocks often involves reagents like sodium difluoromethanesulfinate (CF2HSO2Na), which can be used in direct C-H difluoromethylation of heterocyles under photoredox catalysis.[4][5]

Trifluoromethyl (-CF3) vs. Trifluoromethoxy (-OCF3)

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design and can offer advantages in metabolic stability over the trifluoromethyl group.[6] The replacement of a -CF3 group with a -OCF3 group can significantly alter the herbicidal activity of a compound, as demonstrated in the case of toxoflavin analogs.

Table 2: Comparison of Herbicidal Activity of -CF3 vs. -OCF3 Containing Toxoflavin Analogs

Target Weed-CF3 Analog Activity-OCF3 Analog Activity
Echinochloa crus-galliIncreased activity with ortho-CF3 substitutionNo activity

Data from a study on the synthesis and herbicidal activity of 3-substituted toxoflavin analogs.[7]

The synthesis of trifluoromethoxylated compounds can be challenging due to the instability of the trifluoromethoxide anion.[6] However, various reagents and methods have been developed for direct trifluoromethoxylation.[8][9]

Key Fluorinated Heterocyclic Building Blocks: The Pyrazole Carboxamides

Fluorinated pyrazoles are a critical class of building blocks in agrochemical synthesis, particularly for the development of succinate dehydrogenase inhibitor (SDHI) fungicides.[10][11] The difluoromethyl-pyrazole-carboxamide moiety is a common feature in several modern fungicides.[12]

Table 3: Examples of Commercial Fungicides Based on Fluorinated Pyrazole Carboxamide Building Blocks

Common NameFluorinated MotifKey Structural Feature
Pydiflumetofen-CHF2Dichlorophenyl and N-methoxy groups
Isoflucypram-CHF2N-cyclopropyl-N-benzyl moiety
Fluxapyroxad-CHF2Biphenyl ether moiety
Experimental Protocols for Fluorinated Pyrazole Carboxamide Synthesis

The synthesis of these complex molecules relies on the coupling of a fluorinated pyrazole carboxylic acid derivative with a substituted aniline or amine.

Protocol 1: Synthesis of Isoflucypram [12]

This protocol describes the final coupling step in the synthesis of the fungicide Isoflucypram.

Materials:

  • N-(2-isopropyl-5-chloro-benzyl) cyclopropylamine (100 mmol)

  • 1-methyl-3-difluoromethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride (100 mmol)

  • Chlorobenzene (100 ml)

  • Isopropanol (50 ml)

Procedure:

  • Under an argon atmosphere, dissolve N-(2-isopropyl-5-chloro-benzyl) cyclopropylamine in chlorobenzene.

  • Add 1-methyl-3-difluoromethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride to the solution.

  • Stir the reaction mixture at 100°C for 8 hours.

  • Remove the solvent under vacuum.

  • Wash the residue with cold isopropanol to yield the final product.

Expected Yield: 93%

Protocol 2: General Synthesis of Trifluoromethyl-Pyrazole-Carboxamides [13]

This protocol outlines a general procedure for the synthesis of a series of trifluoromethyl-pyrazole-carboxamide derivatives.

Materials:

  • Substituted aniline (1.089 mmol)

  • 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • EDCI (1.5 eq)

  • HOBt (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a solution of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in anhydrous DMF, add EDCI, HOBt, and DIPEA.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mode of Action: Succinate Dehydrogenase Inhibition

Many fluorinated pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[1][14] This disrupts the fungus's energy production, leading to its death.

SDHI_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) UQ Ubiquinone (UQ) Succinate->UQ e- UQH2 Ubihydroquinone (UQH2) UQ->UQH2 e- Complex_III Complex III UQH2->Complex_III ATP_Synthase ATP Synthase (Complex V) Complex_III->ATP_Synthase Proton Gradient SDHI Fluorinated Pyrazole Carboxamide (SDHI) SDHI->Succinate Inhibits ATP ATP (Energy) ATP_Synthase->ATP

Caption: Inhibition of Succinate Dehydrogenase (SDH) by fluorinated fungicides.

Experimental and Logical Workflows

The development of new agrochemicals from alternative fluorinated building blocks follows a structured workflow, from initial synthesis to biological evaluation.

Agrochem_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis FB Fluorinated Building Block C Coupling Reaction FB->C NB Non-fluorinated Partner NB->C P Purification & Characterization C->P IS In vitro Screening P->IS Candidate Compound GH Greenhouse Trials IS->GH FT Field Trials GH->FT SAR Structure-Activity Relationship (SAR) FT->SAR Opt Lead Optimization SAR->Opt Opt->FB Design New Building Blocks

Caption: General workflow for agrochemical development with fluorinated building blocks.

References

Comparative Analysis of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid Derivatives and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity of drug candidates.[1][2] This guide provides a comparative analysis of the structural activity relationship (SAR) of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid and its derivatives, a class of compounds with potential therapeutic applications. Due to the limited availability of specific SAR studies on this exact scaffold, this guide will draw comparisons with structurally related compounds, including 4-oxo-crotonic acid derivatives and other trifluoromethylated molecules, to elucidate potential structure-activity trends and guide future drug discovery efforts.

Comparative Structural Activity Relationship (SAR) Analysis

4-Oxo-crotonic Acid Derivatives as Protein Kinase B (PknB) Inhibitors

A study on substituted 4-oxo-crotonic acid derivatives has identified them as inhibitors of Protein Kinase B (PknB), a crucial enzyme for the growth and cell wall biosynthesis of Mycobacterium tuberculosis.[3] The general structure of these derivatives features an α,β-unsaturated ketone, which was found to be essential for their inhibitory activity. The "trans-" configuration of the double bond was also determined to be critical.[3]

Key SAR findings from this study include:

  • Aryl Group Substitution: The presence of an aryl group at the 4-position was beneficial for activity.

  • Electron-Withdrawing Groups: Compounds bearing electron-withdrawing substituents on the benzene ring demonstrated a four-fold increase in potency compared to the initial hit compound.[3]

This suggests that for crotonic acid-based scaffolds, modifications at the 4-position significantly influence biological activity.

The Role of Trifluoromethyl Groups

The introduction of trifluoromethyl (-CF3) groups into drug molecules is a widely used strategy to enhance their pharmacological properties.[1][2] These groups can significantly improve:

  • Lipophilicity: Facilitating passage through biological membranes.

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation.[2]

  • Binding Affinity: The electron-withdrawing nature of the -CF3 group can alter the electronic properties of the molecule, leading to stronger interactions with biological targets.[1]

In the context of this compound, the presence of two trifluoromethyl groups is expected to confer high metabolic stability and significantly influence its electronic and steric properties, which in turn will dictate its biological activity.

Quantitative Data Summary

The following table summarizes the inhibitory activity of selected 4-oxo-crotonic acid derivatives against PknB.

Compound IDStructurePknB Inhibition (%) at 20 µM
YH-8 (E)-methyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate52.1
11n (E)-ethyl 4-(2,4-dichlorophenyl)-4-oxobut-2-enoate~85
11o (E)-ethyl 4-(4-nitrophenyl)-4-oxobut-2-enoate~87
11p (E)-ethyl 4-(4-bromophenyl)-4-oxobut-2-enoate~86

Data extracted from Xu et al., RSC Advances, 2017.[3]

Experimental Protocols

Protein Kinase B (PknB) Inhibition Assay

The inhibitory activity against PknB is typically assessed using a kinase assay that measures the phosphorylation of a substrate. A common method is a radioactive assay using [γ-³³P]ATP.

Materials:

  • Recombinant PknB enzyme

  • PknB substrate (e.g., GarA)

  • [γ-³³P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • P81 phosphocellulose paper

  • PhosphorImager system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PknB enzyme, and the substrate GarA in a 96-well plate.

  • Add the test compounds at the desired concentration (e.g., 20 µM).

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper to remove unincorporated [γ-³³P]ATP.

  • Visualize and quantify the incorporated radioactivity using a PhosphorImager system.

  • Calculate the percentage of inhibition by comparing the signal from the wells with test compounds to the control wells (containing DMSO only).

Signaling Pathway and Experimental Workflow Visualization

PknB Signaling Pathway in Mycobacterium tuberculosis

The serine/threonine protein kinase PknB is a key regulator of cell growth, division, and cell wall synthesis in Mycobacterium tuberculosis. It is a transmembrane protein that receives extracellular signals and transduces them into the cell through a phosphorylation cascade, affecting various downstream targets.[4][5][6]

PknB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Extracellular Signal Extracellular Signal PknB PknB Extracellular Signal->PknB PknB_Kinase_Domain PknB Kinase Domain PknB->PknB_Kinase_Domain Activation Downstream_Substrates Downstream Substrates (e.g., GarA, PbpA) PknB_Kinase_Domain->Downstream_Substrates Phosphorylation Cell_Growth Cell_Growth Downstream_Substrates->Cell_Growth Cell_Division Cell_Division Downstream_Substrates->Cell_Division Cell_Wall_Synthesis Cell_Wall_Synthesis Downstream_Substrates->Cell_Wall_Synthesis Inhibitor 4-Oxo-crotonic Acid Derivative Inhibitor->PknB_Kinase_Domain

Caption: PknB signaling pathway in M. tuberculosis and the inhibitory action of 4-oxo-crotonic acid derivatives.

Experimental Workflow for PknB Inhibitor Screening

The process of identifying and characterizing inhibitors of PknB typically follows a structured workflow, from initial screening to detailed kinetic analysis.

PknB_Inhibitor_Screening_Workflow HTS High-Throughput Screening (Compound Library) Hit_Identification Hit Identification (Primary Assay) HTS->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A typical experimental workflow for the discovery and optimization of PknB inhibitors.

Conclusion

While direct SAR data for this compound derivatives is currently lacking, the analysis of structurally similar 4-oxo-crotonic acid derivatives provides a valuable framework for understanding potential structure-activity relationships. The essentiality of the α,β-unsaturated system and the significant impact of substitutions on the aryl ring in the 4-oxo-crotonic acid series suggest that similar positions in the this compound scaffold will be critical for biological activity. The potent electron-withdrawing nature and metabolic stability conferred by the two trifluoromethyl groups are anticipated to be major determinants of the pharmacological profile of this class of compounds. Further research is warranted to synthesize and evaluate a library of this compound derivatives to establish a definitive SAR and unlock their therapeutic potential.

References

A Comparative Guide to the Synthesis of Trifluoromethyl-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in modern drug discovery and materials science. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive comparison of the most prevalent synthetic routes for introducing the CF₃ moiety, offering researchers a data-driven resource for methodological selection.

At a Glance: Comparison of Trifluoromethylation Strategies

The primary methods for trifluoromethylation can be broadly categorized as nucleophilic, electrophilic, and radical pathways. Each approach offers distinct advantages and is suited for different substrate classes and synthetic strategies.

Method Typical Reagents Common Substrates Key Advantages Potential Limitations
Nucleophilic Trifluoromethylation Ruppert-Prakash Reagent (TMSCF₃), Fluoroform (CHF₃)Aldehydes, Ketones, IminesHigh yields for carbonyl compounds, well-established protocols.Requires a nucleophilic trigger (e.g., fluoride source), can be sensitive to moisture.
Electrophilic Trifluoromethylation Togni Reagents, Umemoto ReagentsArenes, Heteroarenes, β-keto esters, ThiolsBroad substrate scope, bench-stable reagents, effective for electron-rich systems.Reagents can be expensive, may require harsh reaction conditions or catalysts.
Radical Trifluoromethylation Langlois' Reagent (NaSO₂CF₃), CF₃I, CF₃SO₂ClArenes, Heteroarenes, AlkenesHigh functional group tolerance, applicable to late-stage functionalization, often proceeds under mild conditions (e.g., photoredox catalysis).Can sometimes lead to mixtures of regioisomers, may require an initiator (oxidant or light).

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each trifluoromethylation strategy, complete with representative experimental protocols and quantitative data to guide your synthetic planning.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

Nucleophilic trifluoromethylation is a cornerstone for the synthesis of trifluoromethylated alcohols from carbonyl compounds. The Ruppert-Prakash reagent (TMSCF₃) is the most widely used reagent for this transformation, typically activated by a fluoride source.

Table 1: Nucleophilic Trifluoromethylation of Carbonyls with TMSCF₃

SubstrateCatalyst/ActivatorSolventTime (h)Temperature (°C)Yield (%)Reference
BenzaldehydeTBAF (0.1 equiv)THF0.50 to RT~95 (silyl ether)[1][2]
AcetophenoneK₂CO₃ (0.1 equiv)DMF2-4RT92[3]
4-MethoxybenzaldehydeK₂CO₃ (0.1 equiv)DMF0.5RT98[4]
CyclohexanoneCsF (1.5 equiv)THF12RT85
  • Materials: Benzaldehyde, Trimethyl(trifluoromethyl)silane (TMSCF₃), Tetrabutylammonium fluoride (TBAF) solution in THF (1 M), Anhydrous tetrahydrofuran (THF), 1 M Aqueous HCl, Ethyl acetate, Brine.

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen), dissolve benzaldehyde (1.0 equiv) in anhydrous THF in a round-bottom flask.

    • Add TMSCF₃ (1.5 equiv) to the solution.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add the TBAF solution (0.1 equiv) dropwise to the stirred mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding 1 M aqueous HCl to deprotect the silyl ether.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2,2,2-trifluoro-1-phenylethan-1-ol.

Reaction Pathway

Nucleophilic trifluoromethylation of an aldehyde.

Electrophilic Trifluoromethylation: Togni and Umemoto Reagents

Electrophilic trifluoromethylating agents are powerful tools for the direct C-H trifluoromethylation of arenes and heteroarenes, as well as the trifluoromethylation of various nucleophiles. Togni and Umemoto reagents are among the most popular, commercially available, and well-studied in this class.

Table 2: Electrophilic Trifluoromethylation of Arenes and Heteroarenes

SubstrateReagentCatalyst/AdditiveSolventTime (h)Temperature (°C)Yield (%)Reference
IndoleTogni Reagent ICuOAcDCE126091[5]
PyrroleUmemoto ReagentNoneTHF1Reflux80[6]
AnilineUmemoto Reagent IVNoneDMSO37091[7]
β-KetoesterTogni ReagentDBUCH₂Cl₂12RT85[8]
  • Materials: Indole, Togni's Reagent I (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one), Copper(I) acetate (CuOAc), 1,2-Dichloroethane (DCE).

  • Procedure:

    • To a reaction vessel, add indole (1.0 equiv), Togni's Reagent I (1.2 equiv), and CuOAc (0.1 equiv).

    • Add anhydrous DCE as the solvent.

    • Stir the reaction mixture at 60 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford 2-trifluoromethylindole.

Reaction Pathway

Electrophilic trifluoromethylation of indole.

Radical Trifluoromethylation via Photoredox Catalysis

Radical trifluoromethylation has gained significant traction due to its mild reaction conditions and broad functional group tolerance. Photoredox catalysis is a particularly powerful method for generating trifluoromethyl radicals from readily available precursors like triflyl chloride or the Langlois' reagent.

Table 3: Photoredox-Catalyzed Trifluoromethylation of Arenes and Heteroarenes

SubstrateCF₃ SourcePhotocatalystSolventTime (h)TemperatureYield (%)Reference
N-Boc-pyrroleCF₃SO₂ClRu(phen)₃Cl₂MeCN12RT94[9]
CaffeinePhotocaged ReagentNone (456 nm light)MeCN0.5RT87[10][11]
2,6-DichloropyrazineCF₃SO₂ClIr(Fppy)₃MeCN12RT85[9]
Styrene (hydrotrifluoromethylation)CF₃Ifac-Ir(ppy)₃DCE/EtOH24RT91[12]
  • Materials: N-Boc-pyrrole, Triflyl chloride (CF₃SO₂Cl), Ru(phen)₃Cl₂ (photocatalyst), Diisopropylethylamine (DIPEA), Anhydrous acetonitrile (MeCN).

  • Procedure:

    • In a reaction vessel, dissolve N-Boc-pyrrole (1.0 equiv), Ru(phen)₃Cl₂ (1-2 mol%), and DIPEA (2.0 equiv) in anhydrous MeCN.

    • Degas the solution with an inert gas (e.g., argon) for 15 minutes.

    • Add triflyl chloride (1.5 equiv) to the reaction mixture.

    • Irradiate the reaction mixture with a household 26 W fluorescent light bulb at room temperature.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the trifluoromethylated product.

Catalytic Cycle

photoredox_trifluoromethylation PC Excited PC PC->PC PC_ox Oxidized PC⁺ PC->PC_ox SET PC_ox->PC Catalyst Regeneration CF3_source CF₃SO₂Cl CF3_radical •CF₃ CF3_source->CF3_radical e⁻ from PC* Radical_Adduct [Arene-CF₃]• CF3_radical->Radical_Adduct Radical Addition Arene Arene Arene->Radical_Adduct Cation [Arene-CF₃]⁺ Radical_Adduct->Cation -e⁻ to PC⁺ Product CF₃-Arene Cation->Product -H⁺

Photoredox catalytic cycle for trifluoromethylation.

Conclusion

The synthesis of trifluoromethyl-containing molecules has been significantly advanced through the development of diverse and robust methodologies. Nucleophilic methods utilizing the Ruppert-Prakash reagent are highly effective for carbonyl compounds. Electrophilic strategies with Togni and Umemoto reagents provide broad applicability for arenes, heterocycles, and other nucleophiles. More recently, radical approaches, particularly those employing photoredox catalysis, have emerged as powerful tools for late-stage functionalization under mild conditions. The choice of the optimal synthetic route will depend on the specific substrate, desired functional group tolerance, and the overall synthetic strategy. This guide provides the foundational data and protocols to enable informed decisions in the synthesis of these valuable fluorinated compounds.

References

The Fluorine Advantage: A Comparative Guide to Highly Fluorinated Intermediates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. The unique physicochemical properties imparted by fluorine can dramatically enhance the performance of a molecule, leading to improved efficacy, safety, and pharmacokinetic profiles. This guide provides an objective comparison of the advantages of utilizing highly fluorinated intermediates in synthesis, supported by experimental data, detailed methodologies, and visualizations to inform rational molecular design.

Enhanced Metabolic Stability: Blocking Pathways of Degradation

One of the most significant advantages of incorporating fluorine into a molecular scaffold is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and less susceptible to enzymatic cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) family, compared to a carbon-hydrogen (C-H) bond. By strategically placing fluorine atoms at metabolically labile positions, the rate of oxidative metabolism can be significantly reduced, leading to a longer in vivo half-life and improved bioavailability of drug candidates.

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for several pairs of non-fluorinated compounds and their fluorinated analogs, demonstrating the tangible benefits of this strategy.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source(s)
RisperidoneAntipsychotic Drug--[1]
9-FluororisperidoneFluorinated Analog of Risperidone16-fold more stable than Risperidone-[1]
CelecoxibAnti-inflammatory Drug--[1]
4'-FluorocelecoxibFluorinated Analog of Celecoxib4-fold more stable than Celecoxib-[1]
UT-155Non-fluorinated Indole12.35Not Reported[2]
32a4-Fluoro-indazole analog of UT-15513.29Not Reported[2]
32cCF3-substituted indazole analog of UT-15553.711.29[2]
NorfloxacinFluoroquinolone Antibiotic3.75 hours (in vivo)-[3]
CiprofloxacinFluoroquinolone Antibiotic3.9 - 4.0 hours (in vivo)-[3]
OfloxacinFluoroquinolone Antibiotic7.0 hours (in vivo)-[3]

Note: Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions (e.g., species of liver microsomes). However, the trend of increased metabolic stability upon fluorination is consistently observed.

Modulation of Physicochemical Properties: Fine-Tuning for Optimal Performance

The high electronegativity of fluorine significantly influences the electronic properties of a molecule, which in turn affects its acidity (pKa) and lipophilicity (LogP). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • pKa Alteration: The introduction of fluorine atoms, particularly in proximity to an acidic or basic center, can substantially alter the pKa of the functional group. This modification can be leveraged to optimize the ionization state of a drug at physiological pH, thereby influencing its solubility, membrane permeability, and binding affinity to its biological target.

  • Lipophilicity (LogP) Modification: The effect of fluorination on lipophilicity is nuanced and depends on the extent and location of fluorine substitution. While the introduction of a single fluorine atom to an aromatic ring can slightly increase lipophilicity, incorporating more fluorine atoms or a trifluoromethyl (-CF3) group often leads to a decrease in lipophilicity. This ability to fine-tune LogP is crucial for achieving the delicate balance between membrane permeability and aqueous solubility required for optimal drug delivery.

Comparative Physicochemical Data

The following table provides a comparison of the predicted pKa and calculated LogP (clogP) for a non-fluorinated isoquinoline-based PARP inhibitor and its 7-fluoro analog.

Compound IDSubstitution (R)pKa (Predicted)clogP (Predicted)Data Source(s)
1aH6.82.5[4]
1b7-F6.52.7[4]

Enhanced Binding Affinity and Biological Activity

The introduction of fluorine can lead to more potent biological activity through various mechanisms. The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket. Furthermore, the conformational preferences of a molecule can be influenced by the presence of fluorine, potentially locking it into a bioactive conformation.

Comparative Biological Activity Data

The table below shows the in vitro inhibitory activity (IC50) of the non-fluorinated and 7-fluoro-substituted isoquinoline-based PARP inhibitors against PARP1 and PARP2 enzymes.

Compound IDSubstitution (R)PARP1 IC50 (nM)PARP2 IC50 (nM)Data Source(s)
1aH>10,0001,200[4]
1b7-F>10,000800[4]

In this example, the introduction of a fluorine atom at the 7-position resulted in a modest increase in potency against PARP2, highlighting how subtle electronic modifications can impact biological activity.[4]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed and standardized experimental protocols are essential.

Protocol 1: In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (e.g., human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Internal standard

  • Acetonitrile with 0.1% formic acid (quenching solution)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the test compound working solution to the wells.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution containing the internal standard.

  • Incubate the plate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[2][3]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (Volume of incubation / Amount of microsomal protein) * (0.693 / t½).[2][3]

Protocol 2: Determination of LogP by Shake-Flask Method

This classic method determines the partition coefficient of a compound between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Phosphate buffered saline (PBS, pH 7.4) for LogD determination

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add equal volumes of the pre-saturated n-octanol and water (or PBS for LogD) to a vial.

  • Add a small aliquot of the test compound stock solution to the vial.

  • Cap the vial tightly and vortex vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.

  • Centrifuge the vial to separate the two phases completely.

  • Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

  • Determine the concentration of the test compound in each phase using a validated HPLC method.

Data Analysis:

  • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.

  • Calculate LogP as the base-10 logarithm of the partition coefficient: LogP = log10(P).[5]

Visualizing the Impact: Signaling Pathways and Workflows

The strategic use of fluorinated intermediates is often aimed at developing inhibitors for specific biological pathways implicated in disease. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inactivates Proliferation Cell Proliferation & Survival S6K->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates Fluorinated_Inhibitor Fluorinated Isoquinoline Inhibitor Fluorinated_Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway with targeted inhibition.

The diagram above illustrates the PI3K/Akt/mTOR signaling cascade, a critical pathway in cell growth and survival that is often hyperactivated in cancer.[6][7][8][9][10] Fluorinated isoquinoline derivatives are being investigated as potent inhibitors of PI3K, a key kinase in this pathway. By blocking PI3K activity, these inhibitors can halt the downstream signaling that leads to uncontrolled cell proliferation.

Experimental_Workflow Start Start: Design of Fluorinated & Non-Fluorinated Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Physicochem Physicochemical Profiling (LogP, pKa, Solubility) Purification->Physicochem InVitro In Vitro Evaluation Purification->InVitro Data Data Analysis & Comparison Physicochem->Data Metabolic Metabolic Stability (Microsomes, Hepatocytes) InVitro->Metabolic Biological Biological Activity (Enzyme/Cell-based Assays) InVitro->Biological Metabolic->Data Biological->Data End Lead Optimization Data->End

Caption: Workflow for comparative evaluation of fluorinated analogs.

This workflow outlines the systematic process for comparing fluorinated and non-fluorinated drug candidates. It begins with the rational design and synthesis of the compounds, followed by rigorous purification and characterization. The subsequent parallel evaluation of their physicochemical properties and in vitro performance, including metabolic stability and biological activity, provides the crucial data for a head-to-head comparison, guiding further lead optimization efforts.

References

A Comparative Purity Analysis of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the success of complex syntheses and the integrity of final products. This guide provides a comprehensive characterization and validation of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid, a key fluorinated building block, and compares its purity profile with commercially available alternatives.

This compound (CAS 1763-28-6) is a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals due to the presence of two trifluoromethyl groups, which can enhance the metabolic stability and bioavailability of target molecules. Ensuring the high purity of this reagent is critical to avoid the introduction of unwanted side products and to guarantee reproducible experimental outcomes.

Comparative Purity Analysis

To provide a clear comparison, this guide evaluates the purity of this compound against two structurally related, commercially available fluorinated building blocks: 2-(Trifluoromethyl)acrylic acid and 3,3,3-Trifluoropropenoic acid. The following table summarizes the typical purity specifications and potential impurity profiles based on commercially available data.

CompoundCAS NumberTypical Purity (%)Key Potential ImpuritiesAnalytical Methods for Purity
This compound 1763-28-6≥98Starting materials, reaction byproducts, residual solvents¹H NMR, ¹⁹F NMR, HPLC-UV, GC-MS
2-(Trifluoromethyl)acrylic acid381-98-6>98Unreacted starting materials, polymerization inhibitors¹H NMR, ¹⁹F NMR, HPLC-UV
3,3,3-Trifluoropropenoic acid2516-99-6 (for the corresponding propionic acid)High (intermediate for pharmaceuticals)Precursors from synthesis, isomersGC-MS, HPLC

Note: The purity of 3,3,3-Trifluoropropenoic acid is inferred from its common use as a high-purity intermediate in pharmaceutical synthesis.[1] Specific purity data from suppliers should be consulted.

Experimental Protocols for Purity Validation

Accurate determination of purity requires robust analytical methodologies. The following are detailed protocols for the key experiments cited for the characterization of this compound and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling

Objective: To confirm the chemical structure and identify any organic impurities.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected chemical shifts for this compound will show signals corresponding to the vinyl and carboxylic acid protons.

    • Integrate the signals to determine the relative ratios of protons in the molecule. The presence of unexpected signals may indicate impurities.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard fluorine spectrum.[2][3][4][5][6]

    • The two trifluoromethyl groups should give distinct signals.

    • ¹⁹F NMR is highly sensitive to the electronic environment and can reveal the presence of fluorinated impurities that may not be easily detectable by ¹H NMR.[2][3][4][5][6]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To quantify the purity of the compound and detect non-volatile impurities.[7][8][9][10][11]

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for linearity assessment.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm (or a wavelength of maximum absorbance for the compound).

    • Gradient Elution: A typical gradient would be from 10% to 90% acetonitrile over 20 minutes.

  • Data Analysis:

    • Calculate the area percent of the main peak to determine the purity.

    • Validate the method for linearity, precision, and accuracy according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Objective: To identify and quantify volatile organic compounds (residual solvents) from the synthesis process.[12][13][14][15][16]

Instrumentation: GC-MS system with a headspace autosampler.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a headspace vial.

    • Add a suitable high-boiling point solvent in which the sample is soluble but the residual solvents are not (e.g., DMSO, DMF).

  • Headspace Conditions:

    • Oven Temperature: 80-120 °C (optimized for the expected solvents).

    • Incubation Time: 15-30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, DB-624).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all expected solvents.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-350.

  • Data Analysis:

    • Identify residual solvents by comparing their mass spectra to a library (e.g., NIST).

    • Quantify the solvents using an external or internal standard method.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow Sample Sample of 4,4,4-Trifluoro-3- (trifluoromethyl)crotonic acid NMR NMR Spectroscopy (¹H and ¹⁹F) Sample->NMR Structural & Impurity Screening HPLC HPLC-UV Analysis Sample->HPLC Quantitative Purity Assessment GCMS GC-MS Headspace Analysis Sample->GCMS Volatile Impurity Analysis Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Organic_Impurities Organic Impurity Profile NMR->Organic_Impurities Purity_Quantification Purity (%) Quantification HPLC->Purity_Quantification NonVolatile_Impurities Non-Volatile Impurity Detection HPLC->NonVolatile_Impurities Residual_Solvents Residual Solvent Identification & Quantification GCMS->Residual_Solvents Final_Report Comprehensive Purity Report Structural_Confirmation->Final_Report Organic_Impurities->Final_Report Purity_Quantification->Final_Report NonVolatile_Impurities->Final_Report Residual_Solvents->Final_Report

Caption: Workflow for Purity Validation of Fluorinated Carboxylic Acids.

Signaling_Pathway_Analogy High_Purity_Intermediate High Purity Intermediate (e.g., this compound) Synthesis_Step1 Synthetic Transformation 1 High_Purity_Intermediate->Synthesis_Step1 Synthesis_Step2 Synthetic Transformation 2 Synthesis_Step1->Synthesis_Step2 Synthesis_Step1->Synthesis_Step2 Side_Reaction1 Side Reaction 1 Synthesis_Step1->Side_Reaction1 Desired_Product Desired Final Product (High Yield, High Purity) Synthesis_Step2->Desired_Product Clean Reaction Side_Reaction2 Side Reaction 2 Synthesis_Step2->Side_Reaction2 Byproducts Undesired Byproducts (Reduced Yield, Complex Purification) Synthesis_Step2->Byproducts Low_Purity_Intermediate Low Purity Intermediate (with impurities) Low_Purity_Intermediate->Synthesis_Step1 Side_Reaction1->Byproducts Side_Reaction2->Byproducts

Caption: Impact of Intermediate Purity on Synthetic Outcomes.

Conclusion

The rigorous characterization and validation of this compound are essential for its effective use in research and development. While commercially available alternatives like 2-(Trifluoromethyl)acrylic acid also offer high purity, the unique structural features of the target compound may be critical for specific synthetic strategies. By employing a multi-technique analytical approach encompassing NMR, HPLC, and GC-MS, researchers can confidently assess the purity of this and other fluorinated intermediates, ensuring the reliability and success of their scientific endeavors. It is always recommended to request a lot-specific Certificate of Analysis from the supplier for the most accurate purity information.[17][18][19][20][21]

References

Safety Operating Guide

Proper Disposal of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid is critical for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this highly fluorinated and corrosive compound.

Hazard Identification and Assessment

Before handling, it is imperative to recognize the hazards associated with this compound. The available chemical safety information indicates that this compound "Causes severe skin burns and eye damage"[1]. Due to its highly fluorinated nature, it should also be treated as a persistent organic pollutant, similar to other per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence[2][3][4][5].

Assumed Hazard Profile:

Hazard ClassDescription
Skin Corrosion/IrritationCauses severe skin burns.
Eye Damage/IrritationCauses serious eye damage.
Environmental HazardPersistent in the environment.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound for any purpose, including disposal.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and a face shield are essential to protect against splashes[6][7].
Gloves Chemically resistant gloves, such as nitrile or neoprene, must be worn[8].
Body Protection A laboratory coat is required. For tasks with a higher risk of splashing, an apron or coveralls should be used[8].
Respiratory Protection All handling should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors[7][9].

Waste Segregation and Collection

Proper segregation of this chemical waste is a crucial first step in the disposal process.

  • Designate a Waste Container : Use a dedicated, properly labeled hazardous waste container that is compatible with corrosive and halogenated organic compounds. The container should be in good condition and have a secure lid[8].

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive)[8].

  • Compatibility : Do not mix this compound with other waste streams unless their compatibility has been verified. Specifically, it should be segregated as a halogenated organic waste [2].

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility[10].

  • Waste Collection : Carefully transfer the waste chemical into the designated and pre-labeled hazardous waste container. Avoid creating dust or splashes during the transfer[8].

  • Container Sealing : Securely seal the container immediately after adding the waste to prevent any leaks or spills[8].

  • Storage : The sealed hazardous waste container should be stored in a designated, well-ventilated hazardous waste storage area, away from incompatible materials, heat, and ignition sources[7][8]. This area should be under the direct supervision of trained laboratory personnel.

  • Waste Pickup : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[8].

Disposal Options for Fluorinated Organic Compounds:

Disposal MethodDescription
High-Temperature Incineration This is the most effective method for the complete destruction of fluorinated organic compounds, as high temperatures are required to break the stable carbon-fluorine bond. The incinerator must be specifically licensed to handle halogenated organic waste[2].
Hazardous Waste Landfill If high-temperature incineration is not available, disposal in a designated hazardous waste landfill is an alternative. This method contains the chemical to prevent its release into the environment[2].
Deep Well Injection For liquid waste streams containing fluorinated compounds, deep well injection into underground rock formations may be a viable disposal option[2].

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response :

    • Evacuate and Ventilate : Evacuate the immediate area and ensure it is well-ventilated[8].

    • Containment : For a solid spill, carefully sweep or vacuum the material and place it into a suitable disposal container. Avoid generating dust. For a liquid spill, use an inert absorbent material to contain it[6][7].

    • Neutralization (for acidic spills) : If it is safe to do so, slowly and carefully neutralize the spilled material with sodium bicarbonate or a 5% sodium carbonate solution. Be aware that this will produce carbon dioxide gas[2].

    • Cleanup : Wearing the appropriate PPE, carefully collect the spilled material and any contaminated absorbent into a labeled hazardous waste container[8].

    • Decontamination : Decontaminate the spill area with a suitable laboratory detergent and water. Dispose of all cleanup materials as hazardous waste[2].

  • Exposure Response :

    • Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[7].

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][7].

    • Inhalation : Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention[6].

    • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention[6].

Below is a logical workflow for the proper disposal of this compound.

start Start: Have Waste 4,4,4-Trifluoro-3- (trifluoromethyl)crotonic acid ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat start->ppe Step 1 spill Spill or Exposure Occurs start->spill segregate Segregate as Halogenated Organic Waste ppe->segregate Step 2 ppe->spill label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazard Symbols segregate->label_container transfer Carefully Transfer Waste to Designated Container label_container->transfer Step 3 seal Securely Seal Container transfer->seal Step 4 transfer->spill store Store in Designated Hazardous Waste Area seal->store Step 5 contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs Step 6 end End: Proper Disposal contact_ehs->end emergency Follow Emergency Procedures: - Evacuate & Ventilate - Contain & Clean Up - Seek Medical Attention spill->emergency IMMEDIATE ACTION emergency->store Contain waste for disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds such as 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this chemical.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1763-28-6

Primary Hazards: This compound is classified as a corrosive material that can cause severe skin burns and eye damage[1]. It is crucial to handle it with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, based on safety data sheet recommendations for corrosive materials.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles & Face ShieldWear tight-sealing safety goggles. A face shield is also required to provide additional protection against splashes[2].
Skin/Body Chemical-resistant Gloves & Lab CoatWear appropriate protective gloves and clothing to prevent skin exposure[2]. Nitrile gloves are generally adequate for handling most corrosive chemicals in a laboratory setting[3]. A lab coat or apron is also advised[3].
Respiratory Chemical Fume HoodUse only under a chemical fume hood to ensure adequate ventilation and to avoid breathing in dust or vapors[2][4].

Experimental Workflow and Handling Protocol

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure and prevent accidents.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_chem Handle chemical inside the fume hood prep_hood->handle_chem handle_weigh Weigh the required amount handle_chem->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate work area handle_dissolve->cleanup_decon cleanup_waste Segregate and label halogenated waste cleanup_decon->cleanup_waste cleanup_ppe Properly remove and dispose of PPE cleanup_waste->cleanup_ppe

Safe handling workflow diagram.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to protect the environment and comply with regulations. As a halogenated organic compound, it requires special disposal procedures.

Waste Segregation and Collection:

  • Halogenated Organic Waste: This compound is a halogenated organic acid. All waste containing this chemical, including unused product, solutions, and contaminated disposable labware (e.g., pipette tips, gloves), must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds[5][6].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all of its contents. Do not use abbreviations or chemical formulas[6].

  • Container: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing cap[6].

Disposal Procedure:

  • Collection: Collect all waste containing this compound in a designated halogenated organic waste container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases[2].

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Do not dispose of this chemical down the drain[7].

By adhering to these safety protocols and disposal procedures, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.